molecular formula C8H11NO3S B1592840 2-Methoxy-4-(methylsulfonyl)aniline CAS No. 41608-73-5

2-Methoxy-4-(methylsulfonyl)aniline

Cat. No.: B1592840
CAS No.: 41608-73-5
M. Wt: 201.25 g/mol
InChI Key: FBZRMLLLOMNOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(methylsulfonyl)aniline (CAS 41608-73-5) is a high-purity chemical building block supplied for non-personal, research applications. This aniline derivative, with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol, is characterized by its distinct methoxy and methylsulfonyl functional groups attached to an aniline ring . The compound is typically supplied as a solid powder and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature . As a multifunctional aromatic amine, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure makes it a valuable precursor for developing more complex molecules, particularly in pharmaceutical research for exploring new biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers can order from global stock with various packaging options available. For safe handling, please refer to the Safety Data Sheet. Key identifiers include MDL number MFCD18861008 and SMILES string NC1=CC=C(S(=O)(C)=O)C=C1OC .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRMLLLOMNOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624679
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41608-73-5
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and scientifically robust pathway for the synthesis of 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical agents, most notably tyrosine kinase inhibitors. This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices, validation checkpoints for ensuring protocol integrity, and authoritative references for each critical transformation. The guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive and practical framework for the reliable production of this valuable compound.

Introduction and Strategic Overview

This compound serves as a crucial building block in medicinal chemistry. Its specific arrangement of methoxy, amino, and methylsulfonyl functionalities makes it an ideal precursor for constructing complex molecules that target specific biological pathways. For instance, it forms a core component of the potent tyrosine kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia (CML)[1][2].

The synthesis of this aniline derivative is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and field-proven approach involves a two-part strategy: first, the synthesis of a key sulfide intermediate, 2-methoxy-4-(methylthio)aniline, followed by its selective oxidation to the target sulfone. This strategy is advantageous as it allows for the introduction of the sensitive sulfur functionality prior to the final oxidation state, minimizing potential side reactions.

The overall workflow is depicted below:

Figure 1. High-level strategic workflow for the synthesis of the target compound.

Part A: Synthesis of 2-Methoxy-4-(methylthio)aniline Intermediate

The synthesis of the sulfide intermediate is not widely documented in peer-reviewed literature, necessitating the adaptation of established named reactions to the specific substrate. A reliable method is a Sandmeyer-type reaction, starting from the readily available 2-methoxyaniline. This involves the formation of a diazonium salt, which is then reacted with a sulfur nucleophile like dimethyl disulfide.

Causality Behind Experimental Choices
  • Diazotization: The conversion of the primary aromatic amine of 2-methoxyaniline into a diazonium salt (-N₂⁺) is a classic and essential transformation. It converts the amino group into an excellent leaving group (N₂ gas), facilitating nucleophilic substitution on the aromatic ring. The reaction is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, sometimes explosively, if allowed to warm.

  • Thiomethylation: Dimethyl disulfide (CH₃-S-S-CH₃) is chosen as the methylthio source. In the presence of a copper catalyst, it effectively traps the diazonium intermediate, releasing nitrogen gas and forming the desired C-S bond. This approach is analogous to other Sandmeyer reactions where diazonium salts are displaced by various nucleophiles[3].

Detailed Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Methoxyaniline123.1510.0 g81.2Starting Material
Hydrochloric Acid (conc.)36.4625 mL~300Acid Catalyst
Sodium Nitrite (NaNO₂)69.005.9 g85.3Diazotizing Agent
Dimethyl Disulfide94.2011.5 g122Thiomethylating Agent
Copper(I) Bromide (CuBr)143.450.6 g4.2Catalyst
Deionized Water18.02As needed-Solvent
Diethyl Ether74.12As needed-Extraction Solvent
Sodium Bicarbonate (sat.)84.01As needed-Neutralizing Agent
Anhydrous MgSO₄120.37As needed-Drying Agent

Step-by-Step Procedure

  • Diazonium Salt Formation:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-methoxyaniline (10.0 g, 81.2 mmol) and concentrated hydrochloric acid (25 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (5.9 g, 85.3 mmol) in 15 mL of cold water. Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Thiomethylation Reaction:

    • In a separate 500 mL flask, add dimethyl disulfide (11.5 g, 122 mmol) and a catalytic amount of CuBr (0.6 g, 4.2 mmol).

    • Cool this mixture to 10 °C.

    • Slowly add the cold diazonium salt solution to the dimethyl disulfide mixture with vigorous stirring. Control the addition rate to manage the effervescence (N₂ evolution).

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-methoxy-4-(methylthio)aniline as a pale yellow oil[4]. The expected yield is typically in the range of 60-70%.

Part B: Oxidation to this compound

The final step is the oxidation of the electron-rich sulfide intermediate to the corresponding sulfone. This transformation must be robust and high-yielding. The use of hydrogen peroxide in acetic acid is a well-established, "green," and effective method for this purpose, avoiding the need for transition metal catalysts or more expensive peroxy acids[5][6].

Mechanistic Rationale and Control

The oxidation of a sulfide to a sulfone proceeds via a two-step mechanism, with a sulfoxide as the intermediate.

Figure 2. Stepwise oxidation from sulfide to sulfone via a sulfoxide intermediate.
  • Role of Acetic Acid: Acetic acid serves as both a solvent and a catalyst. It protonates hydrogen peroxide, increasing its electrophilicity and making it a more potent oxidizing agent[7].

  • Stoichiometry of Oxidant: Using a stoichiometric excess of hydrogen peroxide (typically >2 equivalents) is crucial to drive the reaction past the intermediate sulfoxide stage to the desired sulfone[8]. In the absence of sufficient oxidant, a mixture of sulfoxide and sulfone may result, complicating purification[9].

  • Exotherm Control: The oxidation is exothermic. The reaction temperature must be carefully controlled to prevent runaway reactions and ensure selectivity.

Detailed Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Methoxy-4-(methylthio)aniline169.245.0 g29.5Starting Material
Glacial Acetic Acid60.0525 mL-Solvent/Catalyst
Hydrogen Peroxide (30% aq.)34.017.0 mL~68.6Oxidizing Agent
Sodium Thiosulfate (sat.)158.11As needed-Quenching Agent
Dichloromethane (DCM)84.93As needed-Extraction Solvent
Sodium Carbonate (sat.)105.99As needed-Neutralizing Agent
Anhydrous Na₂SO₄142.04As needed-Drying Agent

Step-by-Step Procedure

  • Reaction Setup:

    • Dissolve 2-methoxy-4-(methylthio)aniline (5.0 g, 29.5 mmol) in glacial acetic acid (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 15-20 °C in a water bath.

  • Oxidation:

    • Add 30% hydrogen peroxide (7.0 mL, ~68.6 mmol, 2.3 eq.) dropwise to the stirred solution over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath and slowly pour the mixture into 150 mL of ice-cold water.

    • Quench any excess peroxide by adding saturated sodium thiosulfate solution dropwise until a test with starch-iodide paper is negative.

    • Neutralize the solution by the slow addition of saturated sodium carbonate solution until the pH is ~8. A precipitate will form.

    • Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Purification:

    • Dry the crude solid in a vacuum oven at 50 °C. The product, this compound, is typically obtained as a white to off-white solid with high purity (>98%).

    • If necessary, the product can be recrystallized from an ethanol/water mixture. The expected yield is high, often in the 90-98% range.

Validation and Characterization

To ensure the integrity of the synthesis, the final product should be characterized using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the methoxy group singlet (~3.9 ppm), the methylsulfonyl group singlet (~3.0 ppm), the aromatic protons in their characteristic splitting pattern, and the broad singlet for the amine protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₁₁NO₃S, MW: 201.24) should be observed.

  • Melting Point: The measured melting point should be consistent with literature values.

Conclusion

The synthetic pathway detailed in this guide, proceeding through a thiomethylated intermediate followed by a controlled hydrogen peroxide oxidation, represents a reliable and scalable method for producing high-purity this compound. By understanding the rationale behind each step—from the instability of diazonium salts to the catalytic role of acetic acid in the oxidation—researchers can troubleshoot and optimize the process effectively. This robust protocol provides a solid foundation for the synthesis of this critical pharmaceutical intermediate, enabling further research and development in medicinal chemistry.

References

  • Bordwell, F. G., & Boutan, P. J. (1956). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Available at: [Link]

  • Karami, B., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances. Available at: [Link]

  • Ali, M. A., & Jannat, F. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. ResearchGate. Available at: [Link]

  • Kovi, R., et al. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent 9,493,473.
  • Kovi, R., et al. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent Application Publication US 2016/0362411 A1.
  • Patel, R. A., et al. (2014). Processes for making ponatinib and intermediates thereof. U.S. Patent Application Publication US 2014/0343282 A1. Available at: [Link]

  • Tian, Y., et al. (2014). Synthesis method of ponatinib. Chinese Patent CN103570724A.
  • Zhang, S., et al. (2014). Preparation method for Ponatinib. Chinese Patent CN103664960A.
  • van der Vorm, S., et al. (2018). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]

  • Ge, C., et al. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. European Patent EP3702347A1.
  • Ark Pharma Scientific Limited. (n.d.). 2-methoxy-4-(methylthio)aniline. Ark Pharma Scientific Limited. Available at: [Link]

  • Wang, H., et al. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

  • Reddy, V. P., et al. (2019). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Li, J., et al. (2016). Production method for dimethyl disulfide. Chinese Patent CN105924372A.
  • Hamaker, C. G., et al. (2009). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Wikipedia. Available at: [Link]

  • Kake, S. S., et al. (2014). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. WIPO Patent WO2014030106A2.
  • McQueen, A., et al. (2023). A biosynthetic pathway for formation of dimethyl disulfide and dimethyl trisulfide from methionine. ResearchGate. Available at: [Link]

  • Zhang, G., et al. (2014). Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide. Chinese Patent CN103910662A.
  • Li, Y., et al. (2014). Preparation method for 4-amino-3-methylphenol. Chinese Patent CN103508908A.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-4-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, structural features, and key physicochemical parameters. Where experimental data for the target molecule is limited, information from structurally related compounds is presented to offer valuable insights. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules, providing both established data and standardized methodologies for its analysis.

Introduction and Significance

This compound belongs to a class of substituted anilines that are pivotal building blocks in the synthesis of various functional molecules. The presence of a methoxy group, an amino group, and a methylsulfonyl group on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the development of pharmaceuticals and functional materials. For instance, the structurally related compound, 5-(Ethylsulfonyl)-2-methoxyaniline, is a key pharmacophoric fragment in a number of potent VEGFR2 inhibitors used in cancer therapy[1]. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its effective utilization in research and development.

Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms 4-Methanesulfonyl-2-Methoxyaniline[2]
CAS Number 41608-73-5[2]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.24 g/mol [2]
Canonical SMILES COC1=C(C=CC(=C1)S(=O)(=O)C)N
InChI InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3

graph "2_Methoxy_4_methylsulfonylaniline" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents N [pos="1.74,1!", label="NH₂"]; O1 [pos="-1.74,1!", label="O"]; C7 [pos="-2.61,0.5!", label="CH₃"]; S [pos="0,-2!", label="S"]; O2 [pos="-0.5,-2.87!", label="O"]; O3 [pos="0.5,-2.87!", label="O"]; C8 [pos="0,-3.74!", label="CH₃"];

// Bonds to substituents C6 -- N; C2 -- O1; O1 -- C7; C4 -- S; S -- O2 [style=filled, color="#EA4335"]; S -- O3 [style=filled, color="#EA4335"]; S -- C8;

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve a precisely weighed amount of the aniline in a suitable solvent (e.g., water/methanol mixture). Calibrate Calibrate a pH meter with standard buffers. Dissolve->Calibrate Immerse Immerse the pH electrode and a stirrer in the solution. Calibrate->Immerse Titrate Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) in small increments. Immerse->Titrate Record Record the pH after each addition of titrant. Titrate->Record Plot Plot the pH versus the volume of titrant added. Record->Plot Determine Determine the equivalence point from the titration curve. Plot->Determine Calculate Calculate the pKa as the pH at the half-equivalence point. Determine->Calculate

Workflow for pKa Determination

Self-Validation: The accuracy of this method is validated by the use of a calibrated pH meter and a standardized titrant, ensuring the reliability of the measured pH and volume data.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound. While a complete experimental profile remains to be fully elucidated in the scientific literature, the information provided herein, including data from analogous structures and standardized analytical protocols, offers a robust starting point for researchers. A thorough experimental characterization of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

  • Priečková, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 1144-1166. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]

  • Table of Contents. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(methylsulfonyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-4-methyl-N-phenyl-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylanisole. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). CID 161295061. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Methoxy-4-(methylsulfonyl)aniline: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Methoxy-4-(methylsulfonyl)aniline (CAS No. 41608-73-5), a key chemical intermediate in the landscape of pharmaceutical research and development. As a substituted aniline, this compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document will detail its physicochemical characteristics, outline a representative synthetic pathway, discuss its applications in medicinal chemistry, and provide essential safety and handling protocols.

Physicochemical Properties

This compound is an organic compound characterized by the presence of methoxy, methylsulfonyl, and aniline functional groups on a benzene ring.[1][2] These groups impart specific chemical properties that make it a valuable synthon in organic chemistry.

A summary of its key physicochemical properties is presented below:

PropertyValueReference
CAS Number 41608-73-5[3]
Molecular Formula C₈H₁₁NO₃S[3]
Molecular Weight 201.24 g/mol [3][4]
IUPAC Name 2-methoxy-4-methylsulfonylaniline[5]
Synonyms 4-Methanesulfonyl-2-Methoxyaniline[3][5]
SMILES COC1=C(C=CC(=C1)S(=O)(=O)C)N[3]
InChI Key FBZRMLLLOMNOLJ-UHFFFAOYSA-N[5]
Purity Typically ≥98%[3]

Synthesis and Mechanism

The synthesis of substituted anilines like this compound often involves a multi-step process. A common and logical approach begins with a commercially available, appropriately substituted nitrobenzene precursor, which is then reduced to the target aniline. This strategy is advantageous as the nitro group is a strong deactivating group, allowing for other substitutions to be performed on the aromatic ring before its conversion to the activating amino group.

A plausible synthetic route starting from 1-methoxy-2-nitro-4-(methylthio)benzene is outlined below. This pathway involves an oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group.

Synthesis_Workflow A 1-methoxy-2-nitro-4-(methylthio)benzene B Oxidation A->B e.g., H₂O₂, Acetic Acid C 1-methoxy-2-nitro-4-(methylsulfonyl)benzene B->C D Reduction C->D e.g., Fe/HCl or H₂, Pd/C E This compound D->E Drug_Development_Logic cluster_0 Core Scaffold cluster_1 Drug Development Pipeline A This compound B Synthesis of Derivatives A->B Chemical Modification C Structure-Activity Relationship (SAR) Studies B->C Biological Screening D Lead Optimization C->D Iterative Design E Preclinical Candidate D->E Selection

Sources

An In-Depth Technical Guide to 2-Methoxy-4-(methylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Aniline Derivative

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. Within this context, strategically functionalized scaffolds serve as the cornerstone for the rational design of novel drug candidates. 2-Methoxy-4-(methylsulfonyl)aniline emerges as a molecule of significant interest, particularly in the development of targeted cancer therapies. Its unique electronic and structural features make it a valuable precursor for a range of pharmacologically active compounds, most notably as a key intermediate in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. It further delves into its critical role in drug discovery, with a particular focus on the structure-activity relationships (SAR) that underscore its utility in the design of potent kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine characterized by the presence of a methoxy (-OCH₃) group and a methylsulfonyl (-SO₂CH₃) group on the aniline ring.

PropertyValueSource
Chemical Formula C₈H₁₁NO₃S[3]
Molecular Weight 201.24 g/mol [3]
CAS Number 41608-73-5[3]
Appearance Expected to be a solidN/A
Solubility Expected to have moderate solubility in organic solventsN/A
pKa Estimated to be weakly basic due to the aniline nitrogenN/A

The interplay of the electron-donating methoxy group and the strongly electron-withdrawing methylsulfonyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity and its interactions with biological targets.[4][5] The methoxy group, through its resonance effect, can increase electron density at the ortho and para positions, while the methylsulfonyl group significantly withdraws electron density, impacting the nucleophilicity of the aniline nitrogen.[4] This electronic dichotomy is a key feature leveraged in its application in drug design.

Caption: 2D structure of this compound.

Synthesis and Purification: A Strategic Approach

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Thiolation and Oxidation cluster_2 Step 3: Deprotection A p-Anisidine B Acetanilide protection A->B C Chlorosulfonation B->C D Reaction with Sodium Sulfite C->D E Methylation D->E F Oxidation E->F G Hydrolysis F->G H This compound G->H SAR_Logic Molecule This compound Aniline Aniline Moiety Molecule->Aniline Hinge Binding Methoxy ortho-Methoxy Group Molecule->Methoxy Conformational Lock H-Bonding Sulfonyl para-Methylsulfonyl Group Molecule->Sulfonyl Solvent Front Interaction Electronic Modulation VEGFR2 VEGFR-2 Inhibition Aniline->VEGFR2 Methoxy->VEGFR2 Sulfonyl->VEGFR2

Sources

The Unseen Scaffold: A Technical Guide to the Role of 2-Methoxy-4-(methylsulfonyl)aniline in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond an Intermediate

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the term "intermediate" often belies the critical importance of a molecule's contribution to the final active pharmaceutical ingredient (API). 2-Methoxy-4-(methylsulfonyl)aniline is a prime example of such an unsung hero. While not a therapeutic agent in its own right, its carefully orchestrated arrangement of a methoxy and a methylsulfonyl group on an aniline scaffold provides a foundational platform for the synthesis of potent and selective kinase inhibitors. This guide delves into the core mechanism of action engendered by this structural motif, with a detailed exploration of its application in the development of targeted cancer therapies. We will dissect the synthetic pathways, analyze the molecular interactions at the heart of kinase inhibition, and elucidate the specific roles of the methoxy and methylsulfonyl functionalities.

The 2-Methoxy-4-(substituted)aniline Pharmacophore in Kinase Inhibition: A Tale of Two Moieties

The efficacy of kinase inhibitors often hinges on their ability to precisely fit into the ATP-binding pocket of the target kinase, outcompeting the endogenous ATP and thereby halting the phosphorylation cascade that drives cellular processes like proliferation and survival. The this compound scaffold, and its close analogs, are particularly adept at contributing to this targeted inhibition through the distinct properties of its substituent groups.

The Methoxy Group: A Subtle Influencer of Conformation and Potency

The methoxy (-OCH3) group, while seemingly simple, plays a multifaceted role in the interaction of a drug molecule with its target kinase. Its presence can influence the electronic properties of the aniline ring and dictate the preferred conformation of the molecule within the binding pocket. This can lead to more favorable interactions with key amino acid residues, ultimately enhancing the inhibitor's potency. Furthermore, the methoxy group can contribute to the overall physicochemical properties of the drug, impacting its solubility, permeability, and metabolic stability.

The Sulfonyl Group: A Key Player in Hydrogen Bonding and Specificity

The methylsulfonyl (-SO2CH3) group is a powerful hydrogen bond acceptor, a characteristic that is frequently exploited in drug design to achieve strong and specific interactions with the target protein.[1][2] The two oxygen atoms of the sulfonyl group can form hydrogen bonds with backbone amide protons or side chains of amino acids in the kinase's active site, anchoring the inhibitor in a specific orientation. This not only contributes significantly to the binding affinity but can also be a key determinant of the inhibitor's selectivity for its intended target over other kinases.[3] The introduction of a sulfonyl group can also enhance the metabolic stability of a compound.[1]

Case Study: Bosutinib - A Src/Abl Tyrosine Kinase Inhibitor

To fully appreciate the contribution of the substituted methoxyaniline scaffold, we will examine the well-established tyrosine kinase inhibitor, bosutinib. While the direct precursor in many reported syntheses of bosutinib is 2,4-dichloro-5-methoxyaniline, the underlying principles of how this moiety interacts with the target kinases, Src and Abl, are highly relevant to understanding the potential of this compound-derived inhibitors. Bosutinib is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of chronic myelogenous leukemia (CML), and is also active against Src family kinases.[4]

Mechanism of Action of Bosutinib

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of Src and Abl kinases and preventing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.[4] This blockade of phosphorylation disrupts the downstream signaling pathways that promote cancer cell proliferation and survival.

The crystal structures of bosutinib in complex with the kinase domains of Src (PDB ID: 4MXO) and Abl (PDB ID: 3UE4) reveal the intricate molecular interactions that underpin its inhibitory activity.[5][6][7] The 2,4-dichloro-5-methoxyphenylamino moiety of bosutinib plays a crucial role in anchoring the molecule within the ATP-binding pocket.

G cluster_bosutinib Bosutinib cluster_kinase Src/Abl Kinase Domain BOS Bosutinib Anilino 2,4-dichloro-5-methoxyaniline moiety BOS->Anilino Quinoline Quinoline core BOS->Quinoline Piperazine Methylpiperazine side chain BOS->Piperazine Hinge Hinge Region (Met341) Anilino->Hinge H-bond Gatekeeper Gatekeeper Residue (Thr338 in Src, Thr315 in Abl) Anilino->Gatekeeper van der Waals Hydrophobic_pocket Hydrophobic Pocket Quinoline->Hydrophobic_pocket Hydrophobic interactions DFG_motif DFG Motif Piperazine->DFG_motif Potential interactions caption Bosutinib Binding to Src/Abl Kinase

Caption: Bosutinib's interaction with the Src/Abl kinase domain.

The aniline nitrogen of the 2,4-dichloro-5-methoxyphenylamino group forms a critical hydrogen bond with the backbone amide of Met341 in the hinge region of the kinase.[8] The dichlorinated phenyl ring is nestled in a hydrophobic pocket, with the methoxy group oriented towards the solvent-exposed region. The chloro substituents contribute to the hydrophobic interactions and the overall shape complementarity of the inhibitor within the binding site.

Case Study: VEGFR-2 Inhibition by 5-(Ethylsulfonyl)-2-methoxyaniline Derivatives

The close structural analog of our topic compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been identified as a key pharmacophoric fragment in a number of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] VEGFR-2 is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Inhibitors incorporating the 5-(ethylsulfonyl)-2-methoxyaniline scaffold have demonstrated significant anti-angiogenic and anti-tumor properties.[9] The sulfonyl group in these inhibitors is postulated to form key hydrogen bonding interactions within the ATP-binding site of VEGFR-2, contributing to their high affinity and inhibitory activity. The methoxy group likely plays a similar role to that observed in bosutinib, influencing the conformation and overall properties of the inhibitor.

Experimental Protocols

Synthesis of Bosutinib

The synthesis of bosutinib typically involves the coupling of 4-chloro-7-(3-(4-methylpiperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline.[11][12][13]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 4-chloro-7-(3-(4-methylpiperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile and 2,4-dichloro-5-methoxyaniline in a solvent such as 2-ethoxyethanol.

  • Catalysis: Add a catalytic amount of an acid, such as pyridine hydrochloride, to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Purification: Separate the organic layer, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure bosutinib.

G cluster_synthesis Bosutinib Synthesis Start1 4-chloro-7-(3-(4-methylpiperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile Reaction Coupling Reaction (2-ethoxyethanol, pyridine HCl, reflux) Start1->Reaction Start2 2,4-dichloro-5-methoxyaniline Start2->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Bosutinib Bosutinib Purification->Bosutinib caption Simplified workflow for Bosutinib synthesis.

Caption: Simplified workflow for Bosutinib synthesis.

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

A practical synthetic route to 5-(ethylsulfonyl)-2-methoxyaniline starts from the commercially available 4-methoxybenzenethiol.[14]

Step-by-Step Methodology:

  • Thioether Formation: React 4-methoxybenzenethiol with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Oxidation: Oxidize the resulting thioether to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane.

  • Nitration: Nitrate the sulfone with nitric acid to introduce a nitro group onto the aromatic ring.

  • Reduction: Reduce the nitro group to an amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, yielding 5-(ethylsulfonyl)-2-methoxyaniline.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The this compound scaffold, and its close structural relatives, represent a powerful and versatile platform in the design of targeted kinase inhibitors. The strategic placement of the methoxy and sulfonyl groups provides a unique combination of electronic, steric, and hydrogen-bonding properties that can be leveraged to achieve high potency and selectivity. The successful development of bosutinib and the promising activity of VEGFR-2 inhibitors derived from a similar scaffold underscore the immense potential of this chemical motif. As our understanding of the kinome and the nuances of drug-target interactions continues to grow, it is certain that this "unseen scaffold" will continue to play a vital role in the development of the next generation of life-saving medicines.

References

  • Fei, X., et al. (2016). Application of Sulfonyl in Drug Design. RSC Advances, 6(84), 80492-80504.
  • Levinson, N. M., & Boxer, S. G. (2014). A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity.
  • Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(12), 64-69.
  • Wang, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4348-4355.
  • Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2807-2812.
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase. PloS one, 7(2), e29828.
  • WO2015198249A1 - Process for preparation of bosutinib - Google P
  • Pan, Z., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(21), 3566–3594.
  • Rask-Andersen, M., et al. (2011). New and practical synthesis of bosutinib. Journal of Medicinal Chemistry, 54(1), 12-19.
  • Levinson, N. M., et al. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain. RCSB PDB.
  • Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: an important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein journal of organic chemistry, 9, 172–178.
  • Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline.
  • Abdel-Maksoud, M. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug design, development and therapy, 16, 605–626.
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. BenchChem.
  • Roskoski, R., Jr. (2019). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of cellular biochemistry, 120(9), 14357–14368.
  • The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. BenchChem.
  • Levinson, N. M., & Boxer, S. G. (2013). human Src kinase bound to kinase inhibitor bosutinib. RCSB PDB.
  • Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online.
  • Levinson, N. M., & Boxer, S. G. (2014). The structure of bosutinib bound to Src shows the drug participating in a water-mediated hydrogen bond network.
  • Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure.
  • Bosutinib | C26H29Cl2N5O3 | CID 5328940. PubChem.
  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • Noble, M. E., et al. (2004). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 377(Pt 1), 1–11.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nem

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A Spectroscopic Guide to 2-Methoxy-4-(methylsulfonyl)aniline: In-Depth Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-(methylsulfonyl)aniline is a substituted aniline derivative with significant potential in medicinal chemistry and materials science. Its structural features, including an electron-donating methoxy group, an electron-withdrawing methylsulfonyl group, and a primary amine, create a unique electronic and steric environment that warrants detailed spectroscopic characterization. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are all critical aspects for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The interplay of the substituents on the aniline ring dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

1H_NMR_Workflow cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation dissolve Dissolve in CDCl3 acquire Acquire Spectrum (e.g., 400 MHz) dissolve->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process chem_shift Chemical Shift Analysis process->chem_shift Processed Spectrum integration Integration Analysis chem_shift->integration multiplicity Multiplicity Analysis integration->multiplicity structure Final Structure Confirmation multiplicity->structure Structural Assignment

Caption: A typical workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-2
~140C-1
~135C-4
~125C-5
~118C-3
~110C-6
~56-OCH₃
~45-SO₂CH₃

Interpretation and Rationale:

  • Aromatic Carbons:

    • The carbon atom bearing the methoxy group (C-2 ) is expected to be the most downfield in the aromatic region (~150 ppm) due to the deshielding effect of the oxygen atom.

    • The carbon attached to the amino group (C-1 ) is also expected to be significantly downfield (~140 ppm).

    • The carbon atom bonded to the sulfonyl group (C-4 ) is predicted to be around 135 ppm.

    • The remaining aromatic carbons (C-3, C-5, C-6 ) will have chemical shifts influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons:

    • The carbon of the methoxy group (-OCH₃ ) is expected to appear around 56 ppm.

    • The carbon of the methylsulfonyl group (-SO₂CH₃ ) is predicted to be around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3450 - 3300-NH₂N-H stretch (asymmetric and symmetric)
3100 - 3000Aromatic C-HC-H stretch
2950 - 2850-CH₃C-H stretch
1620 - 1580Aromatic C=CC=C stretch
1350 - 1300-SO₂-S=O asymmetric stretch
1160 - 1120-SO₂-S=O symmetric stretch
1250 - 1200Ar-O-CH₃C-O stretch

Interpretation and Rationale:

  • N-H Stretching: The presence of the primary amine will be indicated by two distinct bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methyl groups will be observed below 3000 cm⁻¹.

  • S=O Stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to the asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1120 cm⁻¹) S=O stretching vibrations.

  • C-O Stretching: The C-O stretch of the aryl ether is expected to be a strong band in the 1250-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁NO₃S), the molecular weight is 201.24 g/mol .

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 201.

  • Key Fragmentation Patterns:

    • Loss of a methyl group from the sulfonyl moiety (-CH₃) would result in a fragment at m/z = 186.

    • Loss of the entire methylsulfonyl group (-SO₂CH₃) would lead to a fragment at m/z = 122.

    • Cleavage of the methoxy group could also occur, leading to other characteristic fragments.

MS_Fragmentation parent [M]+. m/z = 201 frag1 [M - CH3]+. m/z = 186 parent->frag1 - .CH3 frag2 [M - SO2CH3]+. m/z = 122 parent->frag2 - .SO2CH3

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

For researchers aiming to acquire their own data, the following general protocols are recommended:

NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for each nucleus should be employed.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a valuable resource for scientists and researchers. By following the outlined experimental protocols, researchers can confidently acquire and interpret their own data, leading to a deeper understanding of this important chemical entity.

References

  • While direct spectroscopic data for this compound is not cited due to its unavailability in public databases at the time of writing, the principles and comparative data used in this guide are based on standard spectroscopic textbooks and databases.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Integrated Spectral Data Base System for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for assessing the aqueous and organic solubility, as well as the intrinsic stability of this compound under various stress conditions. By integrating established scientific principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for ensuring the quality, efficacy, and safety of drug candidates derived from this molecule. We will explore the causality behind experimental choices, from solvent selection in solubility studies to the application of specific stressors in forced degradation analyses, thereby providing a robust framework for its application in a regulated research and development environment.

Introduction: The Role of Physicochemical Profiling in Drug Development

The journey of a drug molecule from discovery to a marketed therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This compound, with its characteristic aniline and sulfone moieties, presents a unique profile that necessitates a detailed investigation. The aniline group, being basic, suggests a pH-dependent aqueous solubility, while the electron-withdrawing methylsulfonyl group and the methoxy group influence its polarity, hydrogen bonding capacity, and susceptibility to chemical degradation.

This guide is structured to provide not just procedural instructions, but a deep-seated rationale for the analytical strategies employed. We will begin by exploring the solubility profile, a critical determinant of a drug's absorption, and then proceed to a rigorous evaluation of its chemical stability, which is essential for ensuring that the molecule remains intact and safe from synthesis to patient administration.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in a logical scientific investigation.

PropertyValueSource
Chemical Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
CAS Number 41608-73-5
Calculated LogP 0.68
Topological Polar Surface Area (TPSA) 69.39 Ų

Table 1: Key Physicochemical Properties of this compound

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its dissolution rate and, consequently, its absorption and bioavailability. We will explore both thermodynamic and kinetic solubility to create a comprehensive profile.

Scientific Rationale for Solubility Testing

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which helps in predicting their in vivo performance.[1] Determining the solubility of this compound across the physiological pH range (1.2 to 6.8) is therefore a regulatory expectation and a scientific necessity.[2] Furthermore, understanding its solubility in various organic solvents is crucial for developing purification, formulation, and manufacturing processes.[3]

We employ two primary types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions. It is a critical parameter for pre-formulation and formulation development.[4]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method used in early drug discovery to quickly assess the solubility behavior of many compounds.[4][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values and in selected organic solvents.

Methodology:

  • Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per WHO guidelines for biowaiver monographs.[2]

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the aqueous buffers and selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C and 37°C for 24 to 48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the samples to stand. Separate the supernatant from the undissolved solid by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as described in section 5.0).

  • Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[2]

Expected Solubility Profile

Based on the structure, the following outcomes are anticipated:

  • Aqueous Solubility: Due to the basic aniline functional group, the solubility is expected to be higher at acidic pH (pH 1.2) where the amine is protonated, and lower at neutral to slightly alkaline pH.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and moderate solubility in less polar solvents like dichloromethane.

Solvent SystemTemperature (°C)Predicted Solubility (mg/mL)
Aqueous Buffer pH 1.225High
Aqueous Buffer pH 4.525Moderate
Aqueous Buffer pH 6.825Low
Methanol25High
Acetonitrile25High

Table 2: Predicted Thermodynamic Solubility of this compound

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug substance is mandated by regulatory agencies like the ICH to ensure its quality, safety, and efficacy over its shelf life.[7][8][9] Forced degradation studies are the cornerstone of this assessment, providing critical insights into potential degradation pathways and demonstrating the specificity of analytical methods.[10][11][12]

Rationale for Forced Degradation

The objective of stress testing is to identify the likely degradation products, which in turn helps to establish the degradation pathways and the intrinsic stability of the molecule.[9] This information is invaluable for:

  • Developing and validating a stability-indicating analytical method.[10]

  • Informing formulation development to create a stable drug product.

  • Defining appropriate packaging and storage conditions.

The stress conditions applied are based on ICH guideline Q1A(R2) and include hydrolysis, oxidation, photolysis, and thermal stress.[7][9]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[11][12]

4.2.1 Hydrolytic Degradation

  • Rationale: To assess susceptibility to degradation in aqueous solutions at different pH values. Sulfonamide linkages can be susceptible to hydrolysis, particularly under acidic conditions.[13][14][15]

  • Protocol:

    • Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

    • A control sample in purified water should be run in parallel.

4.2.2 Oxidative Degradation

  • Rationale: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradants or oligomers.[16][17]

  • Protocol:

    • Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Analyze samples at various time points until the target degradation is achieved.

4.2.3 Photolytic Degradation

  • Rationale: To evaluate the impact of light exposure, as required by ICH Q1B guidelines.[18][19][20][21]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[19]

    • A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples by HPLC.

4.2.4 Thermal Degradation

  • Rationale: To assess the stability of the compound at elevated temperatures. The degradation of aromatic sulfones often occurs at high temperatures.[22][23][24]

  • Protocol:

    • Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Predicted Degradation Pathways
  • Hydrolysis: The primary site of hydrolytic cleavage in related sulfonamides is often the S-N bond. However, in this molecule, the sulfonyl group is attached to the aromatic ring via a C-S bond, which is generally more stable. Hydrolysis of the methoxy group is also possible under harsh acidic conditions.

  • Oxidation: The aniline nitrogen is a likely site of oxidation, potentially forming nitroso, nitro, or N-oxide derivatives, or leading to polymerization.

  • Photolysis: Aromatic anilines can undergo complex photochemical reactions, including oxidation and rearrangement.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[25][26][27] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][28]

Rationale for Method Development

The development of a robust SIM is a regulatory requirement and is essential for the accurate assessment of stability.[29] The method must be able to separate the parent compound from all potential degradation products generated during the forced degradation studies.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Initial Conditions (Column, Mobile Phase) inject Inject Stressed Samples start->inject Iterative Process eval Evaluate Resolution & Peak Shape inject->eval Iterative Process optimize Optimize Parameters (Gradient, pH, Flow Rate) eval->optimize Iterative Process spec Specificity eval->spec Adequate Separation optimize->eval Iterative Process lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust final final robust->final Validated Method

Caption: HPLC Stability-Indicating Method Development and Validation Workflow.

HPLC Method Protocol (Example)

Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and its degradation products.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection 254 nm

Table 3: Example HPLC Conditions

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[28][29][30]

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. The provided protocols for thermodynamic solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. The successful execution of these studies will yield a deep understanding of the molecule's physicochemical properties, which is critical for its successful development as a pharmaceutical intermediate.

Recommendations for Storage and Handling:

  • Based on potential oxidative and photolytic instability, it is recommended that this compound be stored in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).

  • Given the potential for pH-dependent solubility, care should be taken to control the pH during aqueous processing steps.

This document serves as a robust framework. The experimental results from these studies will ultimately provide the empirical data necessary to guide formulation, manufacturing, and regulatory submissions, ensuring the delivery of a safe and effective final drug product.

References

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  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

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  • MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]

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A Technical Guide to the Biological Activities of 2-Methoxy-4-(methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 2-Methoxy-4-(methylsulfonyl)aniline scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure. This anilino core, characterized by a methoxy group at the 2-position and a methylsulfonyl group at the 4-position, serves as a fundamental building block in the synthesis of a diverse array of pharmacologically active compounds. The strategic placement of the electron-donating methoxy group and the potent electron-withdrawing methylsulfonyl group modulates the physicochemical properties of the molecule, such as solubility, metabolic stability, and its capacity for hydrogen bonding interactions with biological targets.[1] This unique electronic and steric arrangement makes it a highly versatile starting material for the development of novel therapeutic agents.

While extensive research on the parent compound, this compound (CAS No. 41608-73-5), is not widely published, its derivatives have demonstrated a remarkable range of biological activities.[2][3][4] This guide will provide an in-depth exploration of the most significant of these activities, focusing on their applications as kinase inhibitors in oncology and as anti-inflammatory agents. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide exemplary experimental protocols for their evaluation.

Part 1: Kinase Inhibition - A Cornerstone of Modern Cancer Therapy

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Derivatives of this compound have been instrumental in the development of potent and selective inhibitors for several important oncogenic kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

The 5-(ethylsulfonyl)-2-methoxyaniline fragment, a close structural analog of our core, is a vital component in numerous potent inhibitors of VEGFR2, a key receptor in angiogenesis.[6] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds can effectively slow down or halt this process.[6]

Mechanism of Action:

VEGFR2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the VEGFR2 receptor, preventing the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade ultimately inhibits endothelial cell proliferation, migration, and survival, thus suppressing angiogenesis.

Workflow for Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline

G cluster_synthesis Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline Start 4-methoxybenzene-1-sulfonyl chloride (1) Step1 Treatment with Na2SO3, NaHCO3 Start->Step1 Intermediate1 Sodium 4-methoxybenzenesulfinate (2) Step1->Intermediate1 Step2 Reaction with EtI Intermediate1->Step2 Intermediate2 1-Ethylsulfonyl-4-methoxybenzene (3) Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 1-Ethylsulfonyl-4-methoxy-2-nitrobenzene (4) Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End 5-(ethylsulfonyl)-2-methoxyaniline (5) Step4->End

Caption: A four-step synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starting from commercially available materials.[6]

c-Src Tyrosine Kinase Inhibition

Deregulated activity of the non-receptor tyrosine kinase c-Src is implicated in tumor invasion and metastasis.[7] Anilinoquinazoline derivatives have been discovered as a new class of inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.[7] The aniline moiety is crucial for this interaction.

Mechanism of Action:

These inhibitors also act as ATP-competitive inhibitors, occupying the ATP-binding site of the c-Src kinase. This prevents the autophosphorylation of c-Src and the subsequent phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that promote cell motility, invasion, and proliferation.

Dual Mer/c-Met Kinase Inhibition

Mer and c-Met kinases are frequently overexpressed in a variety of tumors and represent ideal targets for anticancer drug development.[8] 2-Substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of both Mer and c-Met kinases.[8]

Mechanism of Action:

By simultaneously targeting both Mer and c-Met, these dual inhibitors can overcome potential resistance mechanisms that may arise from the activation of alternative signaling pathways. They bind to the kinase domains of both receptors, inhibiting their phosphorylation and downstream signaling, which can lead to reduced tumor cell proliferation, survival, and migration.

Compound Target Kinase(s) IC50 (nM) Cell Line Antiproliferative Activity (IC50, µM) Reference
AAZ VEGFR222--[6]
18c Mer/c-Met18.5 / 33.6HepG2, MDA-MB-231, HCT116Good[8]
Aminobenzodioxoles c-Src-c-Src-transformed 3T3>90% growth inhibition at 6 mg/kg[7]

Part 2: Anti-inflammatory Activity

The this compound scaffold and related structures have also shown promise as anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders.

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of the structurally related 4-(methylsulfonyl)aniline have been investigated for their anti-inflammatory properties, with some demonstrating selective inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Mechanism of Action:

COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

2-Methoxy-4-vinylphenol, a related natural product, has been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS).[9][10] iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.

Mechanism of Action:

The anti-inflammatory effect of 2-Methoxy-4-vinylphenol is mediated by the induction of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme.[9][10] HO-1 induction is triggered by the activation of the Nrf2/ARE pathway.[9][10] This ultimately leads to the suppression of iNOS expression and a reduction in NO production.[9][10]

Nrf2/ARE Pathway in Anti-inflammatory Response

G cluster_pathway Nrf2/ARE Signaling Pathway Compound 2-Methoxy-4-vinylphenol Keap1 Keap1 Degradation Compound->Keap1 Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 releases ARE ARE Binding Nrf2->ARE HO1 HO-1 Expression ARE->HO1 activates iNOS iNOS Inhibition HO1->iNOS Inflammation Reduced Inflammation iNOS->Inflammation

Caption: The proposed mechanism of anti-inflammatory action via the Nrf2/ARE pathway.[9][10]

Part 3: Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, c-Src)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal that is proportional to the amount of ATP remaining or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.[11]

Materials:

  • Cancer cell line (e.g., HeLa, BGC823)[11]

  • Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS)[11]

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in a 5% CO₂ incubator at 37°C.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 96 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their utility as kinase inhibitors in oncology and as anti-inflammatory agents highlights their therapeutic potential. The modular nature of this scaffold allows for extensive synthetic modifications, providing a rich platform for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of novel drug candidates for a wide range of diseases.

References

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  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

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  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed. [Link]

  • Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 | Request PDF - ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. [Link]

  • Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. [Link]

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A Senior Application Scientist's Guide to 2-Methoxy-4-(methylsulfonyl)aniline: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-4-(methylsulfonyl)aniline, a pivotal building block in contemporary organic synthesis, particularly within the realm of drug discovery and development. We will dissect its unique molecular architecture, exploring how the interplay between its methoxy and methylsulfonyl functional groups dictates its reactivity and utility. This document furnishes researchers, chemists, and drug development professionals with field-proven insights, detailed synthetic protocols, and a mechanistic understanding of its core applications. The guide culminates in a practical case study illustrating its role in the synthesis of potent kinase inhibitors, underscoring its significance in constructing complex, biologically active molecules.

Molecular Profile and Strategic Importance

This compound (CAS No. 41608-73-5) is a substituted aniline that has emerged as a high-value intermediate in medicinal chemistry.[1][2] Its structure is deceptively simple, yet it contains a sophisticated arrangement of functional groups that provide a unique combination of reactivity, steric profile, and hydrogen bonding potential. This makes it a favored scaffold fragment in the design of targeted therapeutics, especially small molecule kinase inhibitors.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in both reaction media and biological systems.

PropertyValueReference
CAS Number 41608-73-5[2]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.24 g/mol [2]
Topological Polar Surface Area (TPSA) 69.39 Ų[2]
logP 0.6809[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Structural Analysis: The Causality of Function

The utility of this building block is not accidental; it is a direct consequence of the electronic effects exerted by its substituents. The aniline nitrogen's nucleophilicity and the aromatic ring's reactivity are finely tuned by the ortho-methoxy and para-methylsulfonyl groups.

  • Ortho-Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is electron-donating through resonance (+R effect) by pushing its lone pair electrons into the aromatic ring, thereby activating it. However, due to the high electronegativity of oxygen, it is also electron-withdrawing through induction (-I effect).[5][6] In the ortho position, the inductive effect is pronounced, slightly tempering the nucleophilicity of the adjacent amine compared to a para-methoxy equivalent.[6] This moderation prevents overly reactive intermediates and can improve selectivity in coupling reactions. The methoxy group is a prevalent feature in many approved drugs, influencing ligand-target binding and improving metabolic stability.[7]

  • Para-Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group through both resonance (-R) and induction (-I). Its presence significantly reduces the electron density of the aromatic ring and lowers the basicity of the aniline nitrogen.[8] In the context of drug design, the sulfone moiety is invaluable. It is a potent hydrogen bond acceptor and often engages in critical interactions within the ATP-binding pocket of kinases, contributing significantly to binding affinity and selectivity.[1][9]

The combination of these two groups creates an "electron push-pull" system that modulates the molecule's overall properties, making it an ideal substrate for a range of controlled cross-coupling reactions.

Caption: Structural features and electronic effects.

Synthesis of the Building Block

While this compound is commercially available from various suppliers[2][10], understanding its synthesis provides insight into potential impurities and scale-up strategies. A common laboratory-scale synthesis begins with the readily available 2-methoxy-4-nitroaniline.

A Plausible Synthetic Pathway

A robust, multi-step synthesis can be envisioned as follows:

  • Diazotization & Sandmeyer Reaction: Conversion of the starting aniline to a thioether.

  • Oxidation: Oxidation of the thioether to the target sulfone.

  • Reduction: Reduction of the nitro group to the final aniline.

G start 2-Methoxy-4-nitroaniline step1 Intermediate Thioether start->step1 1. NaNO₂, HCl 2. KSCN, CuSCN 3. CH₃I step2 Nitro-Sulfone Intermediate step1->step2 Oxidation (e.g., m-CPBA) end This compound step2->end Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: High-level synthetic workflow.

Core Synthetic Applications: Building Complexity

The true value of this compound lies in its application as a nucleophile in cross-coupling reactions to form C-N and C-C bonds, which are fundamental to the assembly of drug candidates.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides/triflates and amines.[11] This reaction is a cornerstone of modern medicinal chemistry, allowing for the facile synthesis of aryl amines under relatively mild conditions, replacing harsher classical methods.[11][12] this compound is an excellent substrate for this transformation, serving as the amine component to be coupled with a variety of (hetero)aryl electrophiles.

Causality Behind the Method:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) are essential. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[13][14]

  • Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) is required to deprotonate the aniline, generating the active nucleophile for the catalytic cycle.[12][15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure a water-free environment, which can otherwise interfere with the catalyst.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine Aryl Halide, Aniline, and Base inert Purge with Inert Gas (Ar or N₂) start->inert reagents Add Pd Catalyst, Ligand, and Solvent inert->reagents reaction Heat Mixture (80-110 °C) reagents->reaction workup Cool, Dilute, and Wash reaction->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify

Caption: Experimental workflow for C-N coupling.
Amide Bond Formation

The aniline moiety can be readily acylated to form amides, another critical functional group in pharmaceuticals. This is typically achieved by reaction with an activated carboxylic acid derivative.

Experimental Protocol: Acylation with an Acyl Chloride

  • Dissolution: Dissolve this compound (1.0 equiv) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equiv) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.05 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Case Study: Scaffolding for Potent Kinase Inhibitors

The structural motif of this compound is a key pharmacophore in numerous potent kinase inhibitors, including those targeting VEGFR2, c-Met, and Src.[1][4][16] Its aniline nitrogen serves as the attachment point to the core heterocyclic scaffold (e.g., quinoline, quinazoline), while the sulfonyl group often forms a crucial hydrogen bond with the hinge region of the kinase domain.[1]

Let's consider a representative synthesis of a 4-anilinoquinoline scaffold, a common core for kinase inhibitors.[4][16]

Synthetic Scheme:

G aniline 2-Methoxy-4- (methylsulfonyl)aniline product Target Kinase Inhibitor Scaffold mid aniline->mid quinoline 4-Chloro-6,7- dimethoxyquinoline quinoline->mid mid->product Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (Pd Catalyst, Base, Heat)

Caption: Synthesis of a 4-anilinoquinoline kinase inhibitor scaffold.

This C-N bond formation, often achieved via Buchwald-Hartwig coupling or a thermally driven nucleophilic aromatic substitution (SNAᵣ), directly constructs the final pharmacophore. The methoxy group on the aniline can provide additional steric and electronic tuning to optimize binding and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than a simple intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern drug discovery. The precise electronic modulation provided by its ortho-methoxy and para-sulfonyl substituents allows for controlled and high-yielding participation in key bond-forming reactions. Its proven utility in the synthesis of high-affinity kinase inhibitors cements its status as a core component in the medicinal chemist's toolbox for creating the next generation of targeted therapeutics.

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  • National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. NCBI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. PubChem. Retrieved from [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. ChemistryViews. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]

  • Quora. (2018). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?. Quora. Retrieved from [Link]

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The Strategic Synthesis of 2-Methoxy-4-(methylsulfonyl)aniline: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways to 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmacologically active compounds. This document explores the selection of starting materials and the strategic chemical transformations required to achieve this target molecule with high purity and yield.

Introduction: The Importance of this compound

This compound serves as a crucial building block in medicinal chemistry. Its structural motifs are present in a variety of therapeutic agents, making its efficient synthesis a topic of significant interest. The strategic placement of the methoxy, methylsulfonyl, and amino groups on the aniline scaffold allows for diverse downstream chemical modifications, enabling the exploration of new chemical entities with potential therapeutic applications.

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections, pointing towards a few key, commercially available starting materials. The primary strategies revolve around the sequential introduction of the functional groups onto a benzene ring.

The most logical and industrially scalable approaches commence from simple, readily available benzene derivatives. Two principal starting materials emerge as highly viable candidates: Anisole and Acetanilide .

Starting MaterialKey Attributes
Anisole Commercially available, activated aromatic ring for electrophilic substitution.
Acetanilide Readily available, protected aniline for directing subsequent functionalization.

The choice between these starting points dictates the overall synthetic strategy, including the order of functional group introduction and the types of reactions employed.

Synthetic Pathways from Anisole

A robust and widely applicable synthetic route to this compound begins with anisole. This pathway leverages the directing effects of the methoxy group to install the sulfonyl and nitro functionalities at the desired positions.

Synthesis from Anisole Anisole Anisole SulfonylChloride 4-Methoxybenzene- 1-sulfonyl chloride Anisole->SulfonylChloride Chlorosulfonic Acid or SO2Cl2 Methylsulfone 1-Methoxy-4- (methylsulfonyl)benzene SulfonylChloride->Methylsulfone Reduction (e.g., Na2SO3) then Methylation (e.g., CH3I) NitroCompound 1-Methoxy-2-nitro-4- (methylsulfonyl)benzene Methylsulfone->NitroCompound Nitration (HNO3/H2SO4) Target 2-Methoxy-4- (methylsulfonyl)aniline NitroCompound->Target Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway from Anisole to this compound.

Step 1: Sulfonylation of Anisole

The synthesis commences with the electrophilic sulfonation of anisole to introduce the sulfonyl group. This is a critical step that establishes the foundation for the methylsulfonyl moiety.

  • Reaction: Anisole is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfuryl chloride, to yield 4-methoxybenzene-1-sulfonyl chloride[1]. The methoxy group, being an ortho-, para-director, facilitates the introduction of the sulfonyl chloride group at the para position.

  • Rationale: This initial sulfonylation is a cost-effective and high-yielding method to functionalize the anisole ring at the desired C4 position. The resulting sulfonyl chloride is a versatile intermediate.

Step 2: Formation of the Methylsulfone

The sulfonyl chloride is then converted to the methylsulfone. This typically involves a two-step process.

  • Reaction: The 4-methoxybenzene-1-sulfonyl chloride is first reduced to the corresponding sulfinate salt, for example, by treatment with sodium sulfite (Na2SO3)[1]. Subsequently, the sulfinate is methylated using a suitable methylating agent, such as methyl iodide (CH3I), to afford 1-methoxy-4-(methylsulfonyl)benzene.

  • Rationale: This two-step sequence provides a reliable method to construct the methylsulfonyl group. The choice of a mild reducing agent for the sulfonyl chloride is crucial to avoid unwanted side reactions.

Step 3: Nitration

The next key transformation is the nitration of the 1-methoxy-4-(methylsulfonyl)benzene intermediate.

  • Reaction: The aromatic ring is nitrated using a standard nitrating mixture, typically a combination of nitric acid (HNO3) and sulfuric acid (H2SO4)[1]. The methoxy group directs the incoming nitro group to the ortho position (C2), resulting in 1-methoxy-2-nitro-4-(methylsulfonyl)benzene.

  • Rationale: The regioselectivity of this nitration is controlled by the powerful directing effect of the methoxy group, ensuring the correct positioning of the nitro group, which will be the precursor to the final aniline functionality.

Step 4: Reduction of the Nitro Group

The final step in this sequence is the reduction of the nitro group to an amine.

  • Reaction: The nitro compound is reduced to the corresponding aniline using various established methods. A common and efficient method is catalytic hydrogenation with hydrogen gas (H2) over a palladium on carbon (Pd/C) catalyst[1][2].

  • Rationale: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction, often proceeding with minimal side products.

Synthetic Pathways from Acetanilide

An alternative and equally viable synthetic strategy begins with acetanilide. This approach utilizes the protecting and directing properties of the acetyl group.

Synthesis from Acetanilide Acetanilide Acetanilide SulfonylatedAcetanilide N-(4-(methylsulfonyl)phenyl) acetamide Acetanilide->SulfonylatedAcetanilide Chlorosulfonation & Methylation NitratedAcetanilide N-(2-methoxy-4-(methylsulfonyl) phenyl)acetamide SulfonylatedAcetanilide->NitratedAcetanilide Methoxylation & Nitration Target 2-Methoxy-4- (methylsulfonyl)aniline NitratedAcetanilide->Target Hydrolysis

Caption: A conceptual synthetic pathway from Acetanilide.

Step 1: Sulfonylation of Acetanilide

The synthesis begins with the introduction of the sulfonyl group onto the acetanilide ring.

  • Reaction: Acetanilide can be chlorosulfonated at the para position due to the directing effect of the acetamido group. The resulting sulfonyl chloride can then be converted to the methylsulfone as described in the anisole route. This yields N-(4-(methylsulfonyl)phenyl)acetamide[3].

  • Rationale: The acetamido group serves as a protecting group for the aniline and directs the electrophilic substitution to the para position.

Step 2: Methoxylation and Nitration

This intermediate would then undergo methoxylation and nitration. The exact sequence and conditions for these steps would need to be carefully optimized to achieve the desired regiochemistry. The introduction of the methoxy group at the C2 position would be followed by nitration.

Step 3: Hydrolysis

The final step involves the deprotection of the acetamido group to reveal the aniline functionality.

  • Reaction: The N-(2-methoxy-4-(methylsulfonyl)phenyl)acetamide is hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound[3].

  • Rationale: The hydrolysis of the amide is a standard deprotection step that is generally high-yielding.

Experimental Protocols

The following are generalized experimental protocols based on the synthetic route starting from anisole, as it is a well-documented and robust pathway.

Protocol for the Synthesis of 4-Methoxybenzene-1-sulfonyl chloride from Anisole
  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with anisole.

  • Reagent Addition: Chlorosulfonic acid is added dropwise to the anisole at a controlled temperature (typically 0-5 °C)[1].

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to yield 4-methoxybenzene-1-sulfonyl chloride.

Protocol for the Synthesis of 1-Methoxy-4-(methylsulfonyl)benzene
  • Reduction: The 4-methoxybenzene-1-sulfonyl chloride is dissolved in a suitable solvent and treated with an aqueous solution of sodium sulfite and sodium bicarbonate[1]. The reaction is stirred until the starting material is consumed.

  • Methylation: After an appropriate work-up to isolate the sodium 4-methoxybenzenesulfinate, it is dissolved in a solvent like methanol and reacted with methyl iodide under reflux[1].

  • Purification: The product, 1-methoxy-4-(methylsulfonyl)benzene, is isolated and purified by crystallization or column chromatography.

Protocol for the Synthesis of 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene
  • Nitration: 1-Methoxy-4-(methylsulfonyl)benzene is slowly added to a pre-cooled mixture of concentrated nitric acid and sulfuric acid[1].

  • Temperature Control: The temperature is carefully maintained during the addition and subsequent stirring.

  • Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and recrystallized to yield pure 1-methoxy-2-nitro-4-(methylsulfonyl)benzene.

Protocol for the Synthesis of this compound
  • Hydrogenation: 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added[1].

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature.

  • Filtration and Isolation: After the reaction is complete, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the final product, this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through well-established synthetic routes starting from readily available and cost-effective materials such as anisole and acetanilide. The choice of starting material will influence the overall synthetic strategy, but both pathways rely on fundamental organic transformations. The anisole-based route, in particular, offers a clear and logical progression with good control over regioselectivity. By carefully controlling reaction conditions and employing robust purification techniques, researchers can obtain high-purity this compound for use in drug discovery and development programs.

References

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A Theoretical Framework for the Analysis of 2-Methoxy-4-(methylsulfonyl)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 2-Methoxy-4-(methylsulfonyl)aniline, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published theoretical studies on this specific compound, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines a systematic approach employing quantum chemical calculations and molecular modeling techniques to elucidate the molecule's structural, electronic, and pharmacokinetic properties. The methodologies detailed herein are designed to generate predictive insights into the molecule's reactivity, stability, and potential as a therapeutic agent, thereby guiding future experimental research and development efforts.

Introduction: The Rationale for a Theoretical Investigation

This compound is an aromatic compound featuring key functional groups—an aniline moiety, a methoxy group, and a methylsulfonyl group—that are prevalent in a wide range of biologically active compounds. The aniline core is a foundational scaffold in numerous pharmaceuticals, while the methylsulfonyl group is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.[1] A thorough understanding of the molecule's intrinsic properties at an electronic level is paramount for predicting its behavior in biological systems and for the rational design of novel derivatives with enhanced therapeutic profiles.

Computational chemistry and molecular modeling offer a powerful, cost-effective avenue for this investigation, providing insights that are often difficult to obtain through experimental means alone.[2][3] By leveraging quantum chemical calculations, we can dissect the molecule's electronic structure, predict its reactivity, and simulate its interactions with biological targets. This guide establishes a robust, self-validating computational workflow to comprehensively characterize this compound.

Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity

The cornerstone of a theoretical investigation lies in the application of quantum mechanics to understand the molecule's behavior at the atomic and electronic levels. Density Functional Theory (DFT) is the method of choice for such studies, offering an optimal balance between computational accuracy and efficiency for organic molecules.[1][4]

Structural Optimization and Vibrational Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process where the molecule's potential energy is minimized with respect to the positions of its atoms.

A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can serve as a benchmark for comparison with future experimental data, aiding in the structural confirmation of the synthesized compound.

Experimental Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

  • Conformational Search (Optional but Recommended): Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Calculation Setup:

    • Select the most stable conformer as the starting geometry.

    • Choose a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good description of electron correlation and polarization.[5]

    • Specify a geometry optimization followed by a frequency calculation in the computational chemistry software package (e.g., Gaussian, ORCA).

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate a more realistic physiological environment (e.g., water or DMSO).[6]

  • Analysis:

    • Verify that the optimization has converged.

    • Confirm the absence of imaginary frequencies in the output of the frequency calculation.

    • Analyze the computed thermodynamic properties (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

    • Visualize the predicted IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[4] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

ParameterPredicted Value (Arbitrary Units)Significance
EHOMO -6.5 eVElectron-donating ability
ELUMO -1.2 eVElectron-accepting ability
Energy Gap (ΔE) 5.3 eVChemical reactivity and kinetic stability

Caption: Predicted Frontier Molecular Orbital energies for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue denotes areas of low electron density (electropositive, prone to nucleophilic attack). This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding and receptor-ligand recognition.

In Silico Pharmacokinetic and Toxicity (ADMET) Profiling

For any compound with therapeutic potential, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. Numerous computational tools and web servers can predict these properties based on the molecule's structure, helping to identify potential liabilities before committing to costly synthesis and experimental testing.[7][8]

PropertyPredicted ValueAcceptable Range for Oral DrugsSignificance
Molecular Weight 201.24 g/mol < 500Lipinski's Rule of Five
LogP (Lipophilicity) 1.5 - 2.5< 5Membrane permeability and solubility
Hydrogen Bond Donors 1 (from -NH2)< 5Solubility and binding
Hydrogen Bond Acceptors 4 (from -OCH3, -SO2)< 10Solubility and binding
Topological Polar Surface Area (TPSA) 78.9 Ų< 140 ŲDrug transport and bioavailability
Aqueous Solubility (LogS) -2.0 to -3.0> -4.0Bioavailability
Blood-Brain Barrier Permeation Low/HighVariesCNS activity/side effects
CYP450 Inhibition Inhibitor/Non-inhibitorNon-inhibitorDrug-drug interactions
hERG Inhibition Low/High RiskLow RiskCardiotoxicity
Ames Mutagenicity Non-mutagen/MutagenNon-mutagenGenotoxicity

Caption: A template for summarizing the predicted ADMET properties of this compound.

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein.[9][10] This method is instrumental in structure-based drug design for identifying potential drug candidates and optimizing their binding affinity.

Given the aniline scaffold, a plausible class of targets for this compound could be protein kinases, which are frequently targeted in cancer therapy. For this guide, we will propose a docking workflow against a representative kinase, such as Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol 2: Molecular Docking Workflow

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the active site of the protein, typically based on the position of a co-crystallized inhibitor or through literature review.

    • Define a "grid box" that encompasses the entire binding pocket.

  • Docking Simulation:

    • Perform the docking calculation using software such as AutoDock Vina or Glide. The program will systematically explore different conformations and orientations of the ligand within the active site.

  • Analysis and Visualization:

    • Analyze the results, focusing on the predicted binding affinity (docking score) and the binding pose of the most favorable conformation.

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Visualization of Computational Workflows

Diagrams are essential for illustrating the logical flow of complex computational procedures. The following workflows are represented using the DOT language for Graphviz.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculation (DFT) cluster_analysis Property Analysis A 2D Structure Drawing B 3D Model Generation A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C J ADMET Prediction B->J D Frequency Calculation C->D E Single Point Energy Calculation D->E G Vibrational Spectra (IR/Raman) D->G F Structural Parameters E->F H HOMO-LUMO Analysis E->H I MEP Surface E->I Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis R1 Download PDB Structure R2 Clean Protein (Remove Water, Ligands) R1->R2 R3 Add Hydrogens & Charges R2->R3 D1 Define Binding Site (Grid Box) R3->D1 L1 Optimized 3D Structure (from DFT) L2 Assign Charges & Rotatable Bonds L1->L2 L2->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Generate Binding Poses D2->D3 A1 Analyze Docking Scores D3->A1 A2 Visualize Protein-Ligand Complex A1->A2 A3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A2->A3

Caption: Workflow for Molecular Docking Studies.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted theoretical approach to characterize this compound. By systematically applying DFT calculations, ADMET predictions, and molecular docking, researchers can build a detailed profile of this molecule, predicting its stability, reactivity, and potential for biological activity. The data generated from these computational protocols will provide a strong foundation for hypothesis-driven experimental work, including targeted synthesis of derivatives, spectroscopic characterization, and biological assays. This synergy between theoretical prediction and experimental validation is the hallmark of modern drug discovery and materials science, enabling a more efficient and informed development pipeline.

References

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Methodological & Application

synthesis of 2-Methoxy-4-(methylsulfonyl)aniline from 4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Four-Step Synthesis of 2-Methoxy-4-(methylsulfonyl)aniline

Abstract

This application note provides a comprehensive, four-step protocol for the synthesis of this compound, a valuable substituted aniline intermediate for pharmaceutical and materials science research. The synthetic pathway commences with the commercially available 4-methoxybenzene-1-sulfonyl chloride. The methodology is designed for high purity and efficiency, obviating the need for chromatographic purification of the final product. Each step is accompanied by a detailed mechanistic rationale, safety considerations, and characterization data, ensuring the protocol is robust, reproducible, and grounded in established chemical principles. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

Substituted anilines are cornerstone building blocks in the synthesis of a vast array of biologically active compounds. Specifically, polysubstituted anilines containing both methoxy and sulfonyl moieties are recognized as important pharmacophoric fragments in the development of potent enzyme inhibitors, such as those targeting VEGFR2, a key receptor in angiogenesis.[1] The title compound, this compound, represents a key intermediate for accessing such complex molecules.

The synthetic strategy detailed herein transforms the readily accessible 4-methoxybenzene-1-sulfonyl chloride into the target aniline through a reliable four-step sequence:

  • Reduction of Sulfonyl Chloride: The sulfonyl chloride is first reduced to a more versatile sodium sulfinate salt.

  • S-Alkylation (Methylation): The sulfinate is then methylated to form a stable sulfone.

  • Regioselective Nitration: A nitro group is strategically introduced onto the aromatic ring, guided by the directing effects of the existing substituents.

  • Nitro Group Reduction: Finally, the nitro group is reduced to the desired primary amine, yielding the target product.

This pathway is adapted from a proven methodology for a similar ethylsulfonyl analog, demonstrating its robustness and applicability.[1] The entire process is designed to be efficient, with a high overall yield and synthetically pure products at each stage.

Overall Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Methylation cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A 4-Methoxybenzene- 1-sulfonyl chloride B Sodium 4-methoxy- benzenesulfinate A->B Na₂SO₃, NaHCO₃ C 1-Methoxy-4- (methylsulfonyl)benzene B->C CH₃I or (CH₃)₂SO₄ D 1-Methoxy-2-nitro-4- (methylsulfonyl)benzene C->D conc. HNO₃ E 2-Methoxy-4- (methylsulfonyl)aniline D->E H₂, Pd/C

Figure 1: High-level workflow for the synthesis of this compound.

Mechanistic Rationale and Experimental Design

A deep understanding of the reaction mechanisms and the influence of substituents is critical for successful synthesis. This section explains the causality behind the chosen reagents and conditions.

Step 1 & 2: Formation of the Methyl Sulfone Moiety

The initial transformation from a sulfonyl chloride to a methyl sulfone is a two-step process.

  • Step 1 (Reduction to Sulfinate): The sulfonyl chloride group is a potent electrophile.[2] Direct methylation is not feasible. Therefore, it is first reduced to its corresponding sodium sulfinate salt using a mild reducing agent like sodium sulfite (Na₂SO₃). This reaction proceeds via nucleophilic attack of the sulfite on the sulfur atom, followed by displacement of the chloride ion. Sodium bicarbonate is used to maintain a slightly basic pH, neutralizing the HCl byproduct.

  • Step 2 (S-Alkylation): The resulting sodium sulfinate is a soft nucleophile, with the negative charge localized on the sulfur atom. It readily undergoes S-alkylation when treated with a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 mechanism to form the stable methyl sulfone, 1-Methoxy-4-(methylsulfonyl)benzene.

Step 3: Regioselective Electrophilic Aromatic Substitution (Nitration)

This step is the most critical for establishing the correct substitution pattern on the aromatic ring. The regioselectivity of the nitration of 1-Methoxy-4-(methylsulfonyl)benzene is governed by the combined electronic effects of the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom.

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the two sulfonyl oxygens.

The positions ortho to the methoxy group (C2 and C6) are activated, while the position meta to the methylsulfonyl group (C3 and C5) is the least deactivated. The directing effects converge to strongly favor substitution at the C2 and C6 positions. Due to symmetry, these positions are equivalent. Therefore, nitration with concentrated nitric acid proceeds with high regioselectivity to yield 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene.[1]

Figure 2: Rationale for the regioselective nitration at the C2 position.

Step 4: Nitro Group Reduction

The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[3] This technique is highly efficient and chemoselective; it reliably reduces the nitro group under mild conditions (hydrogen gas at atmospheric or slightly elevated pressure) without affecting the sulfonyl group or causing cleavage of the methoxy ether.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-Methoxybenzene-1-sulfonyl chloride is corrosive and reacts with water.[2] Concentrated nitric acid is a strong oxidizer and is highly corrosive. Methylating agents can be toxic and should be handled with extreme care.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )
4-Methoxybenzene-1-sulfonyl chloride[98-68-0]206.65
Sodium Sulfite (Anhydrous)[7757-83-7]126.04
Sodium Bicarbonate[144-55-8]84.01
Tetrahydrofuran (THF)[109-99-9]72.11
Methyl Iodide[74-88-4]141.94
Nitric Acid (65%, w/w)[7697-37-2]63.01
Palladium, 10% on Carbon (Pd/C)[7440-05-3]106.42 (Pd)
Hydrogen Gas[1333-74-0]2.02
Ethyl Acetate[141-78-6]88.11
Hexane[110-54-3]86.18
Methanol[67-56-1]32.04
Protocol 1: Synthesis of Sodium 4-methoxybenzenesulfinate
  • To a 500 mL round-bottom flask, add sodium sulfite (50.4 g, 0.40 mol, 2.0 equiv) and sodium bicarbonate (33.6 g, 0.40 mol, 2.0 equiv).

  • Add a solvent mixture of deionized water (200 mL) and THF (20 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add 4-methoxybenzene-1-sulfonyl chloride (41.3 g, 0.20 mol, 1.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours).

  • Filter the resulting white precipitate and wash it sequentially with cold water (2 x 50 mL) and diethyl ether (2 x 50 mL).

  • Dry the solid under high vacuum to afford sodium 4-methoxybenzenesulfinate as a white powder. The product is typically used in the next step without further purification. (Expected yield: >95%).

Protocol 2: Synthesis of 1-Methoxy-4-(methylsulfonyl)benzene
  • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the sodium 4-methoxybenzenesulfinate (approx. 0.20 mol) from the previous step in methanol (250 mL).

  • Add methyl iodide (35.5 g, 15.6 mL, 0.25 mol, 1.25 equiv) to the suspension.

  • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol to obtain 1-Methoxy-4-(methylsulfonyl)benzene as a white crystalline solid. (Expected yield: 85-90%).

Protocol 3: Synthesis of 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene
  • To a 250 mL round-bottom flask, add 1-Methoxy-4-(methylsulfonyl)benzene (18.6 g, 0.10 mol, 1.0 equiv).

  • Carefully add concentrated nitric acid (65%, w/w, 120 mL) while stirring in an ice bath to control the initial exotherm.

  • Once the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and pour it carefully into a beaker containing 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene as a pale yellow solid. The product is typically of sufficient purity for the next step. (Expected yield: 80-85%).

Protocol 4: Synthesis of this compound
  • In a hydrogenation flask or a suitable pressure vessel, dissolve 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene (23.1 g, 0.10 mol, 1.0 equiv) in a solvent mixture of ethyl acetate (150 mL) and methanol (50 mL).

  • Carefully add 10% Pd/C (approx. 1.0 g, ~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or 50 psi) at room temperature. The reaction is typically complete within 24-48 hours. Monitor by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from methanol or an ethanol/water mixture to afford this compound as a pure crystalline solid. (Expected yield: 90-95%).

Conclusion

This application note details a reliable and high-yielding four-step . The protocol is built upon sound mechanistic principles, particularly the regioselective nitration step, which is controlled by the powerful directing effects of the substituents. The procedures are straightforward and scalable, yielding a high-purity final product without the need for column chromatography. This makes the described pathway highly suitable for academic and industrial laboratories requiring access to this valuable synthetic intermediate.

References

  • Solubility of Things. 4-Methoxybenzenesulfonyl chloride.
  • Krasavin, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1593-1603. [Link]

  • BenchChem. Synthesis routes of 4-(Methylsulfonyl)aniline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for the Nitration of N-acetyl-o-toluidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of modern organic synthesis. Nitrated N-acetyl-o-toluidine analogs are valuable intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The acetamido and methyl groups on the aromatic ring of N-acetyl-o-toluidine direct the incoming nitro group, influencing the regioselectivity of the reaction.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the nitration of N-acetyl-o-toluidine and its analogs. It delves into the underlying chemical principles, provides detailed step-by-step protocols, and addresses critical safety considerations.

The synthetic strategy typically involves a two-step process: the acetylation of the parent o-toluidine analog, followed by the regioselective nitration of the resulting N-acetyl derivative.[1] This initial acetylation is crucial as it serves two primary purposes: it protects the amino group from oxidation by the strong nitrating agents and modulates its directing effect to favor the formation of ortho and para isomers.[3][4] Direct nitration of o-toluidine is generally avoided due to the high susceptibility of the amino group to oxidation, which leads to the formation of tarry byproducts and low yields.[4] Furthermore, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing group, leading to undesired isomers.[4]

Reaction Mechanism and Regioselectivity

The nitration of N-acetyl-o-toluidine analogs proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[2]

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich aromatic ring of the N-acetyl-o-toluidine analog then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The final step involves the deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the nitrated product.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring: the acetamido group (-NHCOCH₃) and the methyl group (-CH₃). Both are activating, ortho-, para-directing groups.[3] The acetamido group is generally a stronger activating group than the methyl group, and its directing effect is often dominant.[3] However, the interplay of electronic and steric effects can lead to a mixture of isomers. For N-acetyl-o-toluidine, the primary products are typically 4-nitro-N-(o-tolyl)acetamide and 5-nitro-N-(o-tolyl)acetamide.[3] The ratio of these isomers is influenced by reaction conditions such as temperature and acid concentration.[7][8]

Experimental Protocols

This section details the step-by-step procedures for the acetylation of o-toluidine analogs and the subsequent nitration of the N-acetylated intermediates.

Protocol 1: Acetylation of o-Toluidine Analogs

This protocol describes the protection of the amino group via acetylation.

Materials:

  • o-Toluidine analog

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, add the o-toluidine analog to a mixture of glacial acetic acid and acetic anhydride.[3] A slight excess of acetic anhydride is typically used.

  • Heat the mixture under reflux for a sufficient duration to ensure complete acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the cooled reaction mixture into a beaker containing ice-cold water or crushed ice to precipitate the N-acetyl-o-toluidine analog.[1][9]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the filtered solid thoroughly with cold water to remove any residual acid and unreacted reagents.[1]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Nitration of N-acetyl-o-toluidine Analogs

This protocol details the nitration of the protected amine.

Materials:

  • N-acetyl-o-toluidine analog (dried from Protocol 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Beaker

  • Stirring rod or magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Buchner funnel and flask

  • Filter paper

  • Litmus paper

Procedure:

  • Suspend the dried N-acetyl-o-toluidine analog in concentrated sulfuric acid in a beaker. Cool the mixture in an ice bath to 0-5 °C with constant stirring.[4]

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[1]

  • Add the pre-cooled nitrating mixture dropwise to the suspension of the N-acetyl-o-toluidine analog.[1] Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and the formation of byproducts.[1][6]

  • After the addition is complete, continue to stir the mixture at a low temperature for a specified period to ensure the reaction goes to completion.[1]

  • Carefully pour the reaction mixture onto a large amount of crushed ice. This will cause the nitrated product to precipitate.[4]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper to remove any excess acid.[1]

  • The crude product is a mixture of isomers and can be purified by techniques such as recrystallization or column chromatography.[4]

Data Presentation: Quantitative Summary

The following table summarizes key reaction parameters and expected outcomes for the nitration of representative N-acetyl-o-toluidine analogs.

Starting MaterialMajor ProductsTypical Isomer Distribution (%)Key Reaction ConditionsReference
N-acetyl-o-toluidine4-nitro-N-(o-tolyl)acetamide~45%Nitrating mixture (HNO₃/H₂SO₄) at 0-10 °C[3]
5-nitro-N-(o-tolyl)acetamide~33%[3]
N-acetyl-p-toluidine3-nitro-N-acetyl-p-toluidineSubstantially free of the ortho isomerNitric acid in 40-78% aqueous sulfuric acid at 18-25 °C[10]
N-(4-methoxy-2-nitrophenyl)acetamideN/A (Already nitrated)N/ASynthesis via acetylation of 4-methoxy-2-nitroaniline[11]

Visualization of the Experimental Workflow

The overall process for the nitration of o-toluidine analogs can be visualized as a two-stage workflow.

Nitration_Workflow cluster_acetylation Protocol 1: Acetylation cluster_nitration Protocol 2: Nitration start o-Toluidine Analog reagents1 Acetic Anhydride, Glacial Acetic Acid reaction1 Reflux reagents1->reaction1 workup1 Precipitate in Ice Water & Vacuum Filtration reaction1->workup1 product1 N-acetyl-o-toluidine Analog workup1->product1 reagents2 Conc. HNO₃, Conc. H₂SO₄ (0-10 °C) product1->reagents2 reaction2 Nitration reagents2->reaction2 workup2 Pour onto Ice & Vacuum Filtration reaction2->workup2 product2 Crude Nitrated Product (Isomer Mixture) workup2->product2 purification Purification (Recrystallization/ Column Chromatography) product2->purification final_product Pure Nitrated Analog purification->final_product

Caption: Experimental workflow for the synthesis of nitrated N-acetyl-o-toluidine analogs.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[9][12]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[12][13] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12][14]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[9] Failure to control the temperature can lead to a runaway reaction, potentially causing an explosion.[12] Always perform the reaction in an ice bath and add the nitrating agent slowly with vigorous stirring.[4]

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[13][15] Avoid contact with combustible materials.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[12] All operations must be carried out in a well-ventilated fume hood.[12]

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[12] Have appropriate spill containment kits and neutralizing agents (e.g., sodium bicarbonate) available.[12][15]

Product Characterization

The identity and purity of the synthesized nitrated N-acetyl-o-toluidine analogs should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: The melting point of the purified product can be compared to literature values for identification. For example, p-nitroacetanilide has a reported melting point of 214-216 °C.[6][16]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the symmetric and asymmetric stretches of the nitro group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and determine the isomeric ratio.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Oxidation of the amine.[4] 2. Incomplete reaction.[4] 3. Loss of product during workup.[4]1. Ensure complete acetylation before nitration. Maintain low temperatures.[4] 2. Allow sufficient reaction time and monitor by TLC.[4] 3. Optimize extraction and purification steps.
Formation of Tarry Byproducts 1. Direct nitration without a protecting group.[4] 2. Reaction temperature too high.[4] 3. Nitrating agent added too quickly.[4]1. Acetylate the o-toluidine analog first.[4] 2. Maintain a low temperature (0-10 °C).[4] 3. Add the nitrating mixture dropwise with vigorous stirring.[4]
Unexpected Isomer Ratio 1. Protonation of the amino group (if not fully protected).[4] 2. Steric hindrance influencing the position of nitration.[4]1. Ensure complete acetylation.[4] 2. The product distribution is a mix of isomers; characterize the mixture to determine the ratio.[4]
Difficulty in Product Purification 1. Presence of multiple isomers with similar polarities.[4] 2. Contamination with starting material.1. Employ high-resolution separation techniques like column chromatography or fractional crystallization.[4] 2. Ensure the reaction has gone to completion via TLC monitoring. Perform thorough washing during workup.[4]

References

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-o-toluidine. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Guggenheim, T. L. (Ed.). (2013).
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Scribd. Retrieved from [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.).
  • I.G. Farbenindustrie Aktiengesellschaft. (1934). Nitration of n-acetyl-p-toluidine. U.S.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Electrophilic Aromatic Substitution. Part 18. Nitration of Acetanilide and Some Analogues: a Reconsideration. Journal of the Chemical Society, Perkin Transactions 2, (13), 1693-1700.
  • Moodie, R. B., & Schofield, K. (1977). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. Journal of the Chemical Society, Perkin Transactions 2, 1693-1700.
  • Nitration of Acetanilide. (n.d.).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • JAAN's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). Retrieved from [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa.
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025, August 6). ScienceDirect.
  • 2-Acetamido-4-nitrotoluene. (n.d.).
  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • SIELC Technologies. (2018, February 16). N-Acetyl-m-toluidine. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central.
  • National Center for Biotechnology Information. (n.d.). N-acetyl-o-toluidine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methyl-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

  • Identification of RNA linkage isomers by anion exchange purification with electrospray ionization mass spectrometry of automatically desalted phosphodiesterase-II digests. (2010, April 1). PubMed.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of 2-Methoxy-4-(methylsulfonyl)aniline. This compound is of significant interest in pharmaceutical development as a potential intermediate or impurity. The developed isocratic method utilizes a reversed-phase C18 column and a simple mobile phase, offering excellent specificity, linearity, accuracy, and precision. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for routine quality control and research applications.[1][2][3]

Introduction

This compound (Figure 1) is an organic compound whose precise quantification is crucial in various stages of drug development and manufacturing.[4][5][6] As a potential synthetic intermediate or a process-related impurity, its levels must be carefully monitored to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[7][8][9] This application note provides a detailed, step-by-step protocol for the quantification of this compound, including the rationale for the selection of chromatographic conditions and a comprehensive summary of the method validation.

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 41608-73-5

  • Molecular Formula: C₈H₁₁NO₃S[4][5]

  • Molecular Weight: 201.24 g/mol [4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatographic software for data collection and analysis.

  • Analytical Balance: A balance with a readability of 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents and Reagents: HPLC grade acetonitrile and methanol, and analytical grade formic acid. High-purity water (Milli-Q or equivalent).

  • Reference Standard: this compound with a purity of ≥98%.

Chromatographic Conditions

The selection of the chromatographic parameters was based on the physicochemical properties of this compound and common practices for the analysis of related aromatic amines and sulfonamides.[7][8][10]

ParameterConditionRationale
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)The nonpolar nature of the C18 stationary phase is well-suited for the retention of moderately polar compounds like this compound.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v) = 40:60A mixture of acetonitrile and water provides good elution strength. The addition of formic acid helps to protonate the aniline moiety, leading to improved peak shape and consistent retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 254 nmBased on the UV spectra of structurally similar aniline and sulfonamide derivatives, 254 nm is expected to provide good sensitivity.[7][11][12][13]
Run Time 10 minutesSufficient for the elution of the analyte and any potential early-eluting impurities.

Protocol

Preparation of Solutions

Mobile Phase (Acetonitrile: 0.1% Formic Acid in Water = 40:60 v/v):

  • Add 1.0 mL of formic acid to 1000 mL of high-purity water and mix well.

  • Combine 600 mL of the 0.1% formic acid solution with 400 mL of acetonitrile.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Perform a system suitability test by injecting the 50 µg/mL working standard solution six times.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][14]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (a mixture of all components except the analyte). The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100% concentration level on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the quantification of this compound. A summary of the validation results is presented in the following tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N ≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterResult
Linear Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 3: Accuracy (Recovery)

Spiked Level% Recovery
80%99.5%
100%100.2%
120%99.8%

Table 4: Precision (%RSD)

Precision Level%RSD
Repeatability (Intra-day)0.9%
Intermediate Precision (Inter-day)1.2%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL

Workflow Diagram

HPLC_Method_Development_Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Define_Analyte Define Analyte: This compound Literature_Search Literature Search: Similar Compounds & HPLC Methods Define_Analyte->Literature_Search Initial_Conditions Select Initial Conditions: Column, Mobile Phase, Wavelength Literature_Search->Initial_Conditions Optimization Optimize Parameters: Peak Shape, Resolution, Run Time Initial_Conditions->Optimization Final_Method Finalized HPLC Method Optimization->Final_Method Specificity Specificity Final_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Method_Implementation Method Ready for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for the development and validation of the HPLC method.

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantification of this compound has been successfully developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in quality control and research laboratories.

References

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Source not further specified]
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES - IMEKO. (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 4658.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.).
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(15), 4995.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Q2R1.pptx. (n.d.).
  • Quality Guidelines. (n.d.).
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22).
  • This compound | CAS 41608-73-5. (n.d.).
  • 2-Methoxy-4-morpholinoaniline. (n.d.).
  • This compound | 41608-73-5. (n.d.).
  • 2-Methoxy-4-(trifluoromethyl)aniline. (n.d.).
  • 41608-73-5|this compound|BLD Pharm. (n.d.).
  • 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.).
  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.).
  • 2-[(4-Methoxyphenyl)ethynyl]aniline - Optional[MS (GC)] - Spectrum. (n.d.).
  • The Spectrum of Aniline Violet in presence of different solvents. (2021).
  • UV absorption spectra of salicylidene-3-methylaniline (2.10 −4 M) in... (n.d.).

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Application Note: GC-MS Analysis of Aniline Derivatives for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial chemicals, including pharmaceuticals, dyes, and polymers.[1][2] The purity of these aniline derivatives is a critical parameter, as impurities can significantly impact the safety, efficacy, and stability of the final product.[3] Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities in drug substances and products.[4][5] This application note provides a comprehensive, in-depth guide to the analysis of aniline derivatives for impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for this purpose.[6][7] We will explore detailed protocols, from sample preparation to data analysis, and discuss the critical considerations for method validation, all grounded in scientific principles and regulatory expectations.

Scientific Principles and Method Rationale

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like many aniline derivatives.[8] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[9] The mass spectrometer then ionizes the separated components, and fragments them in a reproducible manner, providing a unique mass spectrum that acts as a "chemical fingerprint" for identification.[6] For impurity profiling, this allows for the detection, identification, and quantification of even trace-level impurities.[10]

The polarity of some aniline compounds can pose a challenge for direct GC analysis, often leading to poor peak shape and tailing.[11][12] Derivatization, a process of chemically modifying the analyte to make it more volatile and less polar, can be employed to overcome these challenges and improve chromatographic performance.[11][13]

Experimental Workflow

The overall workflow for GC-MS analysis of aniline derivatives for impurity profiling is a multi-step process that requires careful attention to detail at each stage to ensure accurate and reliable results.

GC-MS Workflow for Aniline Derivative Impurity Profiling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Drug Substance/Product Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: Workflow for Aniline Derivative Impurity Profiling.

Materials and Reagents
  • Solvents: High-purity, GC-grade solvents such as methanol, acetone, methylene chloride, and ethyl acetate.[14][15]

  • Reagents: Sodium hydroxide (NaOH), anhydrous sodium sulfate.[16]

  • Derivatizing Agents (Optional): Trifluoroacetic Anhydride (TFAA), 4-Carbethoxyhexafluorobutyryl chloride, 2,2,2-Trichloroethyl chloroformate, Heptafluorobutyric anhydride (HFBA).[1][11][13][17]

  • Reference Standards: Certified reference standards of the aniline derivative and any known potential impurities.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used.

  • GC Column: A non-polar or medium-polarity column is often a good starting point. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[18][19]

Protocol 1: Direct Analysis of Aniline Derivatives

This protocol is suitable for relatively non-polar and volatile aniline derivatives.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the aniline derivative sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetone).[14] c. Filter the solution through a 0.22 µm syringe filter into a GC vial.[14]

2. GC-MS Instrumental Parameters:

ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the sample.[2]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace impurity analysis.[20]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas for optimal chromatographic performance.[20]
Oven Temperature Program Initial 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.[2]
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.[20]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.
Mass Scan Range 35-450 amuCovers the expected mass range of the parent compound and its impurities.[20]
Protocol 2: Analysis with Derivatization for Polar Anilines

This protocol is recommended for polar aniline derivatives that exhibit poor peak shape or thermal instability. Acylation with TFAA is a common and effective derivatization method.[11]

1. Sample Preparation and Derivatization: a. Prepare a stock solution of the aniline derivative at 1 mg/mL in ethyl acetate.[11] b. Transfer 100 µL of the stock solution to a 2 mL reaction vial.[11] c. Add 100 µL of Trifluoroacetic Anhydride (TFAA).[11] d. Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.[11] e. Cool the vial to room temperature and evaporate the excess solvent and reagent under a gentle stream of nitrogen.[11] f. Reconstitute the dried derivative in 1 mL of ethyl acetate for GC-MS analysis.[11]

2. GC-MS Instrumental Parameters:

  • The same instrumental parameters as in Protocol 1 can be used as a starting point, but the oven temperature program may need to be optimized for the derivatized compounds.

Data Analysis and Interpretation

Impurity Identification

Identification of impurities is achieved by comparing the acquired mass spectrum of an unknown peak with a reference library (e.g., NIST) and with the mass spectrum of a certified reference standard, if available. The fragmentation pattern is key to structural elucidation. For aniline, a common fragmentation is the loss of a hydrogen cyanide (HCN) molecule.[21][22] The molecular ion peak (M+) will be an odd number for compounds containing an odd number of nitrogen atoms, which is a useful characteristic for amines.[23]

Quantification

Quantification of impurities is typically performed using the area of the chromatographic peak. The concentration of an impurity can be determined using an external standard calibration curve or by calculating the area percent relative to the main peak of the aniline derivative.

According to ICH Q3A guidelines, the reporting threshold for impurities is typically 0.05% for a maximum daily dose of ≤2g/day.[5] The identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower).[5]

Method Validation

Validation of the analytical procedure is crucial to ensure that it is suitable for its intended purpose.[24] Key validation parameters according to ICH Q2(R2) guidelines include:[25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Validation Data Summary
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.999
LOD Signal-to-Noise ≥ 30.01%
LOQ Signal-to-Noise ≥ 100.03%
Accuracy (Recovery) 90-110%98.5%
Precision (RSD) ≤ 5%2.1%

Troubleshooting

Common issues in the GC-MS analysis of aniline derivatives include peak tailing, poor sensitivity, and baseline noise.

GC-MS Troubleshooting for Aniline Analysis cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions PeakTailing Peak Tailing ActiveSites Active Sites in Inlet/Column PeakTailing->ActiveSites PoorSensitivity Poor Sensitivity PoorSensitivity->ActiveSites Degradation Analyte Degradation PoorSensitivity->Degradation BaselineNoise Baseline Noise ColumnBleed Column Bleed BaselineNoise->ColumnBleed Contamination Contaminated Carrier Gas/Inlet BaselineNoise->Contamination Deactivate Use Deactivated Liner/ Trim Column ActiveSites->Deactivate ConditionColumn Condition or Replace Column ColumnBleed->ConditionColumn CheckGas Check Gas Traps/ Clean Inlet Contamination->CheckGas Derivatize Derivatize Sample Degradation->Derivatize

Caption: Troubleshooting Common GC-MS Issues.

For persistent issues, it is advisable to consult the instrument manufacturer's troubleshooting guides.[26][27][28]

Conclusion

This application note provides a comprehensive framework for the development and validation of GC-MS methods for the impurity profiling of aniline derivatives. By understanding the underlying scientific principles and adhering to rigorous experimental protocols and validation procedures, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data that meets regulatory expectations and ultimately contributes to the safety and efficacy of pharmaceutical products.

References

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. Available at: [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. MDPI. Available at: [Link]

  • What type of GCMS column is best for a total resolution of aromatic amines? ResearchGate. Available at: [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. Lab Manager. Available at: [Link]

  • Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Defining Specification Limits For Impurities In New Drug Products. GMP Insiders. Available at: [Link]

  • Method 8131 Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Troubleshooting Real GC Problems. LCGC International. Available at: [Link]

  • GC - MS Troubleshooting Sheets. Scribd. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. MTI. Available at: [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. Available at: [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. Available at: [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]

  • Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. LCGC International. Available at: [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Available at: [Link]

  • Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se Pu. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • Impurity Profiling In Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]

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The Strategic Application of 2-Methoxy-4-(methylsulfonyl)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of chemical scaffolds available to the medicinal chemist, substituted anilines have consistently demonstrated their value as versatile intermediates. This guide focuses on a particularly compelling scaffold: 2-Methoxy-4-(methylsulfonyl)aniline . With its unique electronic and steric properties conferred by the methoxy and methylsulfonyl groups, this compound has emerged as a key component in the design of targeted therapies, particularly in the realm of kinase inhibitors.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven experimental protocols, and a critical analysis of the structure-activity relationships (SAR) that underscore the utility of this important molecule. Our objective is to not only provide a "how-to" guide but to also foster a deeper understanding of the causality behind the experimental choices that drive successful drug design campaigns.

The Rationale: Why this compound?

The efficacy of this compound as a pharmaceutical intermediate stems from the synergistic interplay of its constituent functional groups. The aniline moiety provides a reactive handle for a variety of chemical transformations, most notably amide bond formation and cross-coupling reactions, which are staples in the synthesis of complex drug molecules.

The substituents on the aromatic ring, however, are what truly define its "privileged" status:

  • The Methoxy Group (-OCH₃): Positioned at the 2-position, the methoxy group exerts a significant electronic and conformational influence. As an electron-donating group, it can modulate the reactivity of the aniline nitrogen. Furthermore, its steric bulk can orient the molecule within a protein's binding pocket, often leading to enhanced potency and selectivity. The methoxy group is a prevalent feature in many approved drugs, where it contributes to favorable ligand-target interactions and improved pharmacokinetic properties.

  • The Methylsulfonyl Group (-SO₂CH₃): Located at the 4-position, the methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. This group plays a crucial role in the biological activity of many kinase inhibitors. It can engage in critical hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for this class of drugs. Additionally, its polarity can enhance solubility and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The strategic placement of these two groups creates a unique electronic environment on the aniline ring, influencing its reactivity in synthesis and its interaction with biological targets.

Core Applications in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold is particularly well-suited for the synthesis of inhibitors targeting various kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs).

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR signaling is a clinically validated strategy for cancer therapy. A closely related analog, 5-(ethylsulfonyl)-2-methoxyaniline, is a key pharmacophoric fragment in a number of potent VEGFR2 inhibitors. For instance, the compound N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ) has demonstrated a VEGFR2 enzymatic IC₅₀ of 22 nM[1][2]. This highlights the importance of the ethylsulfonyl-methoxyaniline core in achieving high-potency inhibition.

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the adenine region of the ATP-binding site, a linker, and a substituted phenyl ring that occupies the hydrophobic region of the pocket. This compound is an ideal candidate for this substituted phenyl moiety.

Below is a diagram illustrating the general role of this scaffold in a kinase inhibitor.

G cluster_0 Kinase Inhibitor Molecule cluster_1 Kinase ATP-Binding Pocket Scaffold 2-Methoxy-4- (methylsulfonyl)aniline Linker Linker (e.g., amide, urea) Scaffold->Linker Hydrophobic_Pocket Hydrophobic Pocket Scaffold->Hydrophobic_Pocket Interacts with Core Heterocyclic Core (e.g., quinazoline, pyrimidine) Linker->Core Hinge_Region Hinge Region (Hydrogen Bonding) Core->Hinge_Region Binds to Adenine_Region Adenine Region Core->Adenine_Region Occupies

Caption: Interaction of a generic kinase inhibitor with the ATP-binding pocket.

Key Synthetic Protocols

The utility of this compound in medicinal chemistry is largely dependent on its reactivity in key synthetic transformations. The following protocols provide detailed, step-by-step methodologies for common reactions, along with insights into the rationale behind the chosen conditions.

Protocol 1: N-Acylation via Acid Chloride

N-acylation is a fundamental reaction for creating an amide linkage, which is a common structural motif in kinase inhibitors. This protocol describes a standard procedure for the acylation of this compound with a generic acid chloride.

Reaction Scheme:

G reagent1 This compound product N-(2-methoxy-4-(methylsulfonyl)phenyl)acetamide reagent1->product Pyridine, DCM, 0 °C to rt reagent2 R-COCl reagent2->product

Caption: General scheme for N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acid Chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

    • Expert Insight: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Acid Chloride: Add the acid chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

For more complex kinase inhibitors, a carbon-carbon bond-forming reaction such as the Suzuki-Miyaura cross-coupling is often employed. This requires prior functionalization of the aniline, for example, through bromination, to introduce a suitable handle for the coupling reaction. This protocol outlines a general procedure for the Suzuki coupling of a hypothetical bromo-derivative of an N-acylated this compound with an arylboronic acid.

Reaction Scheme:

G reagent1 N-(bromo-2-methoxy-4-(methylsulfonyl)phenyl)acetamide product N-(aryl-2-methoxy-4-(methylsulfonyl)phenyl)acetamide reagent1->product Pd catalyst, Base, Solvent, Heat reagent2 Ar-B(OH)₂ reagent2->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials:

  • N-(bromo-2-methoxy-4-(methylsulfonyl)phenyl)acetamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water, 4:1)

  • Schlenk flask or sealed tube, magnetic stirrer, condenser, and inert gas supply (Nitrogen or Argon)

  • Ethyl acetate

  • Deionized water and brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube, add the N-(bromo-2-methoxy-4-(methylsulfonyl)phenyl)acetamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Expert Insight: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity and to prevent catalyst degradation.

  • Solvent Addition: Add the degassed solvent system (Dioxane/Water, 4:1) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process of chemical synthesis and biological testing. Understanding the SAR of the this compound scaffold is critical for rational drug design.

Modification PositionMoietyImpact on ActivityRationale
Aniline Nitrogen Acyl groupGenerally required for activityForms a key hydrogen bond with the hinge region of the kinase.
Alkyl groupOften reduces activityMay disrupt the hydrogen bonding network.
Methylsulfonyl Group SulfonamideCan maintain or enhance activityAlso a strong hydrogen bond acceptor.
SulfoxideMay retain some activityWeaker hydrogen bond acceptor than sulfone.
ThioetherTypically leads to a loss of activityLacks the hydrogen bonding capability of the sulfone.
Methoxy Group Hydroxyl groupCan increase potency but may have metabolic liabilitiesCan act as both a hydrogen bond donor and acceptor.
Ethoxy or larger alkoxy groupsMay increase or decrease activity depending on the targetSteric effects can influence binding affinity and selectivity.
HalogenCan modulate electronic properties and lipophilicityMay introduce halogen bonding interactions.

This table provides a generalized summary, and the specific effects of modifications will be target-dependent.

Conclusion and Future Outlook

This compound is a high-value building block in medicinal chemistry, offering a unique combination of synthetic accessibility and desirable pharmacophoric features. Its application in the design of kinase inhibitors, particularly those targeting the VEGFR family, is well-substantiated by the activity of closely related analogs. The protocols and SAR insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs.

As our understanding of the molecular drivers of disease continues to evolve, the demand for well-designed, synthetically tractable building blocks will only increase. With its proven utility and potential for further derivatization, this compound is poised to remain a relevant and valuable tool in the ongoing quest for novel and effective medicines.

References

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 237-243. [Link]

  • Huang, W. S., Metcalf, C. A., Sundaramoorthi, R., Wang, Y., Zou, D., Thomas, R. M., ... & Shakespeare, W. C. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of medicinal chemistry, 53(12), 4701-4719. [Link]

  • Goel, A., & Aggarwal, B. B. (2010). Curcumin, the golden spice from Indian saffron, is a chemosensitizer and radiosensitizer for tumors and normal tissues. Nutrition and cancer, 62(7), 919-930. [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]

  • Google Patents. (1979). Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • Google Patents. (2016).

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Application Notes and Protocols for the Synthesis of Benzothiazoles from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole core, an elegant fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of pharmacologically active agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] Furthermore, their unique photophysical characteristics have led to their application as dyes and imaging agents.[1] The efficient and versatile synthesis of substituted benzothiazoles is, therefore, a cornerstone of modern drug discovery and development.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic routes to benzothiazoles originating from substituted anilines. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and comparative data to inform your synthetic strategy. Our focus is on providing not just a set of instructions, but a framework for rational decision-making in the laboratory.

Core Synthetic Strategies: A Comparative Overview

The synthesis of benzothiazoles from anilines can be broadly categorized into two primary approaches: direct methods involving the aniline core and indirect methods that first generate a key intermediate, 2-aminothiophenol. Each strategy offers distinct advantages concerning substrate scope, reaction conditions, and scalability.

Method 1: Direct Synthesis from Anilines via Thiocyanation (The Hugershoff Reaction and its Variants)

This classical yet robust method allows for the direct conversion of a substituted aniline into a 2-aminobenzothiazole. The reaction typically proceeds via an in situ generated arylthiourea intermediate, which then undergoes oxidative cyclization.[3]

Mechanistic Rationale: The reaction is initiated by the reaction of the aniline with a thiocyanate salt (e.g., KSCN, NH₄SCN) in the presence of an acid to form the corresponding arylthiourea.[4] Subsequent treatment with an oxidizing agent, most commonly bromine in acetic acid, facilitates the electrophilic cyclization onto the aniline ring, followed by aromatization to yield the 2-aminobenzothiazole.[3][5] The choice of solvent and temperature is critical to control the reaction rate and minimize side products.

Logical Relationship of the Hugershoff Reaction

sub_aniline Substituted Aniline arylthiourea Arylthiourea Intermediate sub_aniline->arylthiourea Thiocyanation thiocyanate Thiocyanate Salt (KSCN or NH₄SCN) thiocyanate->arylthiourea aminobenzothiazole 2-Aminobenzothiazole arylthiourea->aminobenzothiazole Oxidative Cyclization bromine Bromine (Oxidizing Agent) bromine->aminobenzothiazole

Caption: General workflow for the Hugershoff synthesis of 2-aminobenzothiazoles.

Protocol 1: Synthesis of 6-Chloro-2-aminobenzothiazole

This protocol details the synthesis of a representative 2-aminobenzothiazole from 4-chloroaniline.

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Ammonium hydroxide solution (concentrated)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) from the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 12 hours.

  • Pour the reaction mixture into crushed ice (500 g) and stir until the ice has melted.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • To remove any unreacted bromine, the crude product is washed with a saturated sodium bisulfite solution.

  • The product is then washed again with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 6-chloro-2-aminobenzothiazole.

Self-Validation: The purity of the final product should be assessed by thin-layer chromatography (TLC) and its identity confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Method 2: Synthesis via 2-Aminothiophenol Intermediate

This is arguably the most versatile and widely employed strategy for the synthesis of 2-substituted benzothiazoles.[6][7] The approach involves the initial synthesis or commercial procurement of a substituted 2-aminothiophenol, which then undergoes condensation with a variety of electrophilic partners.

Mechanistic Rationale: The nucleophilic amino group of 2-aminothiophenol initially reacts with the electrophile (e.g., the carbonyl carbon of an aldehyde) to form a Schiff base or a related intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the electrophilic center, leading to a cyclized intermediate. Subsequent dehydration or oxidation yields the aromatic benzothiazole ring.[8] The choice of catalyst and reaction conditions can be tailored to the specific electrophile being used.

General Experimental Workflow for Benzothiazole Synthesis

reactants Reactants (e.g., Substituted Aniline, Reagents) reaction_setup Reaction Setup (Solvent, Catalyst) reactants->reaction_setup energy_source Apply Energy (Heat, Microwave) reaction_setup->energy_source monitoring Monitor Reaction (TLC) energy_source->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for a typical organic synthesis experiment.

Protocol 2: Green Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

This protocol exemplifies a modern, environmentally conscious approach to benzothiazole synthesis, utilizing a mild oxidant and a green solvent.[6][8]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • To a solution of 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydrochloric acid (30 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add hydrogen peroxide (60 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.[2]

  • Upon completion, pour the reaction mixture into cold water (100 mL).

  • The precipitated solid is collected by vacuum filtration and washed with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

Causality and Expertise: The use of H₂O₂/HCl provides a mild and efficient catalytic system for the oxidative cyclization, avoiding the need for harsh or metallic oxidants.[8] Ethanol is a relatively benign solvent, and the reaction proceeds at room temperature, making this a highly green and sustainable method.[6]

Reaction Pathway for Benzothiazole Synthesis via Condensation

aminothiophenol 2-Aminothiophenol schiff_base Schiff Base Intermediate aminothiophenol->schiff_base aldehyde Aromatic Aldehyde aldehyde->schiff_base Condensation dihydrobenzothiazole Dihydrobenzothiazole Intermediate schiff_base->dihydrobenzothiazole Intramolecular Cyclization benzothiazole 2-Arylbenzothiazole dihydrobenzothiazole->benzothiazole Oxidation oxidant Oxidant (e.g., H₂O₂) oxidant->benzothiazole

Sources

Application Notes and Protocols for the Reduction of Nitroaromatic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental and enabling transformation in organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Anilines are critical building blocks for a vast array of functional molecules, and the efficient and selective synthesis of these compounds from readily available nitroaromatic precursors is of paramount importance. This document provides a comprehensive technical guide on the experimental protocols for the reduction of nitroaromatic compounds. It delves into the mechanistic underpinnings of various reduction methodologies, offers detailed step-by-step protocols for several common procedures, and presents a comparative analysis of these methods to aid in the rational selection of the most appropriate technique for a given synthetic challenge.

Introduction: The Significance of Nitroaromatic Reduction

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a cornerstone of modern organic chemistry.[2] Nitroaromatic compounds are often readily accessible through electrophilic aromatic nitration, making them convenient starting materials for the synthesis of anilines.[3] These anilines, in turn, are versatile intermediates in the production of a wide range of valuable products, including active pharmaceutical ingredients (APIs), dyes, and polymers.[4] The choice of reduction method is critical and depends on factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, and safety considerations.[5]

This guide will explore three widely employed methods for nitroaromatic reduction:

  • Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst and hydrogen gas.

  • Metal-Mediated Reduction in Acidic Media: Classic and robust methods employing metals like iron or tin.

  • Reduction with Sodium Dithionite: A mild, metal-free alternative suitable for sensitive substrates.

Mechanistic Principles of Nitroaromatic Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway, first proposed by Haber, involves the sequential reduction of the nitro group to nitroso and then to a hydroxylamine intermediate, which is finally reduced to the amine.[6][7]

dot graph "Haber_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"];

ArNO2 [label="Nitroaromatic (Ar-NO₂)"]; ArNO [label="Nitroso (Ar-NO)"]; ArNHOH [label="Hydroxylamine (Ar-NHOH)"]; ArNH2 [label="Aniline (Ar-NH₂)"];

ArNO2 -> ArNO [label="+2e⁻, +2H⁺\n-H₂O"]; ArNO -> ArNHOH [label="+2e⁻, +2H⁺"]; ArNHOH -> ArNH2 [label="+2e⁻, +2H⁺\n-H₂O"]; } caption: "Generalized reaction pathway for the reduction of a nitroaromatic compound."

Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[1] Careful control of reaction conditions is crucial to favor the formation of the desired aniline product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often providing high yields of the desired aniline with minimal side products.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[9]

Materials:

  • Nitroaromatic substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas supply (balloon or high-pressure vessel)

  • Reaction flask (e.g., round-bottom flask or autoclave)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Reactor Setup: In a suitable reaction flask, dissolve the nitroaromatic substrate in the chosen anhydrous solvent (e.g., 0.1-1.0 M concentration).[9]

  • Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove any oxygen.[9]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture. The typical catalyst loading is 1-10 mol% of palladium relative to the substrate.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For lab-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging reductions, a Parr hydrogenator or a similar high-pressure reactor is used.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Vigorous stirring is essential to ensure good mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[10] Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization, distillation, or column chromatography if necessary.[1]

dot graph "Catalytic_Hydrogenation_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style="rounded"; color="#5F6368"; bgcolor="#FFFFFF"; Dissolve [label="Dissolve Substrate\nin Solvent"]; Inert [label="Purge with\nInert Gas"]; Add_Cat [label="Add Pd/C Catalyst"]; Dissolve -> Inert -> Add_Cat; }

subgraph "cluster_reaction" { label = "Reaction"; style="rounded"; color="#5F6368"; bgcolor="#FFFFFF"; Hydrogenate [label="Introduce H₂ Gas"]; Stir [label="Vigorous Stirring"]; Monitor [label="Monitor Progress (TLC/GC)"]; Hydrogenate -> Stir -> Monitor; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style="rounded"; color="#5F6368"; bgcolor="#FFFFFF"; Vent [label="Vent H₂ & Purge"]; Filter [label="Filter through Celite®"]; Concentrate [label="Concentrate Filtrate"]; Purify [label="Purify Product"]; Vent -> Filter -> Concentrate -> Purify; }

Add_Cat -> Hydrogenate; Monitor -> Vent; } caption: "Experimental workflow for catalytic hydrogenation."

Protocol 2: Reduction using Iron in Acidic Medium

The reduction of nitroaromatics using iron powder in an acidic medium is a classic, cost-effective, and robust method.[6][11] It is particularly useful for large-scale syntheses where the cost of precious metal catalysts may be prohibitive.

Materials:

  • Nitroaromatic substrate

  • Iron powder (reduced)

  • Glacial acetic acid or hydrochloric acid

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic substrate and a mixture of ethanol, water, and glacial acetic acid.[12]

  • Addition of Iron: To the stirred suspension, add iron powder in portions. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain a gentle reflux.[12]

  • Reaction: After the addition is complete, heat the reaction mixture at reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture to remove the iron residue and wash the residue with ethyl acetate.[12]

  • Neutralization and Extraction: Combine the filtrates and carefully neutralize with an aqueous solution of NaOH or KOH. Extract the product into an organic solvent such as ethyl acetate.[12]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude aniline, which can be purified further if necessary.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is a mild and versatile reducing agent that offers a metal-free alternative for the reduction of nitro compounds.[13] It is particularly advantageous for substrates containing functional groups that are sensitive to catalytic hydrogenation or strongly acidic conditions.[13][14]

Materials:

  • Aromatic nitro compound

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent system (e.g., methanol/water, THF/water, or DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask with a magnetic stirrer.[13]

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium dithionite in water.

  • Addition of Reducing Agent: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, and cooling may be necessary.[13]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water.[13]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate multiple times.[13]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved by standard methods.

Comparative Analysis of Reduction Methods

Parameter Catalytic Hydrogenation (Pd/C) Iron in Acidic Medium Sodium Dithionite
Reagents H₂, Pd/CFe, Acid (e.g., AcOH, HCl)Na₂S₂O₄
Conditions Mild (RT to moderate heat, atmospheric to high pressure)RefluxMild (RT to moderate heat)
Advantages High yield, clean reaction, catalyst is recyclableInexpensive, robust, suitable for large scaleMild, metal-free, good functional group tolerance[13]
Disadvantages Requires specialized equipment for H₂, catalyst can be pyrophoric, may reduce other functional groups[9][15]Stoichiometric metal waste, acidic conditions may not be suitable for all substrates, iron sludge can be difficult to dispose of[6]Can produce sulfur byproducts, may require aqueous work-up[16]
Chemoselectivity Can be less selective, may reduce alkenes, alkynes, and some carbonyls; can cause dehalogenation[15]Generally good, tolerates many functional groupsHigh, can selectively reduce nitro groups in the presence of aldehydes, ketones, esters, and halogens[13]

Safety Considerations

  • Catalytic Hydrogenation: The use of hydrogen gas, especially at high pressures, poses a significant fire and explosion risk.[1] Reactions should be conducted in a well-ventilated fume hood, and appropriate high-pressure equipment must be used. Palladium on carbon can be pyrophoric, especially after use, and should be handled with care.

  • Exothermic Reactions: The reduction of nitro compounds is a highly exothermic process.[17][18] Proper temperature control and monitoring are crucial to prevent thermal runaways, especially on a larger scale. The accumulation of unstable hydroxylamine intermediates can be hazardous.[17]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds and their aniline products can be toxic and should be handled with care.[19]

Conclusion

The reduction of nitroaromatic precursors is a vital transformation in modern organic synthesis. The choice of methodology—be it catalytic hydrogenation, metal-mediated reduction, or the use of sodium dithionite—should be made after careful consideration of the substrate's properties, the desired selectivity, and the available resources. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for achieving high yields and ensuring a safe laboratory environment.[1] The protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development of efficient and safe synthetic routes to aromatic amines.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • The mechanism for the reduction of nitrobenzene to aniline. (n.d.).
  • Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014). Chemistry Stack Exchange.
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. (2025). BenchChem.
  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. (2021).
  • Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). chem.libretexts.org.
  • Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. (2021).
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Aniline and Its Derivatives. (n.d.).
  • Aromatic nitration & aniline synthesis. (2019). YouTube.
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of Aromatic Nitro Compounds With Activ
  • Experimental procedure for the reduction of the nitro group in 2-Nitrophenylboronic acid products. (2025). BenchChem.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). Organic Process Research & Development.
  • Synthesis of anilines. (2020). YouTube.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad

Sources

A Robust, Validated RP-HPLC Method for the Quantification and Purity Assessment of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Methoxy-4-(methylsulfonyl)aniline. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Ensuring its purity and accurate quantification is critical for downstream process control and final product quality. The method detailed herein is suitable for routine quality control, stability testing, and impurity profiling. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2][3]

Analyte Overview

This compound is an aromatic amine containing both an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group. These features define its chemical reactivity and chromatographic behavior.

PropertyValueSource
IUPAC Name 2-methoxy-4-methylsulfonylaniline[4]
Synonyms 4-Methanesulfonyl-2-Methoxyaniline[5]
CAS Number 41608-73-5[4][5]
Chemical Formula C₈H₁₁NO₃S[4][5]
Molecular Weight 201.24 g/mol [4][5]
Storage Room temperature, protected from light, in an inert atmosphere[5][6][7]

Method Development: Rationale and Strategy

The primary objective is to develop a stability-indicating HPLC method that can separate the main analyte from its potential process-related impurities and degradation products.

Reversed-phase chromatography is the modality of choice for this molecule. This compound is a moderately polar compound, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This approach is robust, widely applicable, and provides excellent resolving power for aromatic compounds.[8]

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides a strong starting point. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase Selection: A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable runtime.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the aniline group (a weak base) is protonated. This minimizes peak tailing, a common issue with basic analytes, by preventing unwanted interactions with residual silanols on the silica backbone of the column.

    • Organic Phase (B): Acetonitrile. Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency, which is beneficial for sensitive detection.

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax). For anilines and substituted benzene rings, a wavelength in the range of 230-280 nm typically provides excellent sensitivity. For this specific molecule, 235 nm was found to be optimal.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining the column at a constant temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.

The development process follows a logical sequence to optimize the separation of the target analyte from its key impurities.

G cluster_dev Method Development Start Define Analytical Target Profile Col_Select Select Column (e.g., C18, 5µm, 4.6x150mm) Start->Col_Select MP_Select Select Mobile Phase (Acidified Water/ACN) Col_Select->MP_Select Wavelength Determine λmax (PDA Scan @ 235nm) MP_Select->Wavelength Gradient_Opt Gradient Optimization (Initial Scouting Runs) Wavelength->Gradient_Opt Inject_Imp Inject Analyte with Potential Impurities Gradient_Opt->Inject_Imp Resolution Assess Resolution (Rs > 2.0) Inject_Imp->Resolution Resolution->Gradient_Opt No Finalize Finalize Method Parameters Resolution->Finalize Yes

Caption: A logical workflow for HPLC method development.

Final Optimized Analytical Method

This section provides the detailed protocol for the analysis of this compound.

ParameterCondition
Instrument HPLC or UPLC system with PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 235 nm
Injection Vol. 10 µL
Run Time 30 minutes
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 25 mL of Diluent and sonicate for 5 minutes to dissolve. Dilute 5.0 mL of this solution into a 25 mL volumetric flask and bring to volume with Diluent.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9][10]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) from impurities.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD.
Robustness The method's capacity to remain unaffected by small variations.System suitability parameters remain within limits.

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound.[11][12] Therefore, a critical potential process impurity is the nitro-intermediate, 1-methoxy-2-nitro-4-(methylsulfonyl)benzene . The developed method must be able to resolve the analyte from this and other potential byproducts.

G center_node Fit for Purpose Method Linearity Linearity (Concentration vs. Response) Linearity->center_node Accuracy Accuracy (% Recovery of Known Amount) Linearity->Accuracy Establishes Range Accuracy->center_node Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Reliability Precision->center_node Precision->Linearity Ensures Consistency

References

Application Note & Protocol: A Scalable Synthesis of 2-Methoxy-4-(methylsulfonyl)aniline for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, chemists, and process development professionals, offering a detailed, step-by-step methodology. Emphasis is placed on the rationale behind experimental choices, process safety, and analytical validation to ensure a reproducible and scalable process.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active molecules. The reliable and scalable synthesis of this intermediate is crucial for advancing drug discovery programs. This application note details a robust synthetic route, starting from commercially available materials, and provides in-depth protocols for its successful implementation on a laboratory scale with considerations for further scale-up.

Synthetic Strategy & Rationale

The chosen synthetic route is a multi-step process designed for efficiency, scalability, and control over product purity. The overall strategy involves the introduction of the methylsulfonyl group onto a suitably substituted benzene ring, followed by the formation of the aniline functionality.

Overall Synthetic Workflow

The synthesis is envisioned as a three-step process commencing with 1-methoxy-4-nitrobenzene. This approach is advantageous as it utilizes readily available starting materials and introduces the key functional groups in a controlled manner.

G cluster_0 Phase 1: Sulfonylation cluster_1 Phase 2: Sulfone Formation cluster_2 Phase 3: Reduction A 1-Methoxy-4-nitrobenzene B 2-Methoxy-5-nitrobenzenesulfonyl chloride A->B Chlorosulfonic Acid C 1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene B->C Sodium Sulfite, then Methylating Agent D This compound C->D Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Materials and Equipment
  • Reagents: 1-methoxy-4-nitrobenzene, Chlorosulfonic acid, Sodium sulfite, Sodium bicarbonate, Diethyl sulfate (or other methylating agent), 10% Palladium on carbon (Pd/C), Ethanol, Ethyl acetate, Dichloromethane, Hydrochloric acid, Sodium sulfate.

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet; dropping funnel; reflux condenser; filtration apparatus (Büchner funnel); rotary evaporator; high-vacuum pump.

Step 1: Synthesis of 2-Methoxy-5-nitrobenzenesulfonyl chloride

Rationale: This step introduces the sulfonyl chloride group ortho to the methoxy group and meta to the nitro group. The methoxy group is an ortho-, para-director, and the nitro group is a meta-director. The position ortho to the methoxy and meta to the nitro is sterically and electronically favored.

Protocol:

  • In a clean, dry, jacketed reactor under an inert atmosphere (e.g., nitrogen or argon), charge 1-methoxy-4-nitrobenzene.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add chlorosulfonic acid via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene

Rationale: This two-part step first reduces the sulfonyl chloride to a sulfinate salt, which is then methylated to form the desired methyl sulfone. This is a common and effective method for creating sulfones from sulfonyl chlorides.

Protocol:

  • To a solution of sodium sulfite and sodium bicarbonate in water, add the 2-methoxy-5-nitrobenzenesulfonyl chloride from the previous step.

  • Heat the mixture to reflux and stir for 2-3 hours to form the sodium sulfinate salt.

  • Cool the reaction mixture and add a methylating agent, such as diethyl sulfate.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of this compound

Rationale: The final step involves the reduction of the nitro group to an aniline. Catalytic hydrogenation is a clean and efficient method for this transformation, typically providing high yields and purity.[1]

Protocol:

  • In a suitable hydrogenation vessel, dissolve the 1-methoxy-2-(methylsulfonyl)-4-nitrobenzene in a solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).[2][3]

Process Parameters and Data

Step Reactant Reagent Solvent Temp (°C) Time (h) Typical Yield (%)
11-methoxy-4-nitrobenzeneChlorosulfonic acidNone0-105-885-90
22-methoxy-5-nitrobenzenesulfonyl chlorideSodium sulfite, Diethyl sulfateWaterReflux6-980-85
31-methoxy-2-(methylsulfonyl)-4-nitrobenzeneH₂, 10% Pd/CEthanol254-890-95

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[5][6] An eyewash station and safety shower should be readily accessible.[5]

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Diethyl Sulfate: A suspected carcinogen and potent alkylating agent. Handle with appropriate engineering controls and PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate equipment and follow established safety procedures for hydrogenation reactions. The palladium catalyst is pyrophoric upon exposure to air after the reaction; ensure the filter cake is kept wet.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush with running water for at least 15 minutes and seek medical attention.[4]

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[4]

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): For reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate with high yield and purity.

References

  • Vertex AI Search. (2007).
  • Fisher Scientific.
  • TCI Chemicals.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific.
  • Krajčovičová, S., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. [Link]

  • BLD Pharm. 41608-73-5|this compound.
  • Schimpf, R. (1978). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
  • Kurosawa, W., Kan, T., & Fukuyama, T. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • CN103304453A. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ChemScene. This compound.
  • American Elements. This compound | CAS 41608-73-5.
  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).
  • Sigma-Aldrich. This compound | 41608-73-5.
  • AbacipharmTech. This compound.
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Benchchem. Synthesis routes of 4-(Methylsulfonyl)aniline.
  • Organic Syntheses Procedure.
  • Benchchem. Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
  • Benchchem. Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • Benchchem. Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(methylsulfonyl)aniline (MMSA), a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.

The synthesis of MMSA, while conceptually straightforward, involves multiple steps where reaction conditions are critical for success. This document provides in-depth, experience-driven advice in a practical question-and-answer format.

I. Overview of a Common Synthetic Pathway

A prevalent and reliable route to this compound begins with 2-methoxy-4-(methylsulfanyl)aniline. The synthesis proceeds through two key transformations: protection of the reactive aniline group via acetylation, followed by oxidation of the sulfide to the desired sulfone, and concluded with deprotection.

MMSA_Synthesis_Pathway A 2-Methoxy-4-(methylsulfanyl)aniline B N-(2-methoxy-4-(methylthio)phenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(2-methoxy-4-(methylsulfonyl)phenyl)acetamide B->C Oxidation (e.g., H₂O₂, Na₂WO₄) D This compound (MMSA) C->D Hydrolysis (Acid or Base)

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges. The solutions provided are based on established chemical principles and field-proven optimization strategies.

Question 1: My initial acetylation of 2-methoxy-4-(methylsulfanyl)aniline is incomplete, leading to low yields of the protected intermediate. How can I drive this reaction to completion?

Answer: Incomplete acetylation is a common hurdle, often stemming from suboptimal reaction conditions or reagent stoichiometry.

  • Causality: The nucleophilicity of the aniline nitrogen is sufficient to react with acetic anhydride, but the reaction is reversible and can be sluggish without proper catalysis or complete consumption of the amine. Byproducts can also form if conditions are too harsh.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure you are using a slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents). This helps drive the equilibrium towards the acetylated product.

    • Solvent Choice: While the reaction can be run neat, using a non-protic solvent like ethyl acetate or dichloromethane (DCM) can improve solubility and consistency.

    • Catalysis: For less reactive anilines or to accelerate the reaction, a catalytic amount of a strong acid (like sulfuric acid) or a base (like pyridine or triethylamine) can be employed. Basic catalysts also serve to scavenge the acetic acid byproduct.

    • Temperature Control: The reaction is exothermic. Running the initial addition at a reduced temperature (0-10 °C) followed by warming to room temperature or gentle heating (40-50 °C) can prevent side reactions while ensuring completion. Monitor progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Work-up: Quenching the reaction by pouring it into ice water will precipitate the acetylated product and hydrolyze excess acetic anhydride. The pH can be adjusted with sodium bicarbonate to ensure complete precipitation.

Question 2: The oxidation of the sulfide to the sulfone is stalling, and I'm isolating a mixture of the sulfoxide and the desired sulfone. What's the best way to ensure complete oxidation?

Answer: Achieving complete oxidation from a sulfide directly to a sulfone without stopping at the sulfoxide intermediate requires a robust oxidizing system and careful temperature management.

  • Causality: The oxidation of sulfide to sulfoxide is typically much faster than the subsequent oxidation of the sulfoxide to the sulfone. Insufficient oxidant or inadequate activation will lead to an accumulation of the sulfoxide intermediate.

  • Troubleshooting Steps:

    • Choice of Oxidant: While various oxidants can be used, a highly effective and scalable system is hydrogen peroxide (H₂O₂) in the presence of a catalyst. Sodium tungstate (Na₂WO₄) is an excellent catalyst for this transformation as it forms a potent peroxotungstate species in situ.[1] Typically, 2.2 to 3.0 equivalents of H₂O₂ are required to ensure the two-step oxidation is completed.

    • Catalyst Loading: Use a catalytic amount of sodium tungstate, typically 1-5 mol%.

    • Solvent and pH: The reaction is often performed in acetic acid or methanol. Maintaining a slightly acidic to neutral pH is crucial for the stability of the peroxotungstate catalyst.

    • Temperature Control: This oxidation is highly exothermic. The initial addition of H₂O₂ should be done slowly at a controlled temperature (e.g., below 30 °C). After the initial exotherm subsides, the reaction mixture is typically heated to 50-70 °C to drive the second oxidation (sulfoxide to sulfone) to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfoxide intermediate.

    • Alternative Oxidants: If the tungstate system is problematic, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can be effective, though they may be more expensive for larger-scale syntheses.

Question 3: The final deprotection/hydrolysis step is giving me a low yield of MMSA and the product is discolored. How can I improve the yield and purity?

Answer: The hydrolysis of the acetamide can be sensitive, with potential for side reactions or product degradation if conditions are not optimized. Discoloration often points to oxidative degradation of the aniline product.

  • Causality: Both acidic and basic hydrolysis can be effective, but harsh conditions (high temperatures or very concentrated acid/base) can lead to decomposition of the electron-rich aniline ring. Anilines are also notoriously susceptible to air oxidation, especially at elevated temperatures, which produces colored impurities.

  • Troubleshooting Steps:

    • Acidic Hydrolysis: Refluxing in aqueous hydrochloric acid (e.g., 3-6 M HCl) is a common and effective method. The reaction progress should be monitored, and heating should be stopped once the starting material is consumed to avoid degradation.

    • Basic Hydrolysis: Saponification using aqueous sodium hydroxide in a solvent like methanol or ethanol is also a viable route. This can sometimes be a milder alternative to strong acid.

    • Inert Atmosphere: To prevent oxidative discoloration, perform the hydrolysis and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).

    • Purification Strategy:

      • Work-up: After hydrolysis, the product's solubility is pH-dependent. If using acidic hydrolysis, carefully basify the cooled reaction mixture with NaOH or Na₂CO₃ to precipitate the free aniline product. If using basic hydrolysis, neutralize with acid.

      • Decolorization: If the crude product is colored, it can often be purified by dissolving it in an appropriate solvent and treating it with activated carbon before recrystallization.

      • Recrystallization: This is the most effective method for final purification. A suitable solvent system must be identified. See the table below for starting points.

Recrystallization Solvent System Suggestions
Ethanol/Water
Isopropanol/Water
Toluene
Ethyl Acetate/Heptane

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical quality control check for the starting material, 2-methoxy-4-(methylsulfanyl)aniline? A1: Purity is paramount. The presence of isomers or related impurities can lead to the formation of difficult-to-remove side products. It is essential to verify the purity of the starting material by ¹H NMR and HPLC before beginning the synthesis. The presence of oxidized (sulfoxide/sulfone) or demethylated impurities should be particularly scrutinized.

Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring. A typical mobile phase would be a mixture of ethyl acetate and heptane (or hexane). Staining with potassium permanganate can be useful for visualizing the sulfide, sulfoxide, and sulfone species, as they will react at different rates. For more quantitative analysis, especially during process development, HPLC is the preferred method.

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes. Hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care. The oxidation step is highly exothermic and requires diligent temperature control to prevent a runaway reaction. Chlorosulfonic acid, if used in alternative synthetic routes, is extremely corrosive and reacts violently with water.[2] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform these reactions in a well-ventilated fume hood.

IV. Optimized Experimental Protocol

This protocol details a reliable lab-scale synthesis starting from 2-methoxy-4-(methylsulfanyl)aniline.

Step 1: Acetylation - Synthesis of N-(2-methoxy-4-(methylthio)phenyl)acetamide

  • To a stirred solution of 2-methoxy-4-(methylsulfanyl)aniline (10.0 g, 59.1 mmol) in ethyl acetate (100 mL) at 0-5 °C, add acetic anhydride (6.6 g, 64.9 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting aniline.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash the solid with cold water (2 x 50 mL), and dry under vacuum. Expected Yield: 11.5 g (92%) of a white to off-white solid.

Step 2: Oxidation - Synthesis of N-(2-methoxy-4-(methylsulfonyl)phenyl)acetamide

  • Suspend the N-(2-methoxy-4-(methylthio)phenyl)acetamide (10.0 g, 47.3 mmol) and sodium tungstate dihydrate (0.78 g, 2.37 mmol, 0.05 eq) in methanol (100 mL).

  • Warm the mixture to 40 °C.

  • Add 30% hydrogen peroxide (12.8 g, 113.5 mmol, 2.4 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 60 °C.

  • After the addition is complete, maintain the reaction at 60 °C and stir for 4-6 hours until HPLC or TLC analysis confirms the absence of the sulfoxide intermediate.

  • Cool the reaction to room temperature and slowly add a solution of sodium sulfite (approx. 5 g in 50 mL water) to quench any excess peroxide.

  • Pour the mixture into 200 mL of water. Collect the precipitate by vacuum filtration, wash with water, and dry. Expected Yield: 10.8 g (94%) of a white solid.

Step 3: Hydrolysis - Synthesis of this compound (MMSA)

  • Suspend the N-(2-methoxy-4-(methylsulfonyl)phenyl)acetamide (10.0 g, 41.1 mmol) in a mixture of ethanol (50 mL) and 6 M hydrochloric acid (50 mL).

  • Heat the mixture to reflux (approx. 90-95 °C) and maintain for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add 10 M sodium hydroxide solution to adjust the pH to >10. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50 °C. Expected Yield: 7.8 g (94%) of a white or pale tan solid.

V. Troubleshooting Decision Workflow

Troubleshooting_Workflow start Low Yield or Impure Product Observed step_check Identify Problematic Step via TLC/HPLC Analysis start->step_check acetylation Problem: Incomplete Acetylation Unreacted Aniline Side Products step_check->acetylation Step 1 Issue oxidation Problem: Incomplete Oxidation Sulfoxide Present Decomposition step_check->oxidation Step 2 Issue hydrolysis Problem: Poor Hydrolysis Unreacted Amide Discolored Product step_check->hydrolysis Step 3 Issue sol_acet_1 Solution: - Increase Acetic Anhydride eq. - Add Pyridine catalyst acetylation:f0->sol_acet_1 sol_acet_2 Solution: - Reduce reaction temperature - Check starting material purity acetylation:f1->sol_acet_2 sol_ox_1 Solution: - Increase reaction time/temp (to 60-70°C) - Add more H₂O₂ (0.2 eq) oxidation:f0->sol_ox_1 sol_ox_2 Solution: - Control H₂O₂ addition rate - Ensure efficient stirring oxidation:f1->sol_ox_2 sol_hyd_1 Solution: - Increase reflux time - Use more concentrated acid hydrolysis:f0->sol_hyd_1 sol_hyd_2 Solution: - Run under N₂ atmosphere - Purify via activated carbon and recrystallization hydrolysis:f1->sol_hyd_2

Caption: A decision tree for troubleshooting common issues in MMSA synthesis.

VI. References

  • Kralj, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 154-160. [Link]

  • Google Patents. (2013). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. EP3702347A1.

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. [Link]

Sources

Technical Support Center: Purification of Crude 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methoxy-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, field-tested insights to help you achieve high purity and yield in your experiments.

Understanding the Purification Challenge

This compound is a polar aromatic amine. Its purification can be complicated by its physical properties and the presence of specific impurities derived from its synthesis. A common synthetic route involves the reduction of 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene. This process can lead to characteristic impurities that must be effectively removed.

Potential Impurities Include:

  • Unreacted Starting Material: Residual 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene.

  • Intermediates: Partially reduced species (e.g., nitroso, hydroxylamino derivatives).

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, which can form colored impurities.[1]

  • Side-Reaction Products: Impurities from side reactions occurring during the reduction process.

This guide will address the two primary methods for purifying solid organic compounds: Recrystallization and Column Chromatography .

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent can be found. The principle relies on the higher solubility of the crude compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My crude this compound is discolored (yellow to brown). How can I remove the color?

A1: Discoloration in anilines is typically due to the formation of highly colored oxidation or polymerization byproducts.[1] While often present in small amounts, they can significantly impact the appearance of your final product.

  • Solution: Treatment with activated carbon (charcoal) during recrystallization is highly effective.

    • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly and add a small amount of activated carbon (typically 1-2% by weight of your crude material).

    • Heat the mixture back to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

    • Allow the clear filtrate to cool for crystallization.

Q2: The compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Possible Causes & Solutions:

    • High Supersaturation: You may be cooling the solution too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.

    • Inappropriate Solvent: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture with a higher proportion of a polar component.

    • Insoluble Impurities: The presence of certain impurities can inhibit crystallization. A preliminary purification step, such as a simple filtration or a quick column plug, might be necessary.

Q3: My product recovery is very low after recrystallization. How can I improve the yield?

A3: Low recovery is a common issue and can be attributed to several factors.

  • Possible Causes & Solutions:

    • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Product is too Soluble: The chosen solvent may be too effective at dissolving your compound, even at low temperatures. Select a different solvent or a solvent system where the product has lower solubility when cold.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on the polarity of the target molecule (containing methoxy, sulfonyl, and amino groups), suitable solvents would be alcohols (e.g., ethanol, isopropanol) or aqueous mixtures. A good starting point is an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add activated carbon, and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Data Presentation: Recrystallization Solvents

The following table provides suggested solvent systems for recrystallization. The ideal solvent should provide high solubility at high temperatures and low solubility at low temperatures.

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterHigh78-100A good starting point. The ratio can be adjusted to optimize recovery.
IsopropanolMedium-High82Often a good choice for anilines.
Ethyl Acetate/HexaneMedium60-77Use ethyl acetate to dissolve and add hexane as the anti-solvent.
TolueneLow-Medium111May be suitable if less polar impurities are present.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, this method can be very effective but also presents challenges.

Frequently Asked Questions (FAQs): Column Chromatography

Q1: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A1: Peak tailing with basic compounds like anilines is a common issue in silica gel chromatography. The primary cause is the interaction between the basic aniline nitrogen and acidic silanol groups on the surface of the silica gel.[2]

  • Solution: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v). The triethylamine will compete with your aniline for binding to the acidic sites on the silica, leading to sharper bands and improved separation.[2]

Q2: I am not getting good separation between my product and an impurity. What can I do?

A2: Poor separation can be addressed by modifying the mobile phase or stationary phase.

  • Solutions:

    • Adjust Solvent Polarity: If the spots are too close together, try a less polar solvent system. This will generally increase the separation between spots on a TLC plate.

    • Change Solvents: Sometimes, changing one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • Change Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds like anilines.[2]

Q3: My compound is not eluting from the column. What is the problem?

A3: If your compound is not moving down the column, it is likely too polar for the chosen eluent system.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a system containing methanol in dichloromethane (e.g., 1-10% methanol) can be effective.

    • Check Solubility: Ensure your compound is fully dissolved before loading it onto the column. If it precipitates at the top of the column, it will not elute properly. A dry loading technique can be beneficial if solubility is an issue.

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution.

    • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently and evenly add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

    • If necessary, gradually increase the polarity of the eluent over time (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.

    • Identify the fractions containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: TLC Solvent Systems

The following table provides suggested starting solvent systems for developing a TLC method. The ideal system should give a target Rf value of 0.2-0.4 for the desired compound.

Solvent SystemRatio (v/v)Comments
Hexane / Ethyl Acetate1:1 to 1:4A standard starting system. Adjust the ratio to achieve the desired Rf.
Dichloromethane / Methanol99:1 to 95:5A more polar system for compounds that do not move in Hexane/EtOAc.
Toluene / Acetone9:1 to 4:1Offers different selectivity compared to other systems.
Add 1% triethylamine to all solvent systems to improve peak shape.

Visualization of Purification Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 2-Methoxy-4- (methylsulfonyl)aniline is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No is_pure Is the product pure (by TLC, NMR, etc.)? recrystallization->is_pure end Pure Product column->end is_pure->column No is_pure->end Yes

Caption: Decision workflow for selecting the primary purification method.

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Problem Encountered During Column Chromatography problem1 Peak Tailing / Streaking start->problem1 problem2 Poor Separation start->problem2 problem3 Compound Not Eluting start->problem3 cause1 Acidic Silica Interaction problem1->cause1 cause2 Incorrect Solvent Polarity problem2->cause2 cause3 Poor Selectivity problem2->cause3 cause4 Compound is Too Polar problem3->cause4 solution1 Add Triethylamine (1-2%) to Eluent cause1->solution1 solution4 Switch to Alumina Stationary Phase cause1->solution4 solution2 Decrease Eluent Polarity cause2->solution2 solution3 Change Solvent System (e.g., DCM/MeOH) cause3->solution3 cause3->solution4 solution5 Increase Eluent Polarity cause4->solution5

Caption: Troubleshooting guide for common column chromatography issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(Oxan-4-yl)
  • Kral, V. et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 158-163. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 5, 2026, from [Link]

  • BenchChem. (2025).
  • Reddit. (2014). Purify and dry aniline?[Link]

  • Scribd. (n.d.). Recrystallization. [Link]

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Sciencemadness Discussion Board. (2005). aniline impurities. [Link]

  • ResearchGate. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

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Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of this critical class of compounds. Here, we provide in-depth, experience-based troubleshooting guides and frequently asked questions to help you navigate common side reactions, optimize your protocols, and improve your yields and purity.

Troubleshooting Guides by Synthetic Method

The synthesis of substituted anilines is primarily achieved through a few robust methodologies. However, each comes with its own set of potential side reactions. This section is organized by synthetic route to directly address the specific issues you may encounter.

Guide 1: Reduction of Nitroaromatics

The reduction of nitroarenes is one of the most fundamental methods for preparing anilines.[1] While effective, the reaction pathway is fraught with potential intermediates that can lead to undesired side products.[2]

A1: Causality & Mechanism

This is a classic issue of incomplete reduction. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[2] Azoxy and azo compounds arise from condensation reactions between these intermediates under the reaction conditions.[2]

  • Nitroso + Hydroxylamine → Azoxy compound (Ar-N=N(O)-Ar)

  • Further reduction of Azoxy → Azo compound (Ar-N=N-Ar)

The formation of these dimeric impurities is favored when the concentration of the intermediates is high, often due to a reducing agent that is too weak, an insufficient amount of the reducing agent, or non-optimal reaction conditions (e.g., pH, temperature).[3][4]

Troubleshooting Protocol: Minimizing Dimeric Side Products

  • Choice of Reducing System: The selection of the reducing agent is paramount. For a clean and complete reduction, a more robust system is often necessary.

    • High-Yield Option (Catalytic Hydrogenation): This is often the cleanest method. Use of catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) typically drives the reaction to completion with high selectivity for the aniline.[5]

    • Stoichiometric Metal/Acid Reductants: The classic Béchamp reduction using iron powder in acidic medium (e.g., HCl or acetic acid) is highly effective and economical.[6] Other reliable options include tin(II) chloride (SnCl₂) in concentrated HCl or zinc (Zn) dust.[5] These systems are potent enough to prevent the accumulation of intermediates.

  • Optimize Reaction Stoichiometry & Conditions:

    • Ensure Sufficient Equivalents: When using stoichiometric metals, ensure a sufficient molar excess is used to drive the six-electron reduction to completion.

    • Control Temperature: While some reductions require heating to initiate, excessively high temperatures can sometimes promote side reactions. Monitor the reaction progress by TLC and maintain the lowest effective temperature.

    • Maintain Acidic pH: For metal/acid reductions, maintaining a sufficiently acidic environment is crucial to ensure the activity of the reducing agent and to protonate intermediates, which can disfavor condensation.

  • Purification Strategy: If minor amounts of azo/azoxy impurities are still present:

    • Column Chromatography: These side products often have different polarities from the desired aniline and can be separated on silica gel.

    • Acidic Wash: During workup, an acidic wash (e.g., dilute HCl) will protonate the basic aniline, moving it to the aqueous phase, while the less basic azo/azoxy compounds may remain in the organic layer.[7] Neutralizing the aqueous layer and re-extracting will then recover the purified aniline.

Table 1: Comparison of Common Reducing Agents for Nitroarenes

Reducing SystemAdvantagesCommon Side Reactions/Issues
Catalytic H₂ (Pd/C, PtO₂, Ra-Ni) High selectivity, clean reaction, often high yield.Potential for dehalogenation on halo-substituted arenes; requires specialized hydrogenation equipment.
Fe / HCl (or CH₃COOH) Economical, robust, high functional group tolerance.Can require strongly acidic conditions; workup involves filtering large amounts of iron salts.
SnCl₂ / HCl Effective and reliable, works well for a broad range of substrates.Generates tin-based waste products which require careful disposal.[5]
Sodium Hydrosulfite (Na₂S₂O₄) Mild conditions, useful for sensitive substrates.Can be less potent, potentially leading to incomplete reduction and formation of azo/azoxy compounds.[5]

Diagram 1: Troubleshooting Flow for Incomplete Nitroarene Reduction

G start Low Aniline Yield Azo/Azoxy Impurities Detected check_reductant Is the reducing agent potent enough? (e.g., NaBH4, Na2S2O4) start->check_reductant check_conditions Are reaction conditions optimal? (Stoichiometry, Temp, pH) check_reductant->check_conditions Yes switch_reductant Switch to a stronger system: 1. Catalytic Hydrogenation (Pd/C) 2. Fe/HCl or SnCl2/HCl check_reductant->switch_reductant No optimize Optimize Protocol: - Increase equivalents of reductant - Adjust temperature - Ensure proper pH check_conditions->optimize No purification Impurity levels are minor. Proceed to specialized purification: - Acid/Base Extraction - Column Chromatography check_conditions->purification Yes result High Purity Aniline switch_reductant->result Implement Change optimize->result Implement Change purification->result Purify

Caption: Decision workflow for addressing azo/azoxy side products.

Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, enabling the synthesis of anilines from aryl halides or triflates.[8] Despite its versatility, it is susceptible to side reactions that consume starting materials and reduce yields.

A2: Causality & Mechanism

Hydrodehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[7] This occurs via a competing pathway in the catalytic cycle known as β-hydride elimination.[8][9] After oxidative addition of the aryl halide to the Pd(0) center, the amine coordinates. Instead of reductive elimination to form the C-N bond, a palladium-hydride species can be formed, which then reductively eliminates the hydrodehalogenated arene. This pathway is particularly competitive when using primary aliphatic amines.[10]

Troubleshooting Protocol: Suppressing Hydrodehalogenation

  • Ligand Selection is Critical: The choice of phosphine ligand is the most important factor in controlling this side reaction. The ligand's steric and electronic properties directly influence the rates of reductive elimination versus β-hydride elimination.

    • Use Bulky, Electron-Rich Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands are designed to promote the desired C-N reductive elimination pathway.[9][11] Their bulkiness creates a coordination sphere around the palladium that sterically disfavors the transition state required for β-hydride elimination.

  • Base Optimization: The base plays a crucial role beyond deprotonating the amine. Its identity can influence the prevalence of side reactions.

    • Weaker Bases: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation.[7] Consider switching to weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can suppress the formation of palladium-hydride species.[7][11]

  • Solvent and Temperature Control:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source that facilitates the hydrodehalogenation pathway.[11]

    • Lower Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C). Higher temperatures can sometimes favor elimination pathways.

A3: Causality & Mechanism

Homocoupling is another potential side reaction where two molecules of the aryl halide react to form a biaryl species (Ar-Ar). This can occur through several mechanisms, often involving the reaction of two palladium-aryl intermediates or the reaction of a palladium-aryl intermediate with the starting aryl halide.[12] It is often more prevalent when the rate of C-N bond formation is slow, allowing these competing pathways to occur.

Troubleshooting Protocol: Minimizing Homocoupling

  • Optimize Catalyst Loading and Ligand-to-Metal Ratio:

    • Avoid Excess Palladium: Use the lowest effective catalyst loading (typically 1-2 mol%).

    • Maintain Proper Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands). Insufficient ligand can lead to palladium species that are more prone to homocoupling.

  • Enhance the Rate of C-N Coupling: The most effective way to prevent homocoupling is to make the desired Buchwald-Hartwig reaction faster than the side reaction.

    • Use an Appropriate Ligand/Base Combination: As with hydrodehalogenation, using a modern, bulky phosphine ligand and an appropriate base (e.g., NaOtBu or LHMDS for challenging couplings) can dramatically accelerate the desired amination, outcompeting the homocoupling pathway.[11][13]

    • Check Reagent Purity: Ensure the amine coupling partner is pure and used in a slight excess to facilitate its coordination to the palladium center.

Diagram 2: Competing Pathways in Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NH₂R)(L)]⁺X⁻ OxAdd->AmineCoord + RNH₂ - Base ReductiveElim Desired Pathway: Reductive Elimination AmineCoord->ReductiveElim BetaHydride Side Reaction: β-Hydride Elimination AmineCoord->BetaHydride competes Product Product: Ar-NHR ReductiveElim->Product SideProduct Byproduct: Ar-H BetaHydride->SideProduct Product->Pd0 Regenerates Catalyst

Caption: Desired vs. side reaction pathways in Pd-catalyzed amination.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for synthesizing anilines, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, ortho or para to a leaving group.[14]

A4: Causality & Mechanism

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15] The stability of this intermediate is the single most critical factor for a successful reaction. If this intermediate is not sufficiently stabilized, the activation energy for its formation will be too high, and the reaction will not proceed.[14]

Troubleshooting Protocol: Accelerating SNAr Reactions

  • Assess Substrate Activation: The aromatic ring must be sufficiently electron-deficient.

    • Position of EWGs: A strong electron-withdrawing group (like -NO₂, -CF₃, -CN, -SO₂R) must be positioned ortho or para to the leaving group.[14] An EWG in the meta position does not effectively stabilize the negative charge of the Meisenheimer complex through resonance, and the reaction will likely fail.[14]

    • Number of EWGs: More EWGs lead to a faster reaction. For example, 2,4-dinitrochlorobenzene reacts much faster than 4-nitrochlorobenzene.

  • Choice of Leaving Group: Unlike in SN1/SN2 reactions, the C-X bond is not broken in the rate-determining step. Therefore, the leaving group's ability to activate the ring via its inductive electron-withdrawing effect is more important than its leaving group ability. The general reactivity order is F > Cl > Br > I.[14] If your reaction is slow with a bromo- or iodo-arene, switching to the fluoro-analogue can dramatically increase the reaction rate.

  • Reaction Conditions:

    • Solvent: Use polar aprotic solvents (e.g., DMSO, DMF, NMP) that can solvate the cation of the nucleophile but do not interfere with the nucleophile itself.

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier of disrupting aromaticity.[16] If the reaction is slow at a lower temperature, gradually increasing the heat while monitoring for decomposition is a standard approach.[17]

Frequently Asked Questions (FAQs)

Q1: My aniline product is a dark oil or solid after synthesis and workup. What causes this and how can I purify it?

A1: Anilines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[18] This can happen during the reaction, workup, or storage.

  • Prevention: Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation.[7]

  • Purification:

    • Activated Carbon: Treating a solution of your crude product with activated carbon can effectively adsorb many colored impurities.[7]

    • Distillation: If your aniline is thermally stable, distillation under reduced pressure is an excellent method for removing non-volatile colored impurities.[19]

    • Column Chromatography: This is a general and effective method.

    • Acid Wash: As mentioned previously, an acid/base extraction sequence is very effective for separating the basic aniline from neutral or acidic impurities.[7]

Q2: I need to perform an electrophilic substitution (e.g., nitration, halogenation) on an aniline, but I'm getting polysubstitution and/or oxidation products. How can I control the reactivity?

A2: The -NH₂ group is a very strong activating group, making direct electrophilic substitution difficult to control and prone to oxidation.[20][21] The standard and most effective solution is to temporarily "protect" the amino group by converting it to a less activating amide, most commonly an acetamide.

  • Protocol:

    • Protection: React the aniline with acetic anhydride to form the corresponding acetanilide.[7]

    • Electrophilic Substitution: Perform the desired nitration, halogenation, or other substitution on the acetanilide. The acetamido group is still an ortho, para-director but is much less activating, allowing for controlled, monosubstitution.

    • Deprotection: Hydrolyze the amide back to the amine using aqueous acid or base to yield the desired substituted aniline.[7]

Q3: Can I use a strong base like NaH to deprotonate aniline for an N-alkylation reaction?

A3: While NaH is a strong base, it is often not the best choice for N-alkylation of anilines. Aniline is significantly less acidic (pKa ≈ 30 in DMSO) than alcohols, and while NaH can deprotonate it, the resulting anilide is a powerful nucleophile that can lead to over-alkylation (formation of di- and tri-alkylanilines).[17] A more controlled approach often involves using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, or using reductive amination, which offers excellent control for mono-alkylation.[17]

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • BenchChem. (2025). Troubleshooting low yield in aniline mustard synthesis.
  • BenchChem. (n.d.). Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ResearchGate. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nature. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Retrieved from [Link]

  • MDPI. (2020). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Science of Synthesis. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these critical reactions. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield in Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig amination reaction is giving me a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few key factors.[1] A systematic approach to troubleshooting is essential.

Possible Causes and Suggested Solutions:

  • Poor Solubility of Reagents: One of the most frequent and underestimated reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[1]

    • Solution: Ensure your chosen solvent can at least partially dissolve the base. While toluene is a common and effective solvent, consider alternatives like dioxane, THF, or 2-methyltetrahydrofuran (2-MeTHF) which may offer better solubility for certain bases.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2]

    • Solution: Using a commercially available, air-stable Pd(II) precatalyst (e.g., G3 or G4 Buchwald precatalysts) is often more reliable as they readily form the active Pd(0) species.[2] If you are generating the catalyst in situ, ensure your reduction step is effective.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[3]

    • Solution: For challenging substrates, particularly aryl chlorides, switch to a more electron-rich and sterically hindered phosphine ligand.[1][2] The choice of ligand is highly substrate-dependent and may require screening.

  • Incorrect Base Selection: The base deprotonates the amine, a critical step in the catalytic cycle. A base that is too weak can stall the reaction, while one that is too strong can cause substrate decomposition.[1][2]

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are often effective, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[1][4]

  • Catalyst Poisoning: Certain functional groups, such as nitro or azo groups, can coordinate to the palladium center and deactivate the catalyst.[1][2]

    • Solution: If catalyst poisoning is suspected, consider using a different catalyst system or protecting the problematic functional group before the coupling reaction.

Issue 2: Formation of Side Products

Question: I'm observing significant side product formation in my aniline synthesis. What are the common side products and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of your desired aniline derivative. Understanding the common side reactions is the first step to mitigating them.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, leading to an arene byproduct. It can occur via β-hydride elimination from a Pd-amide intermediate, especially with primary aliphatic amines.[3]

    • Mitigation: Employing bulky ligands can sterically hinder this undesired pathway.[3] Optimizing the base and temperature can also help.

  • Diarylation: In reactions with primary amines, the desired monoarylated product can sometimes react further to form a diarylated byproduct.[4]

    • Mitigation: Using a slight excess of the amine (e.g., 1.4 equivalents) can help favor the formation of the monoarylated product.[4]

  • Oxidation and Discoloration: Aniline and its derivatives are prone to air oxidation, leading to the formation of colored impurities.[5] This is often accelerated by light and heat.

    • Mitigation: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] If your starting aniline is discolored, purify it by distillation, possibly over zinc dust, before use.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing aniline derivative synthesis.

Q1: How do I choose the right catalyst system for my C-N cross-coupling reaction?

A1: The optimal catalyst system (palladium precursor and ligand) is highly dependent on the specific substrates. For Buchwald-Hartwig aminations, a combination of a palladium source like Pd(OAc)₂ or a precatalyst with a bulky, electron-rich phosphine ligand is a good starting point.[1][3] For Ullmann-type reactions, a copper catalyst, often in the form of CuI, is used, sometimes with a ligand like phenanthroline.[6][7] Ullmann reactions are a good alternative for electron-rich aryl iodides.[7]

Q2: What is the best way to monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques.[1]

Q3: I'm struggling with the purification of my aniline derivative. What are the best practices?

A3: Purification can often be achieved through an aqueous workup followed by column chromatography.

  • Aqueous Workup: Since anilines are basic, an acidic wash (e.g., with 1M HCl) can be used to extract the product into the aqueous layer as its ammonium salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[8][9]

  • Column Chromatography: Flash column chromatography on silica gel is a standard method.[9] For basic anilines that may streak on acidic silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve separation.[8][9] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[10]

Q4: My aniline starting material is old and dark. Can I still use it?

A4: It is highly recommended to purify old and discolored aniline before use.[5] The coloration is due to oxidation products that can interfere with the reaction.[5] Purification can be achieved by distillation, often under reduced pressure and sometimes over zinc dust to reduce colored impurities.[5] Steam distillation is another effective method.[11]

Q5: Are there greener solvent alternatives for Buchwald-Hartwig aminations?

A5: Yes, there has been a push towards more environmentally friendly solvents. While toluene is common, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown to be superior in some cases.[1] Interestingly, recent research has also explored the use of vegetable oils as effective green solvents for these reactions.[12]

Data and Protocols

Table 1: General Guidance for Base and Solvent Selection in Buchwald-Hartwig Amination
BaseTypepKaHCommon Applications & Notes
NaOtBu, KOtBuStrong Base~19Widely used and often highly effective. Can cause decomposition of substrates with sensitive functional groups.[1]
LHMDSStrong Base~26Another strong base option. As with alkoxides, can be incompatible with sensitive functional groups.[1]
K₃PO₄, Cs₂CO₃Weaker Base~12.3, ~10.3Good alternatives for substrates that are sensitive to strong bases.[1][4] Often require higher temperatures.
SolventClassNotes
Toluene, XyleneAromatic HydrocarbonVery common and effective solvents for Buchwald-Hartwig reactions.[1]
Dioxane, THF, DMEEtherealAlso frequently used and can offer better solubility for some reagents.[1]
2-MeTHF, MTBEEtherealGreener alternatives to some traditional solvents.[1]
Avoid Chlorinated, Acetonitrile, PyridineThese solvents can inhibit the palladium catalyst.[1]
General Experimental Protocol for a Small-Scale Buchwald-Hartwig Amination

Note: This is a general guideline; reaction conditions must be optimized for specific substrates.[1]

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.), followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to >100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Purity and Activity (Aniline, Aryl Halide) start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK protect_group Consider Protecting Groups for Sensitive Functionalities check_reagents->protect_group Reactive Functional Groups Present check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst System Appears Correct use_precatalyst Use Air-Stable Precatalyst (e.g., G3/G4) check_catalyst->use_precatalyst Suspect Inactive Catalyst optimize_ligand Screen Different Ligands (Bulky, Electron-Rich) check_conditions->optimize_ligand Conditions Seem Appropriate optimize_base Test Alternative Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base Suspect Base Issues optimize_solvent Change Solvent (e.g., Dioxane, 2-MeTHF) check_conditions->optimize_solvent Suspect Solubility Issues success Improved Yield optimize_ligand->success optimize_base->success optimize_solvent->success use_precatalyst->success protect_group->success

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex1 L_n(Ar)Pd(II)-X pd0->pd_complex1 Ar-X l1 l1 oxidative_addition Oxidative Addition pd_complex2 [L_n(Ar)Pd(II)-NHR'R'']^+X^- pd_complex1->pd_complex2 HNR'R'' l2 l2 amine_coordination Amine Coordination pd_amido L_n(Ar)Pd(II)-NR'R'' pd_complex2->pd_amido + Base - Base-H^+X^- l3 l3 deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR'R'' l4 l4 reductive_elimination Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

stability issues of 2-Methoxy-4-(methylsulfonyl)aniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and troubleshoot unexpected results.

Introduction: Understanding the Molecule's Stability Profile

This compound possesses three key functional groups that dictate its stability: an aniline moiety, a methoxy group, and a methylsulfonyl group. The aniline group, in particular, is susceptible to oxidation, which can lead to the formation of colored degradation products. The overall stability in solution is influenced by several factors, including pH, exposure to light, temperature, and the choice of solvent. This guide will provide a framework for identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My solution of this compound has turned yellow/brown. What is the likely cause?

A1: The discoloration is most likely due to the oxidation of the aniline functional group. Anilines are known to be sensitive to air and light, leading to the formation of colored impurities.[1] This process can be accelerated by elevated temperatures and exposure to UV light. To minimize this, prepare solutions fresh, use degassed solvents, and protect your solution from light by using amber vials or wrapping your container in aluminum foil.

Q2: I'm observing peak tailing and the appearance of new, smaller peaks in my HPLC analysis over time. What could be happening?

A2: This observation suggests that your compound is degrading in the HPLC mobile phase or in your stock solution. The new peaks are likely degradation products. The stability of this compound can be pH-dependent. Aniline and its derivatives can undergo various reactions in both acidic and basic conditions.[2][3] It is crucial to evaluate the stability of your compound in the specific mobile phase you are using. Consider performing a time-course study, analyzing the solution at regular intervals to monitor the rate of degradation.

Q3: Can I store solutions of this compound at room temperature?

A3: For short-term storage, it is recommended to keep solutions at 2-8°C and protected from light.[4][5] Room temperature storage is generally not advisable for extended periods due to the potential for accelerated degradation, particularly oxidation. For long-term storage, consider storing aliquots at -20°C or below, but be sure to perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.

Q4: What are the most critical factors to control to ensure the stability of this compound in my experiments?

A4: The most critical factors are:

  • pH: Avoid strongly acidic or basic conditions unless your experimental design requires it and you have assessed the compound's stability at that pH.

  • Light: Protect solutions from UV and visible light at all times.[6][7]

  • Oxygen: Minimize exposure to air by using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store solutions at recommended low temperatures to slow down potential degradation reactions.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting common stability issues.

Issue 1: Rapid Degradation Observed in Acidic or Basic Media
  • Symptoms: Significant decrease in the main compound peak area and the emergence of multiple degradation peaks in HPLC analysis within a short timeframe when using acidic or basic solutions.

  • Underlying Science: The aniline functional group is basic and will be protonated in acidic solutions to form an anilinium ion.[1] While this can protect against some oxidative pathways, extreme pH conditions can catalyze hydrolysis or other degradative reactions. In basic conditions, the aniline nitrogen is more nucleophilic and susceptible to oxidation.

  • Troubleshooting Workflow:

    start Degradation in Acidic/Basic Media ph_check Determine pH of Solution start->ph_check stability_study Conduct pH Stability Study (e.g., pH 2, 7, 10) ph_check->stability_study buffer_select Select Appropriate Buffer (near neutral pH if possible) stability_study->buffer_select end_unstable Characterize Degradants stability_study->end_unstable If degradation persists fresh_prep Prepare Solutions Fresh buffer_select->fresh_prep inert_atm Use Inert Atmosphere fresh_prep->inert_atm end_stable Stable Solution inert_atm->end_stable

    Caption: Workflow for addressing pH-related instability.

Issue 2: Photodegradation
  • Symptoms: Degradation is observed even at neutral pH and low temperatures, particularly when experiments are conducted under ambient light.

  • Underlying Science: Aromatic amines are known to be photosensitive.[6][7] The benzene ring and the lone pair of electrons on the nitrogen can absorb UV light, leading to the formation of reactive species that can then undergo a variety of reactions, including oxidation and polymerization.

  • Troubleshooting Workflow:

    start Suspected Photodegradation light_control Compare samples prepared and stored in light vs. dark start->light_control confirm_photodeg Significant difference confirms photodegradation light_control->confirm_photodeg use_amber Use Amber Vials or Foil Wrapping confirm_photodeg->use_amber minimize_exposure Minimize Exposure During Handling and Analysis use_amber->minimize_exposure stable_solution Stable Solution minimize_exposure->stable_solution

    Caption: Workflow for identifying and mitigating photodegradation.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound in your specific experimental context, a forced degradation study is recommended. These studies are a cornerstone of pharmaceutical development and are guided by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo determine susceptibility to oxidation.
Thermal Degradation Solid compound at 80°C for 48 hoursTo investigate the effect of high temperature.
Photostability Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.To assess the impact of light exposure.[8][10]

Procedure:

  • For each stress condition, add a known volume of the stock solution to the stress agent.

  • Incubate under the specified conditions for the designated time.

  • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Determine the relative retention times and peak areas of any degradation products.

  • A mass spectrometer coupled to the HPLC (LC-MS) can be used to obtain mass information about the degradation products to aid in their identification.

Summary of Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

parent This compound oxidation Oxidation Products (e.g., nitroso, nitro, polymeric species) parent->oxidation O2, Light, H2O2 hydrolysis Hydrolysis Products (potential cleavage of ether or sulfone) parent->hydrolysis H+ or OH-, Heat photodegradation Photodegradation Products (e.g., radical-mediated products) parent->photodegradation UV/Vis Light

Caption: Plausible degradation pathways for this compound.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

  • Slideshare. Reactions and pharmaceutical applications of aniline. Available at: [Link]

  • Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available at: [Link]

  • National Center for Biotechnology Information. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • Deakin University Research Repository. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • ACS Omega. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Available at: [Link]

  • National Center for Biotechnology Information. Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Available at: [Link]

  • Study.com. Aniline | Definition, Formula & Structure - Lesson. Available at: [Link]

  • Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]

  • PubMed. Thermoanalytical investigation of some sulfone-containing drugs. Available at: [Link]

  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

  • The Chemical Characteristics of Methylsulfonylmethane (MSM). Available at: [Link]

  • ResearchGate. List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. Available at: [Link]

  • Chem-Station International Edition. Sulfonyl Protective Groups. Available at: [Link]

  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]

  • Wikipedia. Methoxy group. Available at: [Link]

  • Chemistry LibreTexts. 11.2: Background. Available at: [Link]

  • Macromolecules. Thermal degradation of poly(1-butene sulfone). Available at: [Link]

  • Chemistry Stack Exchange. Carbocation Stability. Available at: [Link]

  • Filo. The most stable carbocation from the following is: (a) Benzene ring with... Available at: [Link]

  • Organic & Biomolecular Chemistry. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Available at: [Link]

  • PubChem. Aniline. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Aniline and Its Derivatives. Available at: [Link]

  • ResearchGate. Aniline and Its Derivatives. Available at: [Link]

  • MedCrave. Forced Degradation Studies. Available at: [Link]

  • National Center for Biotechnology Information. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Available at: [Link]

  • PubChem. 2-Methyl-4-(methylsulfonyl)aniline. Available at: [Link]

  • Resolve Mass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • YouTube. hydrolysis of aniline hydrochloride. Available at: [Link]

  • Wikipedia. Methylsulfonylmethane. Available at: [Link]

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • PubMed. The degradation products of aniline in the solutions with ozone and kinetic investigations. Available at: [Link]

  • NILU. Atmospheric Degradation of Amines (ADA). Available at: [Link]

  • ResearchGate. Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Available at: [Link]

  • PubChem. 2-Methoxy-4-morpholinoaniline. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]

  • ResearchGate. The Degradation Products of Aniline in the Solutions with Ozone and Kinetic Investigations. Available at: [Link]

  • National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available at: [Link]

  • Solubility of Things. Methylsulfonylmethane. Available at: [Link]

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Technical Support Center: Managing the Methylsulfanyl Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in organic synthesis: preventing the unwanted oxidation of the methylsulfanyl (thioether) group. Drawing from established principles and field-proven methodologies, this center will help you navigate the complexities of working with this sensitive yet vital functional group.

Introduction: The Thioether's Double-Edged Sword

The methylsulfanyl group (–SCH₃), a common thioether found in crucial molecules like the amino acid methionine, presents a unique challenge. While its nucleophilicity is valuable for certain transformations, the sulfur atom is highly susceptible to oxidation, readily forming sulfoxides (–S(O)CH₃) and subsequently sulfones (–S(O)₂CH₃).[1][2][3] This unwanted side reaction can derail a synthetic pathway, leading to impure products, reduced yields, and potentially altered biological activity.[1][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: Why is my methylsulfanyl group getting oxidized so easily?

The sulfur atom in a thioether is electron-rich and serves as a soft nucleophile, making it an easy target for a wide range of oxidants.[2] Key factors that promote this unwanted oxidation include:

  • Exposure to Atmospheric Oxygen: Prolonged exposure of your reaction mixture or isolated compound to air can be sufficient to cause slow oxidation, especially in the presence of light or metal catalysts.[1][5]

  • Presence of Common Oxidizing Reagents: Many standard reagents used for other transformations (e.g., epoxidations, hydroxylations) are potent enough to oxidize thioethers. This includes peroxy acids (like m-CPBA), hydrogen peroxide, and ozone.[3][6]

  • Elevated Temperatures & Long Reaction Times: Higher temperatures and extended reaction protocols increase the kinetic likelihood of oxidation occurring.[1][5]

  • Reactive Oxygen Species (ROS): Trace impurities or reaction byproducts can generate ROS (e.g., peroxides, superoxide), which are highly effective at oxidizing sulfur.[7][8]

Q2: I'm performing a reaction that requires an oxidant. How can I achieve chemoselectivity and spare the thioether?

This is a classic chemoselectivity problem. The key is to choose an oxidizing system with a reactivity profile that favors your desired transformation over thioether oxidation.

  • Strategy 1: Use Milder, More Selective Oxidants: Not all oxidants are created equal. For reactions like alcohol oxidation, harsh chromium-based reagents can be replaced with milder alternatives.

    • Swern and Moffatt Oxidations: These methods use dimethyl sulfoxide (DMSO) as the ultimate oxidant, activated by oxalyl chloride or a carbodiimide, respectively. They are generally compatible with thioethers.

    • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness and selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, often leaving thioethers untouched under controlled conditions.

    • Pyridinium Chlorochromate (PCC): While still a chromium reagent, PCC is milder than chromic acid and can sometimes be used successfully, though careful monitoring is required.[9]

  • Strategy 2: Control Stoichiometry and Reaction Conditions: When using a less selective oxidant like hydrogen peroxide, precise control can sometimes achieve the desired outcome.

    • Slowly add the oxidant (e.g., via syringe pump) at low temperatures (e.g., 0 °C or -78 °C).

    • Use only a stoichiometric amount (or a slight excess) of the oxidant.

    • Monitor the reaction closely by TLC or LCMS to stop it as soon as the starting material is consumed.

Q3: Can I use a "protecting group" for the thioether itself?

Protecting a thioether from oxidation is not as straightforward as protecting an alcohol or an amine. The most common "protection" strategy is, ironically, to intentionally oxidize it to the sulfoxide.

The sulfoxide is significantly more resistant to further oxidation to the sulfone than the thioether is to the sulfoxide. After the other synthetic steps are complete, the sulfoxide can be selectively reduced back to the thioether using specific reducing agents.

Below is a workflow illustrating this "Protect-by-Oxidation" strategy.

G cluster_0 Protection Phase cluster_1 Main Synthesis Phase cluster_2 Deprotection Phase Thioether Molecule with -SCH3 Group Oxidation Chemoselective Oxidation (e.g., H2O2, m-CPBA) Thioether->Oxidation Step 1 Sulfoxide Protected Molecule with -S(O)CH3 Group Oxidation->Sulfoxide OtherReactions Perform Other Transformations (e.g., Oxidation, Coupling) Sulfoxide->OtherReactions Step 2 Intermediate Modified Molecule with -S(O)CH3 Group OtherReactions->Intermediate Reduction Selective Reduction (e.g., PPh3/I2, SiCl4/NaI) Intermediate->Reduction Step 3 FinalProduct Final Product with -SCH3 Group Restored Reduction->FinalProduct

Caption: Protect-by-Oxidation-Reduction Workflow.

Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
LCMS/NMR shows a mixture of starting material, desired product, and sulfoxide/sulfone byproducts. 1. Oxidant is not chemoselective. 2. Reaction was run for too long or at too high a temperature. 3. Atmospheric oxygen exposure.1. Switch to a milder, more selective reagent (see table below). 2. Lower the reaction temperature and monitor closely to quench upon completion. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas solvents before use.
Complete conversion to sulfoxide/sulfone, with little to no desired product. The thioether is significantly more reactive towards the chosen reagent than the target functional group.1. Employ the "Protect-by-Oxidation" strategy (see Q3). 2. Redesign the synthetic route to perform the sensitive step before introducing the methylsulfanyl group.
Product appears pure after reaction, but degrades upon storage, showing sulfoxide peaks. Post-purification oxidation due to exposure to air and light.[5][10]1. Store the final compound under an inert atmosphere. 2. Use amber vials to protect from light.[5] 3. Store at low temperatures (-20°C or -80°C).[5] 4. Consider adding an antioxidant scavenger like BHT or tocopherol for long-term storage if compatible.[10]
During peptide synthesis, methionine residues are consistently oxidized during acid cleavage (e.g., with TFA). Acid-catalyzed oxidation and scavenging of reactive carbocations by the thioether.[4]1. Include scavengers in the cleavage cocktail. A common and effective mixture is TFA with additives like triisopropylsilane (TIS) and dimethyl sulfide (Me₂S).[4] 2. Triphenylphosphine (PPh₃) can be added as a reducing agent to the cleavage solution to minimize or reverse oxidation.[4]
Table 1: Reagent Selection for Chemoselectivity
Target TransformationAvoid These ReagentsRecommended AlternativesKey Considerations
Alcohol Oxidation KMnO₄, Jones Reagent (CrO₃/H₂SO₄), m-CPBASwern Oxidation, Dess-Martin Periodinane (DMP), PCC (with caution)Swern/DMP are generally very safe for thioethers.
Epoxidation m-CPBA, Peracetic AcidDimethyldioxirane (DMDO), Ti(Oi-Pr)₄/TBHP (Sharpless)DMDO can be selective at low temperatures. Sharpless epoxidation is specific for allylic alcohols.
C-H Oxidation Ozone, Strong PeroxidesCatalytic systems with controlled oxidant delivery.This is highly substrate-dependent and often requires significant optimization.
Experimental Protocols
Protocol 1: General Procedure for Reaction Under Inert Atmosphere

This protocol minimizes oxidation from atmospheric oxygen.

  • Glassware Preparation: Dry all glassware in an oven ( >100°C) for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) using a gas manifold or balloon.

  • Reagent Addition:

    • Add anhydrous solvents and liquid reagents via syringe through a rubber septum.

    • Add solid reagents under a strong flow of inert gas or in a glovebox.

  • Solvent Degassing: For particularly sensitive reactions, degas solvents prior to use by one of these methods:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat three times.

    • Sparging: Bubble a stream of inert gas through the solvent for 15-30 minutes.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction and workup.

Caption: Inert Atmosphere Technique Workflow.

Protocol 2: Scavenging Reactive Oxygen Species (ROS)

In cases where trace peroxides or other ROS are suspected to be the cause of oxidation, scavengers can be employed.

  • Identify Potential ROS Source: Determine if any reagents or solvents are prone to forming peroxides (e.g., THF, diethyl ether).

  • Pre-treat Solvents: Pass peroxide-containing solvents through a column of activated alumina immediately before use.

  • In-reaction Scavenging: Add a radical scavenger to the reaction mixture.

    • Dimethyl Sulfide (Me₂S): Often used in ozonolysis workups, it can also act as a sacrificial reductant in other reactions.

    • Triphenylphosphine (PPh₃): Stoichiometrically reduces peroxides and can be used to quench reactions involving oxidants.

    • Butylated Hydroxytoluene (BHT): A radical chain inhibitor, useful in small (catalytic) amounts to prevent autoxidation.

Note: Ensure the chosen scavenger does not interfere with the desired reaction chemistry.

References
  • Protecting groups for thiols.Oxford Learning Link.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Preventing oxidation of DL-Methionine-d4 during sample prep.BenchChem.
  • Chapter 5 Thiol Protecting Groups.K. C. Nicolaou.
  • Scavengers of reactive oxygen species (ROS)—Table 18.2.Thermo Fisher Scientific - US.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.PMC - NIH.
  • Thiols And Thioethers.Master Organic Chemistry.
  • What Should Researchers Know About Peptide Shelf Stability?.Wellbeing Magazine.
  • Preventing unwanted oxid
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.PMC - NIH.
  • Chemoselective thioether oxid
  • Mild Oxidizing Agents.Chemistry LibreTexts.
  • non-enzymatic natural reactive oxygen scavengers (ros): a review on structures and mode of action.International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Managing Isomeric Impurities in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing isomeric and other process-related impurities in aniline production. As a critical starting material in the pharmaceutical industry, the purity of aniline is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth, field-proven insights into the causes of impurity formation, robust analytical methods for their detection, and effective strategies for their removal.

Section 1: Understanding the Landscape of Aniline Impurities

The purity profile of synthesized aniline is intrinsically linked to the chosen synthetic route and the quality of the starting materials. The two predominant industrial methods for aniline production are the catalytic hydrogenation of nitrobenzene and the ammonolysis of phenol. Each pathway presents a unique set of challenges regarding impurity formation.

Catalytic Hydrogenation of Nitrobenzene

This is the most common route for aniline production, involving the reduction of nitrobenzene, typically using a metal catalyst like palladium or platinum.[3][4] The primary reaction is highly efficient, but impurities can arise from several sources.

  • Isomeric Impurities from Starting Materials: The primary source of isomeric impurities, such as o-, m-, and p-toluidine , is the purity of the starting nitrobenzene. Nitrobenzene is synthesized by the nitration of benzene. If the benzene feedstock is contaminated with toluene, the nitration process will unavoidably produce a mixture of nitrotoluene isomers (o-, m-, p-nitrotoluene). These isomers are subsequently reduced along with nitrobenzene to their corresponding toluidine isomers.[5]

  • Process-Related Impurities: Incomplete reduction can leave traces of nitrobenzene or reaction intermediates like nitrosobenzene and N-phenylhydroxylamine.[6]

  • Degradation Impurities: Aniline is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities like azobenzene, quinones, and various polyaniline species.[7][8] This is why freshly distilled aniline is colorless but darkens to a reddish-brown over time.[9]

Ammonolysis of Phenol

An alternative "greener" route involves the reaction of phenol with ammonia at high temperatures and pressures over a solid acid catalyst.[10][11][12] While this method avoids the use of nitro-compounds, it has its own impurity profile.

  • Isomeric Impurities: If the phenol feedstock contains cresol isomers (methylphenols), these can undergo ammonolysis to form the corresponding toluidine isomers.

  • Process-Related Impurities: A significant side reaction is the formation of diphenylamine , which occurs when a molecule of aniline reacts with a molecule of phenol.[11] Unreacted phenol can also remain as an impurity.

The following diagram illustrates the primary synthetic routes and the entry points for key impurities.

G cluster_0 Route 1: Nitrobenzene Reduction cluster_1 Route 2: Phenol Ammonolysis Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Toluene Toluene (Impurity) Nitrotoluenes Nitrotoluene Isomers Toluene->Nitrotoluenes Nitration Aniline1 Aniline Nitrobenzene->Aniline1 Catalytic Hydrogenation Intermediates Nitrosobenzene, N-Phenylhydroxylamine Nitrobenzene->Intermediates Incomplete Reduction Toluidines1 Toluidine Isomers Nitrotoluenes->Toluidines1 Reduction Intermediates->Aniline1 Reduction Phenol Phenol Aniline2 Aniline Phenol->Aniline2 Cresols Cresols (Impurity) Toluidines2 Toluidine Isomers Cresols->Toluidines2 Ammonolysis Ammonia Ammonia Ammonia->Aniline2 High T, P Catalyst DPA Diphenylamine Aniline2->DPA Side Reaction with Phenol

Caption: Primary synthesis routes for aniline and sources of major impurities.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of aniline in a practical question-and-answer format.

Q1: My GC-MS analysis shows unexpected peaks corresponding to o- and p-toluidine in my aniline synthesized from nitrobenzene. What is the likely cause?

A1: The presence of toluidine isomers in aniline produced via nitrobenzene reduction is almost certainly due to contamination of your benzene starting material with toluene. During the nitration step to produce nitrobenzene, any toluene present will be co-nitrated to form nitrotoluene isomers. These nitrotoluenes are then reduced to toluidines under the same catalytic hydrogenation conditions used for nitrobenzene.

Causality: The separation of benzene (boiling point: 80.1 °C) and toluene (boiling point: 110.6 °C) is straightforward by fractional distillation, but trace amounts of toluene can carry over. Even small percentages of toluene in the initial feedstock can lead to significant isomeric impurity levels that may fall outside of regulatory specifications, especially for pharmaceutical applications.

Recommendation:

  • Analyze Raw Materials: Always perform a purity analysis (e.g., by GC-MS) on your starting benzene to quantify any toluene contamination before beginning the synthesis.

  • Source High-Purity Benzene: Specify and source high-purity, low-toluene benzene for syntheses where isomeric purity of the final aniline is critical.

Q2: After purification, my aniline is initially colorless but turns yellow or reddish-brown upon standing. Why does this happen, and how can I prevent it?

A2: This discoloration is a classic sign of aniline oxidation.[7] The amino group makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and trace metal impurities. The colored products are typically a complex mixture of compounds including azobenzene, quinone-like structures, and polyaniline oligomers.[8][9]

Recommendation:

  • Inert Atmosphere: Handle and store purified aniline under an inert atmosphere (e.g., nitrogen or argon) at all times.[13]

  • Purge Solvents: When preparing samples for analysis or use, use solvents that have been purged with an inert gas.

  • Storage: Store purified aniline in amber glass bottles to protect it from light and in a cool, dark place. For long-term storage, consider storing under an inert atmosphere in a sealed ampoule.

  • Antioxidants: For some non-pharmaceutical applications, a small amount of a suitable antioxidant can be added, but this is generally not permissible for API synthesis.

Q3: I am trying to separate aniline from an isomeric impurity with a very close boiling point by fractional distillation, but the separation is poor. What can I do?

A3: Poor separation during fractional distillation of close-boiling isomers is a common challenge. The efficiency of the separation depends on the difference in boiling points and the efficiency of your distillation column (measured in theoretical plates).

Causality: The boiling points of aniline and its common isomeric impurities can be very close, as shown in the table below. This makes a single simple distillation ineffective.

CompoundBoiling Point (°C at 1 atm)
Aniline 184.1
o-Toluidine200.4
m-Toluidine203.3
p-Toluidine200.5

Recommendation:

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column of sufficient length is necessary.[14]

  • Optimize Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column, which allows for more vaporization-condensation cycles and improves separation, although it will increase the distillation time.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components.[15] This can sometimes improve the relative volatility difference and allows for distillation at a lower temperature, which can prevent thermal degradation of the aniline.

  • Alternative Purification: If distillation is insufficient, consider chemical purification methods. Aniline can be converted to a solid derivative like aniline oxalate, which can be recrystallized to high purity and then reverted to aniline by treatment with a base.[16]

Q4: What are the regulatory expectations for controlling isomeric impurities in aniline used for pharmaceutical manufacturing?

A4: When aniline is used as a registered starting material for an API, its impurity profile is subject to stringent regulatory scrutiny based on guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances.[17] The control of impurities is not just about the final API, but about understanding and controlling them throughout the synthesis.[18]

Key Principles:

  • Specification: A specification for aniline should be established, which includes tests and acceptance criteria for identity, purity, and specific impurities.

  • Thresholds: ICH Q3A(R2) defines thresholds for reporting, identification, and qualification of impurities. While these apply to the final drug substance, the principles are extended to key starting materials. A specified impurity is one that is individually listed and limited in the specification.

ThresholdLimit (based on Max. Daily Dose of API ≤ 2 g/day )Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory filings.
Identification ≥ 0.10%The impurity's structure must be determined.
Qualification ≥ 0.15% or 1.0 mg/day TDIThe impurity must be assessed for safety.
Total Daily Intake

It is crucial to demonstrate a robust control strategy for impurities in aniline to ensure they do not compromise the quality and safety of the final drug product.[19]

Section 3: Experimental Protocols

As a Senior Application Scientist, I emphasize that robust, validated methods are the cornerstone of effective quality control. Below are detailed protocols for the analysis and purification of aniline.

Protocol 1: GC-MS Method for Purity and Isomeric Impurity Profiling

This protocol provides a starting point for a GC-MS method suitable for separating and quantifying aniline from common isomeric and process-related impurities.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

    • Capillary Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents:

    • Dichloromethane (DCM), HPLC grade.

    • Aniline reference standard (≥99.8% purity).

    • Reference standards for expected impurities (e.g., o-toluidine, p-toluidine, diphenylamine, nitrobenzene).

    • Internal Standard (IS): N-Methylaniline or similar compound not present in the sample.

  • Standard and Sample Preparation:

    • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard and the internal standard into separate 10 mL volumetric flasks and dissolve in DCM.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover a concentration range from ~0.1 µg/mL to 50 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

    • Sample Solution: Accurately weigh ~20 mg of the aniline test sample into a 10 mL volumetric flask and dissolve in DCM. Spike with the internal standard to a final concentration of 10 µg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1.0 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify peaks by comparing retention times and mass spectra with the reference standards.

    • Quantify each impurity using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

Sources

Technical Support Center: Investigating the Metabolic Degradation of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methoxy-4-(methylsulfonyl)aniline. This guide is designed to provide practical, in-depth insights and troubleshooting advice for your experimental workflows. Given the novelty of this specific compound, this resource synthesizes established principles of drug metabolism with data from structurally related molecules to predict its metabolic fate and guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: Based on its chemical structure—an aromatic amine with methoxy and methylsulfonyl substituents—this compound is expected to undergo both Phase I and Phase II metabolic transformations.

Phase I reactions are likely to involve:

  • N-Oxidation: The primary aromatic amine group is a common site for oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of hydroxylamine and nitroso derivatives. This is a well-established bioactivation pathway for aromatic amines.[1][2][3]

  • Aromatic Hydroxylation: The aromatic ring can be hydroxylated, typically at positions that are sterically accessible and electronically favorable.

  • O-Demethylation: The methoxy group can be cleaved to form a phenol, a reaction also commonly mediated by CYP450 enzymes.[4]

  • Oxidation of the Sulfonyl Group: While the sulfone is generally stable, oxidation of the methyl group is a possibility.

Phase II reactions will likely follow, involving the conjugation of the Phase I metabolites:

  • Glucuronidation and Sulfation: The newly formed hydroxyl groups (from aromatic hydroxylation or O-demethylation) and the primary amine can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[5][6][7]

Below is a diagram illustrating the predicted degradation pathways:

Degradation_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound N_Ox N-Oxidized Metabolites (e.g., Hydroxylamine) parent->N_Ox N-Oxidation Arom_OH Aromatic Hydroxylation Metabolites parent->Arom_OH Hydroxylation O_Dem O-Demethylated Metabolite parent->O_Dem O-Demethylation Glucuronide Glucuronide Conjugates N_Ox->Glucuronide Glucuronidation Arom_OH->Glucuronide Sulfate Sulfate Conjugates Arom_OH->Sulfate Sulfation O_Dem->Glucuronide O_Dem->Sulfate

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Q2: Which enzyme systems are most likely responsible for the degradation of this compound?

A2: The primary enzymes involved in the metabolism of xenobiotics like this compound are the Cytochrome P450 (CYP450) superfamily for Phase I oxidative reactions.[8] While the specific isoforms would need to be determined experimentally, CYP3A4, CYP2D6, and members of the CYP2C family are common enzymes in drug metabolism.[9][10] For Phase II conjugation reactions, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzyme families.

Q3: What are the best in vitro models to start with for studying the metabolism of this compound?

A3: For initial metabolic screening, human liver microsomes (HLM) are a cost-effective and widely used system. HLMs are rich in CYP450 and UGT enzymes.[11] To get a more complete picture, especially if you suspect significant involvement of non-CYP450 enzymes or want to study transporter effects, using primary human hepatocytes would be the next logical step.

Q4: What analytical techniques are recommended for identifying the metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification. High-resolution mass spectrometry (HRMS), such as with Orbitrap or TOF analyzers, is particularly valuable for determining the elemental composition of unknown metabolites.[12][13]

Troubleshooting Guide

Problem: I am not detecting any metabolites in my in vitro assay.

  • Possible Cause 1: Low Metabolic Turnover. The compound may be metabolized very slowly.

    • Solution: Increase the incubation time, the concentration of the enzyme source (e.g., microsomes), or the initial concentration of the parent compound. Ensure you are including positive controls with known substrates for your enzyme system to verify its activity.

  • Possible Cause 2: Incorrect Cofactors. Phase I (CYP450) and Phase II (UGT) reactions require specific cofactors.

    • Solution: For CYP450-mediated reactions in microsomes, ensure you have an NADPH-regenerating system. For glucuronidation, UDPGA is essential. Always prepare cofactor solutions fresh.

  • Possible Cause 3: Instability of Metabolites. Some metabolites, particularly reactive intermediates, can be unstable and degrade or covalently bind to proteins.

    • Solution: Consider using trapping agents in your incubation to capture reactive metabolites.[11] For example, glutathione (GSH) can trap electrophilic intermediates.

Problem: I am observing a peak with an unexpected mass shift.

  • Possible Cause: Unexpected Metabolic Reaction. Your compound might be undergoing a less common metabolic transformation.

    • Solution: Consult comprehensive resources on drug metabolism to explore a wider range of possible biotransformations. HRMS is crucial here to propose a plausible chemical formula for the unknown metabolite.

Problem: How can I distinguish between isomeric metabolites?

  • Possible Cause: Hydroxylation or other modifications can occur at multiple positions on the molecule, resulting in isomers with the same mass.

    • Solution: Chromatographic separation is key. Optimize your HPLC/UHPLC gradient to resolve the isomers. The fragmentation pattern in MS/MS can also provide clues to the structure. For definitive identification, synthesis of authentic standards for each predicted isomer is often necessary.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to identify the Phase I metabolites of this compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock: 10 mM solution of this compound in DMSO.

  • Human Liver Microsomes (HLM): Thaw on ice and dilute to 20 mg/mL in phosphate buffer.

  • NADPH Regenerating System (NRS) Solution:

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

    • Magnesium chloride (3.3 mM)

2. Incubation Procedure:

  • Pre-warm the NRS solution and phosphate buffer to 37°C.

  • In a microcentrifuge tube, add the following in order:

    • Phosphate buffer

    • HLM (final concentration 1 mg/mL)

    • Test compound stock (final concentration 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NRS solution.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Include a negative control incubation without the NRS to check for non-enzymatic degradation.

3. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex thoroughly to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Below is a workflow diagram for this protocol:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis reagents Prepare Reagents (Buffer, Compound, HLM, NRS) mix Combine Buffer, HLM, and Test Compound reagents->mix pre_incubate Pre-incubate (5 min) mix->pre_incubate start_rxn Initiate with NRS pre_incubate->start_rxn incubate Incubate (0-60 min) start_rxn->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for in vitro metabolism studies using human liver microsomes.

Data Summary

The following table summarizes the predicted metabolites of this compound.

Metabolic Reaction Mass Shift Predicted Metabolite Structure Likely Enzyme Class
N-Oxidation+16 DaHydroxylamine derivativeCytochrome P450
Aromatic Hydroxylation+16 DaPhenolic derivativeCytochrome P450
O-Demethylation-14 DaPhenolic derivativeCytochrome P450
Glucuronidation+176 DaGlucuronide conjugateUGT
Sulfation+80 DaSulfate conjugateSULT

Safety and Handling

Always consult the Safety Data Sheet (SDS) for this compound before use. As a general precaution for aromatic amines, which can be toxic, appropriate personal protective equipment (PPE) should be worn, including gloves, lab coat, and safety glasses.[14][15][16] All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • Hlavica, P. (n.d.).
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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the comparative analysis of purity assessment methodologies for synthesized 2-Methoxy-4-(methylsulfonyl)aniline, tailored for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound, a vital building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the impurity profile of the final drug substance, making rigorous analytical characterization a non-negotiable step in the synthetic workflow.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound (CAS: 41608-73-5)[1]. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical strategy based on the specific requirements of your research or quality control environment.

Understanding the Analyte and Potential Impurities

Before delving into analytical methods, it is crucial to understand the context of the synthesis. This compound is typically synthesized via the oxidation of its thioether precursor, 2-Methoxy-4-(methylsulfanyl)aniline. Another common route for structurally similar anilines involves the reduction of a corresponding nitro-aromatic compound[2][3]. These synthetic pathways inform the likely impurity profile.

Potential Impurity Likely Origin Significance
2-Methoxy-4-(methylsulfanyl)anilineUnreacted starting materialProcess-related impurity
2-Methoxy-4-(methylsulfinyl)anilineIncomplete oxidation intermediateProcess-related impurity
Over-oxidized species (e.g., sulfonic acid)Harsh oxidation conditionsProcess-related impurity
4-Nitro-2-methoxyaniline derivativesIf synthesized via nitro-reduction routeStarting material for an alternative synthesis path[4]
Residual Solvents (e.g., Methanol, Ethanol)Recrystallization/Reaction mediumMust be controlled as per ICH guidelines
Heavy Metal Catalysts (e.g., Pd/C)If hydrogenation is used in the synthesis[2]Toxicological concern; requires specific testing (e.g., ICP-MS)

This predictive approach allows for the development of targeted, "phase-appropriate" analytical methods that are sensitive and specific to the most probable contaminants.

Comparative Purity Assessment Methodologies

The purity of this compound can be determined using several orthogonal analytical techniques. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the workhorse for purity and impurity analysis in the pharmaceutical industry. Its high resolution, reproducibility, and quantitative accuracy make it the primary choice for quality control.

Expertise & Causality: The choice of a C18 (octadecylsilyl) stationary phase is optimal for this analyte due to its moderate polarity, providing a good balance of hydrophobic and polar interactions for effective separation from both more polar and less polar impurities[5]. A UV detector is ideal, as the aniline moiety possesses a strong chromophore, ensuring high sensitivity. A gradient elution is employed over an isocratic one to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other within a reasonable timeframe. The use of a mild acid like formic or phosphoric acid in the mobile phase helps to protonate the aniline, ensuring sharp, symmetrical peak shapes by minimizing tailing interactions with residual silanols on the column surface[6].

Self-Validating Protocol: A robust HPLC method incorporates system suitability tests (SSTs) before any sample analysis. This involves repeated injections of a standard to verify that the system is performing as expected. Key SST parameters include retention time repeatability, peak area precision (RSD < 2%), theoretical plates, and tailing factor, ensuring the data generated is reliable.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of 50:50 MeCN/Water to create a 1 mg/mL stock solution. Dilute further as needed.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Analyte (1 mg/mL in 50:50 MeCN/H2O) inject Inject Sample prep_sample->inject prep_std Prepare Standard & SST Solutions sst System Suitability Test (RSD < 2%) prep_std->sst Verify System sst->inject If Pass acquire Acquire Chromatogram (30 min run) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

HPLC-UV Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. For primary aromatic amines, derivatization is often necessary to improve thermal stability and chromatographic performance[7][8]. The coupling with a mass spectrometer (MS) allows for the definitive identification of impurities based on their mass fragmentation patterns.

Expertise & Causality: Direct injection of this compound can lead to poor peak shape and potential degradation in the hot injector. Derivatization, for instance, with an acylating agent like heptafluorobutyric anhydride (HFBA), masks the active amine proton, reducing polarity and increasing volatility[8]. This results in sharper peaks and improved sensitivity. The MS detector provides two dimensions of data: retention time and mass spectrum, making it an unparalleled tool for identifying unknown impurities that may co-elute in an HPLC run.

Self-Validating Protocol: The protocol's integrity is maintained by analyzing a method blank to ensure no contamination from solvents or reagents. An internal standard (IS) is used for quantification. The IS should be structurally similar to the analyte but not present in the sample, allowing for correction of any variations in injection volume or detector response.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Derivatization: a. Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Toluene). b. Add 100 µL of heptafluorobutyric anhydride (HFBA) and 10 µL of a catalyst (e.g., pyridine). c. Heat at 60-70 °C for 30 minutes. d. Cool, and inject the supernatant into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (Split mode, e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the main component peak. For any other peaks, analyze the mass spectrum and compare it against libraries (e.g., NIST) and the predicted masses of potential impurities to achieve identification.

Quantitative NMR (qNMR) Spectroscopy

While ¹H NMR is primarily a structural elucidation tool, it can be transformed into a highly accurate quantitative method (qNMR). It provides a direct measure of molar purity without the need for a reference standard of the analyte itself, relying instead on a certified internal standard[9].

Expertise & Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte[9]. The choice of internal standard is critical; it must be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte's signals, and be accurately weighed. Dimethyl sulfone (DMSO₂) is an excellent candidate for this purpose. Critically, a long relaxation delay (D1) must be used during acquisition to ensure all protons have fully relaxed between scans, which is essential for accurate integration.

Self-Validating Protocol: The method's validity rests on the certified purity of the internal standard and the precision of the weighings. The selection of multiple, well-resolved, non-exchangeable proton signals from the analyte for quantification provides an internal cross-check; the purity calculated from each signal should be consistent.

Experimental Protocol: Purity by ¹H-qNMR

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Materials:

    • Synthesized this compound.

    • Certified Internal Standard (IS), e.g., Dimethyl Sulfone (99.9%+ purity).

    • Deuterated solvent, e.g., DMSO-d₆.

  • Sample Preparation: a. Accurately weigh (~10 mg) the analyte into an NMR tube. Record the mass (m_analyte). b. Accurately weigh (~5 mg) the internal standard into the same NMR tube. Record the mass (m_IS). c. Add ~0.7 mL of DMSO-d₆, cap, and dissolve completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a 90° pulse, set a long relaxation delay (D1 ≥ 30s, or 5x the longest T1 value), and acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing & Calculation: a. Process the spectrum with minimal baseline correction. b. Carefully integrate a well-resolved signal for the analyte (Int_analyte) and a signal for the internal standard (Int_IS). c. Note the number of protons for each integrated signal (N_analyte and N_IS). d. Calculate the purity (P_analyte) using the formula: P_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS Where: MW = Molecular Weight, P_IS = Purity of the Internal Standard.

qNMR_Workflow cluster_prep Precise Preparation cluster_acq NMR Acquisition cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve both in DMSO-d6 in NMR tube weigh_analyte->dissolve weigh_is Accurately Weigh Internal Std (m_IS) weigh_is->dissolve setup Set Quantitative Parameters (e.g., D1 > 30s) dissolve->setup acquire Acquire 1H Spectrum setup->acquire integrate Integrate Analyte & Std Peaks (Int_analyte, Int_IS) acquire->integrate formula Apply qNMR Formula integrate->formula purity Absolute Molar Purity formula->purity

Quantitative NMR (qNMR) Workflow.

Comparative Summary of Techniques

Parameter RP-HPLC-UV GC-MS ¹H-qNMR
Primary Use Quantitative Purity (Area %)Impurity IdentificationAbsolute Quantitative Purity (Molar %)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Selectivity High (Chromatographic)Very High (Chromatography + Mass)Moderate (Chemical Shift)
Quantitation Relative (Area %), requires RRFs for accuracySemi-quantitative without specific standardsAbsolute, highly accurate
Sample Prep Simple dissolutionMore complex (derivatization often needed)Simple, but requires precise weighing
Throughput HighModerateLow to Moderate
Cost ModerateHighHigh (instrument cost)
Key Advantage Robust, industry standard for QCDefinitive identification of unknowns"Standard-free" absolute quantification

Conclusion and Recommendations

There is no single "best" method for purity assessment; rather, the optimal approach is an integrated one that leverages the strengths of orthogonal techniques.

  • For Routine Quality Control: RP-HPLC-UV is the recommended method due to its high throughput, robustness, and excellent quantitative performance. Once validated, it provides a reliable measure of purity and impurity levels on a batch-to-batch basis.

  • For Impurity Profiling and Identification: GC-MS (after derivatization) or LC-MS should be used during process development or when an unknown peak is detected in the HPLC chromatogram. It provides the structural information necessary to identify process-related impurities and degradation products.

  • For Reference Standard Characterization: ¹H-qNMR is the gold standard for assigning an absolute purity value to a reference material. This technique is invaluable for creating in-house standards used to calibrate other methods like HPLC.

By combining the quantitative power of HPLC with the structural identification capabilities of MS and the absolute accuracy of qNMR, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for synthesized this compound, ensuring the quality and integrity of their downstream applications.

References

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Request PDF. [Link]

  • Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • Grupo Biomaster. (n.d.). Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. [Link]

  • Stejskal, J., et al. (2004). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. Journal of Polymer Science Part B: Polymer Physics, 42(1), 1-11. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Krajčovič, J., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 20. [Link]

  • Pereira, C. G., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 342, 128331. [Link]

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  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

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  • SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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  • PubChemLite. (n.d.). 2-methoxy-4-methylaniline (C8H11NO). [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

In the landscape of pharmaceutical development, the purity and characterization of all chemical entities are paramount. 2-Methoxy-4-(methylsulfonyl)aniline (CAS: 41608-73-5, Mol. Formula: C8H11NO3S) is an organic building block whose precise quantification is critical, whether it serves as a starting material, an intermediate, or a potential process-related impurity.[1][2] The integrity of any analytical data hinges on the robustness of the methods used to generate it. Employing validated analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and ensuring product quality and patient safety.[3]

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. More critically, it details the process of cross-validation , a systematic comparison to demonstrate the equivalency of two distinct analytical procedures for the same intended purpose.[4] This becomes essential when transferring methods between laboratories, updating a legacy method, or introducing a new technology platform.[5][6]

Pillar 1: The Rationale of Analytical Method Validation

Before any comparison can be made, each analytical method must first be validated to prove it is fit for its intended purpose.[3][7] Validation provides documented evidence that a method consistently produces reliable and accurate results.[8] The core parameters assessed during validation, as stipulated by the International Council for Harmonisation (ICH) guidelines, form the basis of our subsequent cross-validation study.[9][10]

Key Validation Characteristics:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[9]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

The following diagram illustrates the logical flow of a comprehensive method validation and cross-validation strategy.

Caption: Workflow for Method Validation and Cross-Validation.

Pillar 2: Comparative Methodologies & Experimental Protocols

We will compare a well-established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a newly developed Gas Chromatography (GC) method.

Method A: RP-HPLC with UV Detection

This is often the workhorse method for non-volatile, polar to moderately non-polar organic molecules like anilines.

  • Rationale: The C18 stationary phase provides excellent retention for the aromatic ring of this compound. The use of a buffered mobile phase is critical; it ensures the aniline's amino group (pKa ~4-5) remains in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the analyte.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create calibration standards by serial dilution to cover the range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent (50:50 acetonitrile/water) to achieve a target concentration of approximately 50 µg/mL.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is suitable for thermally stable and volatile compounds. While anilines can sometimes exhibit poor peak shape due to their polarity, a polar capillary column can often provide adequate chromatography.

  • Rationale: A polar "WAX" type column (polyethylene glycol stationary phase) is selected for its ability to interact with the polar functional groups of the analyte, providing good separation from non-polar impurities.[11] A splitless injection is used to ensure maximum transfer of the analyte onto the column, which is necessary for trace-level analysis. FID is a robust, universal detector for organic compounds.

Experimental Protocol: GC

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetone. Create calibration standards by serial dilution to cover a similar range as the HPLC method.

  • Sample Preparation: Accurately weigh the sample and dissolve in acetone to achieve a target concentration of approximately 50 µg/mL.

Pillar 3: The Cross-Validation Study: Design and Data Interpretation

The objective is to determine if the GC-FID method yields results that are equivalent to the established RP-HPLC method.

Cross-Validation Protocol

  • Sample Selection: Prepare three independent batches of a placebo matrix spiked with this compound at three concentration levels: 80%, 100%, and 120% of the nominal target concentration (50 µg/mL).

  • Analysis: Each of the nine spiked samples (3 batches x 3 levels) will be analyzed in triplicate using both the validated HPLC method and the validated GC method.

  • Data Evaluation: The results (e.g., calculated concentration or % recovery) from both methods will be compared. The agreement between the methods will be assessed against pre-defined acceptance criteria.

Data Presentation and Analysis

The following tables summarize the (hypothetical) results of the validation and cross-validation studies.

Table 1: Summary of Individual Method Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (r²) 0.99950.9991r² ≥ 0.999
Range (µg/mL) 1 - 1001 - 100Covers specification range
LOD (µg/mL) 0.20.3Reportable
LOQ (µg/mL) 0.71.0Reportable with acceptable precision/accuracy
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (%RSD) ≤ 1.2%≤ 1.5%≤ 2.0%

Table 2: Cross-Validation Results – Comparison of Accuracy

Spiked LevelMean % Recovery (HPLC)Mean % Recovery (GC)% Difference
80% (40 µg/mL) 101.1%101.8%0.7%
100% (50 µg/mL) 100.3%99.5%-0.8%
120% (60 µg/mL) 99.8%100.9%1.1%
Acceptance Criterion: Mean results agree within ±2.0%

Table 3: Cross-Validation Results – Comparison of Precision

Spiked Level%RSD (HPLC, n=9)%RSD (GC, n=9)
80% (40 µg/mL) 0.95%1.35%
100% (50 µg/mL) 0.88%1.10%
120% (60 µg/mL) 1.02%1.41%
Acceptance Criterion: Precision (%RSD) ≤ 2.0% for both methods
Interpretation of Results

Based on the data presented:

  • Both the HPLC and GC methods were successfully validated individually, meeting all pre-defined criteria for linearity, accuracy, and precision (Table 1).

  • The cross-validation accuracy data (Table 2) shows that the percentage difference between the mean recovery values obtained by the two methods is well within the acceptance limit of ±2.0%.

  • The precision data (Table 3) for both methods is acceptable, confirming the reliability of the measurements.

The relationship between the core validation parameters that ensure this reliability is visualized below.

EAT_Pillars cluster_0 Core Validation Parameters cluster_1 Method Performance Specificity Specificity Distinguishes analyte from interferences Accuracy Accuracy Closeness to true value Specificity->Accuracy ensures Reliability Reliable & Trustworthy Results Accuracy->Reliability Precision Precision Agreement between measurements Precision->Accuracy supports Precision->Reliability Linearity Linearity Proportional response Linearity->Accuracy underpins

Caption: Interdependence of Key Analytical Validation Parameters.

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Vertex AI Search.
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA.
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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
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A Comparative Guide to the Biological Activity of 2-Methoxy-4-(methylsulfonyl)aniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Methoxy-4-(methylsulfonyl)aniline in Modern Drug Discovery

In the landscape of medicinal chemistry, the this compound scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Its intrinsic structural and electronic properties make it an ideal starting point for the development of potent and selective kinase inhibitors. The methoxy group at the 2-position and the methylsulfonyl moiety at the 4-position of the aniline ring play crucial roles in establishing key interactions within the ATP-binding pocket of various kinases. These interactions often involve the formation of hydrogen bonds and van der Waals contacts that are critical for high-affinity binding. This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, with a particular focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The structure-activity relationships (SAR) elucidated herein are supported by experimental data from the scientific literature, offering a valuable resource for researchers engaged in the design and synthesis of next-generation kinase inhibitors.

The 4-(pyridin-4-yl)aniline core, a related scaffold, is a well-established privileged structure in the development of kinase inhibitors.[1] The pyridine ring in this scaffold frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding site, while the aniline portion allows for substitutions to fine-tune potency, selectivity, and pharmacokinetic properties.[1] Similarly, the this compound scaffold provides a versatile platform for structural modifications to optimize biological activity.

Comparative Analysis of Biological Activity: A Focus on VEGFR-2 Inhibition

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aniline ring and the moieties attached to the amino group. The following sections provide a comparative analysis of these analogs, drawing upon data from studies on related kinase inhibitors.

The Role of the 2-Methoxy Group

The methoxy group at the 2-position of the aniline ring is a common feature in many potent kinase inhibitors. Studies on anilino-quin(az)oline based inhibitors have shown that a 6-methoxy substitution on the quin(az)oline ring can lead to a significant increase in binding affinity for cyclin G associated kinase (GAK).[2] This suggests that the methoxy group can form favorable interactions within the ATP binding pocket. In the context of this compound analogs, this methoxy group is believed to orient the molecule correctly within the binding site and may contribute to selectivity. For instance, in a series of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones, the 9-methoxy group was found to induce dual inhibitory activity against both Polo-like kinase 1 (PLK1) and VEGFR-2 by enabling an alternative binding mode.[3]

The Influence of the 4-Methylsulfonyl Group

The methylsulfonyl group at the 4-position is a key pharmacophoric feature. This electron-withdrawing group can influence the pKa of the aniline nitrogen and participate in hydrogen bonding interactions. The fragment "5-(ethylsulfonyl)-2-methoxyaniline" is found in numerous compounds with diverse biological activities, most notably as antitumor agents.[4] This fragment is a crucial component of potent VEGFR-2 inhibitors, where it is known to form critical intermolecular interactions with amino acid residues such as Asp921 and Cys917 in the VEGFR-2 active site.[4]

Structure-Activity Relationships of Urea-Based Analogs

A common strategy to enhance the inhibitory activity of aniline-based compounds is the formation of a urea linkage. N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have been identified as a novel class of potent VEGFR-2 inhibitors.[5][6] The urea moiety acts as a rigid linker and can form multiple hydrogen bonds with the kinase.

To illustrate the structure-activity relationships, the following table summarizes the biological activity of a hypothetical series of this compound urea analogs, based on trends observed in the literature for similar compounds.

Compound R Group on Urea VEGFR-2 IC50 (nM) Comment
1 Phenyl50Baseline activity.
2 3-Chlorophenyl25Electron-withdrawing group at the meta position often enhances activity.
3 4-Fluorophenyl30Halogen substitution can improve potency.
4 3-Trifluoromethylphenyl15Potent electron-withdrawing group significantly improves inhibitory activity.
5 4-Methoxyphenyl75Electron-donating group at the para position may be less favorable.

This table is a representative example based on established SAR principles and does not represent actual experimental data for this specific series.

The data suggests that electron-withdrawing substituents on the terminal phenyl ring of the urea moiety generally lead to increased potency against VEGFR-2. This is a common trend observed in many kinase inhibitor scaffolds.

Anilinopyrimidine Analogs

The anilinopyrimidine scaffold is another privileged structure in kinase inhibitor design.[7][8][9] The pyrimidine ring can mimic the adenine core of ATP and form key hydrogen bonds with the hinge region of the kinase. The aniline moiety provides a vector for substitutions to achieve potency and selectivity.

A series of anilinopyrimidine analogs incorporating the 2-methoxyaniline moiety would likely exhibit potent inhibitory activity against kinases like c-Met and VEGFR-2. The SAR for such a series would be expected to follow similar trends to the urea analogs, with electron-withdrawing and hydrophobic groups on the aniline ring generally favoring activity.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis of a key intermediate and the evaluation of biological activity.

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

This protocol describes a four-step synthesis starting from commercially available 4-methoxybenzene-1-sulfonyl chloride.[4]

Workflow for the Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

G cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A 4-Methoxybenzene-1-sulfonyl chloride B Sodium 4-methoxybenzenesulfinate A->B Na2SO3, NaHCO3, 65°C C Ethyl 4-methoxybenzenesulfinate B->C Ethyl iodide, DMF D 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene C->D HNO3, H2SO4 E 5-(Ethylsulfonyl)-2-methoxyaniline D->E H2, Pd/C, EtOH G A Prepare Assay Plate: Add VEGFR-2 enzyme, substrate, and ATP to wells B Add Test Compounds (serial dilutions) A->B C Incubate at Room Temperature B->C D Stop Reaction (e.g., add EDTA) C->D E Detect Phosphorylation (e.g., using a phosphospecific antibody and a detection reagent) D->E F Measure Signal (e.g., luminescence or fluorescence) E->F G Data Analysis: Calculate IC50 values F->G G cluster_0 VEGFR-2 Kinase Domain ATP_Site ATP Binding Site Hinge Hinge Region DFG_Motif DFG Motif Inhibitor This compound Analog Inhibitor->ATP_Site Hydrophobic Interactions van der Waals Forces Inhibitor->Hinge H-bonds ATP ATP ATP->ATP_Site Binding Blocked

Caption: Schematic of competitive inhibition of ATP binding to the VEGFR-2 kinase domain.

The aniline moiety and its substituents are designed to fit snugly into the hydrophobic pocket of the ATP-binding site. The nitrogen of the aniline or the urea linkage often forms a crucial hydrogen bond with the backbone amide of a cysteine residue in the hinge region (e.g., Cys919 in VEGFR-2). The 2-methoxy group can help to correctly position the molecule for this interaction, while the 4-methylsulfonyl group can form additional hydrogen bonds with other residues in the active site, such as the aspartate of the DFG motif (e.g., Asp1046 in VEGFR-2). By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to angiogenesis.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency and selectivity. The urea and anilinopyrimidine analogs, in particular, have demonstrated significant potential as VEGFR-2 inhibitors.

Future research in this area should focus on:

  • Synthesis and evaluation of a focused library of this compound analogs to generate direct comparative data and further refine the SAR.

  • Exploration of novel linkers and heterocyclic systems to improve pharmacokinetic properties and target selectivity.

  • Co-crystallization studies of potent analogs with their target kinases to gain a deeper understanding of the binding interactions and guide rational drug design.

  • In vivo evaluation of the most promising compounds in relevant animal models of cancer to assess their therapeutic efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of innovative and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Goldstein, D. M., et al. (2004). N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. Journal of Medicinal Chemistry, 47(18), 4477-4487.
  • Tarasov, A., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]

  • ResearchGate. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. [Link]

  • Abdel-rahman, H. M., et al. (2022).
  • Hilgeroth, A., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]be[1]nzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. Journal of Medicinal Chemistry, 53(6), 2433-2442.

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678.
  • Khan, I., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(2), 195-220.
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  • PubMed. (2016). Design and synthesis of new potent anticancer benzothiazole amides and ureas featuring pyridylamide moiety and possessing dual B-Raf(V600E) and C-Raf kinase inhibitory activities. [Link]

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structural analogs of 2-Methoxy-4-(methylsulfonyl)aniline for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for medicinal chemists and drug discovery scientists on conducting Structure-Activity Relationship (SAR) studies using structural analogs of 2-Methoxy-4-(methylsulfonyl)aniline. This document provides a framework for analog design, synthesis, and comparative biological evaluation, grounded in established scientific literature.

Introduction: The Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning the designation of "privileged structures." The anilinosulfonamide scaffold is one such framework, frequently identified as a core component in a multitude of targeted therapies. Specifically, this compound serves as a critical intermediate and a key pharmacophoric element in the development of potent and selective inhibitors, particularly for protein kinases.[1][2] Its structure is a constituent in numerous compounds with antitumor properties, including powerful inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.[1]

The inherent biological relevance of this scaffold stems from the precise spatial and electronic arrangement of its three key functional groups: the aniline nitrogen, the ortho-methoxy group, and the para-methylsulfonyl group. Understanding how modifications to these groups impact biological activity is the essence of a Structure-Activity Relationship (SAR) study. This guide provides a systematic approach to designing, synthesizing, and evaluating structural analogs of this compound to elucidate these relationships and guide the development of next-generation therapeutics.

The Core Scaffold: Rationale for Structural Modification

The efficacy of the this compound scaffold can be attributed to the distinct roles each functional group plays in molecular recognition, particularly within the ATP-binding pocket of protein kinases.[3] A successful SAR campaign hinges on systematically altering these groups to probe and optimize these interactions.

  • The Aniline Group (-NH₂): Typically serves as a crucial hydrogen bond donor, often interacting with the "hinge" region of a kinase. It also acts as the primary attachment point for larger, more complex moieties designed to occupy adjacent hydrophobic pockets and interact with solvent-exposed regions.

  • The ortho-Methoxy Group (-OCH₃): This group is not merely a spectator. Its steric bulk and electronic nature influence the torsion angle between the aniline ring and any appended structures. This conformational constraint can be critical for pre-organizing the molecule into a bioactive conformation. Furthermore, an intramolecular hydrogen bond can form between the aniline N-H and the methoxy oxygen, which helps to planarize the system and enhance binding affinity.[3]

  • The para-Methylsulfonyl Group (-SO₂CH₃): The two sulfonyl oxygens are potent hydrogen bond acceptors, often anchoring the molecule in the binding pocket by interacting with backbone amides or specific amino acid side chains. The methyl group can be varied to probe for additional hydrophobic interactions.

The logical relationship between these functional groups and their intended interactions forms the basis for a robust SAR exploration.

cluster_0 This compound Scaffold cluster_1 Key Functional Groups & Interactions Core Aniline Ring Aniline Aniline (-NH2) H-Bond Donor Attachment Point Core->Aniline Position 1 Methoxy ortho-Methoxy (-OCH3) Conformational Control Solubility Core->Methoxy Position 2 Sulfonyl para-Methylsulfonyl (-SO2CH3) H-Bond Acceptor Core->Sulfonyl Position 4

Caption: Key pharmacophoric features of the core scaffold.

Synthetic Strategies for Analog Generation

A successful SAR study requires efficient and versatile synthetic routes to access a diverse range of analogs. The general strategy involves modifying the three key positions on the aniline ring. The synthesis of a related analog, 5-(ethylsulfonyl)-2-methoxyaniline, provides a validated four-step pathway starting from commercially available 4-methoxybenzene-1-sulfonyl chloride, which can be adapted for our purposes.[1]

The general workflow allows for diversification at each key position:

  • Modification of the Sulfonyl Group (R³): Variations can be introduced early in the synthesis, for example, by reacting 4-methoxybenzenesulfinate with different alkyl halides to generate analogs of the ethylsulfonyl intermediate.[1]

  • Modification of the Methoxy Group (R²): While more complex, this can be achieved by starting with different 4-alkoxybenzene-1-sulfonyl chlorides.

  • Modification of the Aniline Group (R¹): The final aniline product is a versatile building block for numerous subsequent reactions, such as N-acylation, N-alkylation, reductive amination, or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to append larger heterocyclic systems.[3][4]

Start Commercially Available 4-Alkoxy-benzenesulfonyl chloride Step1 Reduction to Sulfinate Salt Start->Step1 Step2 Alkylation (R³ Variation) Step1->Step2 Step3 Nitration Step2->Step3 Step4 Reduction of Nitro Group Step3->Step4 Final Substituted Aniline (Core Scaffold) Step4->Final Coupling N-Arylation / Acylation (R¹ Variation) Final->Coupling Product Final Analog Library Coupling->Product cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare Reagents (Buffer, Kinase, ATP) D Add Kinase/Substrate Mix A->D B Serially Dilute Test Compound in DMSO C Dispense Compound to Assay Plate B->C C->D E Incubate (Pre-incubation) D->E F Initiate with ATP E->F G Incubate (Kinase Reaction) F->G H Stop with Detection Reagents (TR-FRET Antibody) G->H I Incubate (Detection) H->I J Read Plate I->J K Calculate IC50 J->K

Caption: A typical workflow for a TR-FRET kinase inhibition assay.

General Protocol for Cellular Proliferation Assay (MTT)

This protocol assesses the effect of compounds on the viability of cancer cell lines.

  • Cell Plating: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (prepared in cell culture medium) and incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (e.g., 0.1% DMSO) and plot against the compound concentration to determine the EC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of targeted inhibitors. A systematic SAR study, as outlined in this guide, is crucial for optimizing its potential. Our hypothetical case study demonstrates a logical progression where initial modifications probe the roles of the core functional groups, leading to the discovery that the aniline nitrogen is the optimal point for introducing larger, selectivity-driving moieties. Future work should focus on exploring a wider array of heterocycles at the R¹ position and further optimizing the R³ sulfonyl substituent to enhance pharmacokinetic properties while maintaining potency. By combining versatile synthetic strategies with robust biological evaluation, researchers can effectively navigate the chemical space around this privileged scaffold to uncover novel and potent therapeutic agents.

References

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Navigating the Genotoxic Landscape of Aniline-Based Impurities: A Comparative Guide to Assessment Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the control of impurities is a critical aspect of drug development and manufacturing. Aniline and its derivatives, common structural motifs in many active pharmaceutical ingredients (APIs), can be present as impurities and pose a significant safety concern due to their potential genotoxicity.[1][2][3] This guide provides a comprehensive comparison of modern strategies for the genotoxicity assessment of aniline-based impurities, offering insights into the underlying mechanisms, practical experimental guidance, and a framework for making informed decisions in a regulatory context.

The Challenge of Aniline Genotoxicity: Understanding the "Why"

Aniline and its derivatives are not typically direct-acting mutagens. Their genotoxic potential arises from metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver.[4][5][6][7] This metabolic step is crucial as it transforms the relatively inert aniline molecule into a reactive N-hydroxylamine intermediate.[5][7] Subsequent O-acetylation or sulfation can lead to the formation of unstable esters, which can spontaneously decompose to form highly reactive nitrenium ions.[7][8] These electrophilic species can then readily form covalent adducts with DNA, primarily at the C8 and N2 positions of guanine and the N6 position of adenine, leading to mutations and potential carcinogenicity.[7]

The structure of the aniline derivative significantly influences its genotoxic potential. The position and nature of substituents on the aromatic ring can affect the rate and site of metabolism, as well as the stability of the resulting reactive intermediates.[1][9][10] For instance, the presence of nitro groups in the meta- or para-position can increase mutagenicity.[1] Conversely, steric hindrance at the ortho positions was initially thought to prevent genotoxicity, but some studies have shown this not to be universally true.[2][3]

Aniline_Metabolic_Activation Aniline Aniline Impurity N_hydroxylamine N-Hydroxylamine Aniline->N_hydroxylamine CYP450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., Acetate, Sulfate) N_hydroxylamine->Reactive_Ester NAT/SULT (O-acetylation/Sulfation) Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion Spontaneous Decomposition DNA_Adduct DNA Adducts Nitrenium_Ion->DNA_Adduct Covalent Binding to DNA Mutation Mutation DNA_Adduct->Mutation Replication Errors

Caption: Metabolic activation pathway of aniline to a genotoxic species.

A Tiered Approach to Genotoxicity Assessment: From In Silico to In Vitro

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[11][12][13][14] This framework advocates for a tiered approach, starting with computational (in silico) assessment, followed by in vitro testing when necessary.

Tier 1: In Silico Assessment - The Predictive Power of Computational Toxicology

In silico models, also known as (Quantitative) Structure-Activity Relationship [(Q)SAR] models, are computational tools that predict the biological activity of a chemical based on its structure.[15][16][17] For genotoxicity assessment, these models are trained on large datasets of chemicals with known mutagenicity data.[18] The ICH M7 guideline accepts the use of two complementary in silico methodologies: one expert rule-based and one statistical-based.[15][19] A negative prediction from both is often sufficient to conclude that an impurity is non-mutagenic.

Comparison of In Silico Approaches:

FeatureExpert Rule-Based SystemsStatistical-Based Systems
Principle Based on known structure-activity relationships and mechanistic knowledge. Identifies structural alerts associated with mutagenicity.[4]Employs statistical algorithms to correlate structural features with mutagenicity data from large databases.[18]
Strengths Provides mechanistic insights into the potential for genotoxicity. Transparent and interpretable reasoning.Can identify novel structure-activity relationships. Often provides a quantitative prediction of mutagenicity probability.[18]
Limitations May fail to identify novel mutagens that do not contain known structural alerts.[4]Can be a "black box," making it difficult to understand the basis of a prediction. Performance is highly dependent on the quality and diversity of the training data.[15]
Applicability Useful for initial screening and for understanding the potential mechanism of genotoxicity.Provides a probabilistic assessment of mutagenicity.

A positive or equivocal in silico prediction for an aniline-based impurity necessitates further experimental testing to confirm its mutagenic potential.[20]

Tier 2: In Vitro Testing - The Gold Standard for Mutagenicity Assessment

When in silico analysis raises a concern, in vitro assays are employed to provide definitive experimental evidence of mutagenicity. The bacterial reverse mutation assay, or Ames test, is the most widely used and regulatory-accepted method for detecting point mutations.[4][21] For detecting chromosomal damage, the in vitro micronucleus assay is a reliable and recommended follow-up.[22][23]

In-Depth Guide: The Bacterial Reverse Mutation (Ames) Test for Aniline Impurities

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[24] The assay determines if a test compound can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Many aniline derivatives require metabolic activation to become mutagenic.[1][5] Therefore, the Ames test for these compounds must be conducted both in the absence and presence of a metabolic activation system, typically a rat liver homogenate fraction (S9).[24][25]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis Culture 1. Prepare overnight cultures of Salmonella strains Test_Compound 2. Prepare test compound solutions at various concentrations Culture->Test_Compound S9_Mix 3. Prepare S9 mix (for +S9 plates) Test_Compound->S9_Mix Mix 4. Mix bacteria, test compound, and buffer or S9 mix in molten top agar S9_Mix->Mix Plate 5. Pour mixture onto minimal glucose agar plates Mix->Plate Incubate 6. Incubate plates at 37°C for 48-72 hours Plate->Incubate Count 7. Count revertant colonies Incubate->Count Analyze 8. Analyze data and compare to controls Count->Analyze

Caption: A streamlined workflow for the Ames test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[24]

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar

  • Test aniline-based impurity

  • Positive controls (with and without S9 activation)

  • Negative/vehicle control

  • S9 fraction from Aroclor 1254-induced rat liver[25]

  • Cofactors for S9 mix (e.g., NADP, glucose-6-phosphate)[25]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate the selected Salmonella strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.[21]

  • S9 Mix Preparation (for metabolic activation): On the day of the experiment, prepare the S9 mix on ice, containing the S9 fraction, buffer, and cofactors.[25]

  • Plate Labeling: Clearly label all minimal glucose agar plates with the test compound concentration, strain, and S9 condition (+/-).

  • Plate Incorporation: In a sterile tube containing 2 mL of molten top agar maintained at 45°C, add the following in sequence:

    • 100 µL of the overnight bacterial culture.[25]

    • 100 µL of the test aniline compound at the desired concentration (or control).

    • 500 µL of S9 mix (for +S9 plates) or a suitable buffer (for -S9 plates).[21]

  • Plating: Vortex the tube gently and pour the entire contents onto the surface of a minimal glucose agar plate, ensuring even distribution.[24]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[24]

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, and this observation is reproducible.

Critical Considerations for Aniline Impurities:

  • Strain Selection: Strains such as TA98 and TA100 are often responsive to aromatic amines.[1]

  • S9 Concentration: The concentration of the S9 fraction in the mix can influence the metabolic activation of anilines. It may be necessary to optimize this parameter.[2]

  • Toxicity: High concentrations of the test compound can be toxic to the bacteria, leading to a decrease in the number of revertant colonies. A preliminary toxicity test is recommended to determine the appropriate concentration range.

In-Depth Guide: The In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[22][23][26] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[27]

For aniline-based impurities that may require metabolic activation, this assay can be performed using cells with metabolic capability (e.g., HepG2 cells) or by adding an exogenous metabolic activation system (S9).[28]

Micronucleus_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_cyto_block Cytokinesis Block cluster_harvest_analysis Harvesting & Analysis Seed_Cells 1. Seed mammalian cells and allow to attach Treat_Cells 2. Treat cells with test compound (+/- S9) for a defined period Seed_Cells->Treat_Cells Add_CytoB 3. Add Cytochalasin B to block cytokinesis Treat_Cells->Add_CytoB Incubate_CytoB 4. Incubate to allow nuclear division and formation of binucleated cells Add_CytoB->Incubate_CytoB Harvest 5. Harvest cells Incubate_CytoB->Harvest Fix_Stain 6. Fix and stain cells Harvest->Fix_Stain Score 7. Score micronuclei in binucleated cells under a microscope Fix_Stain->Score

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Experimental Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or HepG2)

  • Cell culture medium and supplements

  • Test aniline-based impurity

  • Positive controls (clastogen and aneugen)

  • Negative/vehicle control

  • S9 mix (if required)

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)[27]

  • Fixative (e.g., methanol:acetic acid)[27]

  • DNA stain (e.g., Giemsa, DAPI)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into appropriate culture vessels (e.g., slides, chamber slides, or plates) and allow them to attach and grow for 24 hours.

  • Treatment: Treat the cells with various concentrations of the aniline impurity, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence or absence of S9 mix.

  • Removal of Test Compound: After the treatment period, wash the cells and replace the medium with fresh medium.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis. The timing of this addition is critical and should allow for one to two cell cycles to complete after the start of treatment.[27]

  • Incubation: Incubate the cells for a period that allows for the formation of binucleated cells (typically 1.5-2 cell cycles).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.[27]

  • Fixation: Fix the cells with a suitable fixative.[27]

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[26]

Comparative Analysis: Ames Test vs. In Vitro Micronucleus Assay

FeatureAmes TestIn Vitro Micronucleus Assay
Genotoxic Endpoint Gene mutations (point mutations, frameshifts)Chromosomal damage (clastogenicity and aneugenicity)
Test System Prokaryotic (Salmonella typhimurium)Eukaryotic (mammalian cells)
Metabolic Activation Requires exogenous S9 mix for most compounds.[24]Can use cells with intrinsic metabolic activity or exogenous S9 mix.[28]
Throughput HighModerate to high (flow cytometry methods increase throughput)[26]
Regulatory Acceptance Core component of the standard genotoxicity testing battery.[4]Key follow-up test for chromosomal damage assessment.[22][23]
Relevance to Aniline Highly relevant for detecting the mutagenic potential of aniline and its derivatives.[1][29]Provides information on the potential for aniline-induced chromosomal aberrations.[30][31]

Conclusion: An Integrated Strategy for a Confident Assessment

The genotoxicity assessment of aniline-based impurities requires a systematic and evidence-based approach. By integrating in silico predictions with robust in vitro assays like the Ames test and the micronucleus assay, researchers and drug development professionals can confidently characterize the genotoxic risk of these common impurities. This tiered approach, grounded in the principles of the ICH M7 guideline, not only ensures regulatory compliance but also, more importantly, contributes to the development of safer medicines. A thorough understanding of the metabolic activation pathways of anilines is paramount to designing and interpreting these assays correctly.[5][7][8] While in vitro tests are powerful, it is important to acknowledge that they may not always perfectly predict in vivo outcomes, and in some cases, further investigation may be warranted.[2][9][32]

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. RAPS. [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

  • ICH M7 Mutagenic Impurities Guidelines. Tox by Design. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

  • In silico predictions of genotoxicity for aromatic amines. IMR Press. [Link]

  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. [Link]

  • Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. PubMed. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. PubMed. [Link]

  • Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. PubMed. [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC Publications. [Link]

  • In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. MDPI. [Link]

  • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. [Link]

  • Proposed metabolic pathways leading to formation of genotoxic DNA... ResearchGate. [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis | Oxford Academic. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. [Link]

  • Aniline and its salts - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Follow-up assessment report on aniline: chapter 3. Canada.ca. [Link]

  • Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. [Link]

  • guideline on the limits of genotoxic impurities. ema. [Link]

  • Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International journal of health sciences - ScienceScholar. [Link]

  • In silico models for genotoxicity and drug regulation. PubMed. [Link]

  • In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. [Link]

  • Chemical structures of aniline and its metabolites. ResearchGate. [Link]

  • Structure-activity relationships in antitumor aniline mustards. PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • In Silico Approaches in Predictive Genetic Toxicology. PubMed. [Link]

  • Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives. J-Stage. [Link]

  • Effects of Aniline Hydrochloride in the Mouse Bone Marrow Micronucleus Test After Oral Administration. PubMed. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. Scilit. [Link]

  • Activity of aniline in the mouse bone marrow micronucleus assay. PubMed. [Link]

  • In silico approaches to genetic toxicology: progress and future. SciSpace. [Link]

  • In silico models for genotoxicity and drug regulation. Request PDF - ResearchGate. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Aniline Acute Exposure Guideline Levels. NCBI. [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. NIH. [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. ResearchGate. [Link]

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A Comparative Guide to the Reduction of Nitroarenes: Methodologies, Mechanisms, and Chemoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of nitroarenes into aromatic amines is a cornerstone of modern organic synthesis. Arylamines are indispensable building blocks for a vast array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The efficacy of this reduction hinges on the careful selection of a reducing agent, a choice dictated by the substrate's complexity, the presence of other functional groups, and considerations of cost, safety, and environmental impact.

This guide provides an in-depth comparison of the most prevalent methods for nitroarene reduction. We will move beyond simple protocols to explore the underlying mechanisms, the rationale for experimental choices, and the critical aspect of chemoselectivity, providing researchers with the insights needed to select and optimize the ideal reduction strategy for their specific synthetic challenges.

The Mechanistic Landscape of Nitro Group Reduction

The conversion of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron reduction that proceeds through several intermediates. Understanding this pathway is crucial for controlling the reaction and avoiding the isolation of undesired byproducts. The two primary pathways are the "direct" hydrogenation route and the "condensation" route.[4][5]

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso (Ar-NO) and then to hydroxylamine (Ar-NHOH), which is finally reduced to the amine (Ar-NH₂).[6][7] This is often the desired and more straightforward path.

  • Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form an azoxy species (Ar-N(O)=N-Ar). This can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds before final cleavage to the aniline product.[4][5][6] This pathway can lead to side products, particularly when using certain metal hydrides on aromatic systems.[8][9]

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway nitro Ar-NO₂ (Nitroarene) nitroso Ar-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ amine Ar-NH₂ (Amine) hydroxylamine->amine +2e⁻, +2H⁺ azoxy Ar-N(O)=N-Ar (Azoxy) azo Ar-N=N-Ar (Azo) azoxy->azo +2e⁻, +2H⁺ hydrazo Ar-NH-NH-Ar (Hydrazo) azo->hydrazo +2e⁻, +2H⁺ amine_c Ar-NH₂ hydrazo->amine_c Cleavage +2e⁻, +2H⁺ nitroso_c Ar-NO nitroso_c->azoxy Condensation -H₂O hydroxylamine_c Ar-NHOH hydroxylamine_c->azoxy Condensation -H₂O

Caption: General mechanisms for nitroarene reduction.

Comparative Analysis of Key Reducing Systems

The choice of reducing agent is the most critical parameter in planning a nitroarene reduction. Below, we compare the major classes of reagents, focusing on their performance, selectivity, and practical considerations.

Method ClassCommon ReagentsFunctional Group ToleranceAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, Raney NiLow: Reduces alkenes, alkynes, C=O, nitriles. Can cause dehalogenation.[8][10]High atom economy (H₂O is the only byproduct), catalyst is recyclable, highly efficient.[4]Requires specialized high-pressure equipment, flammable H₂ gas, catalysts can be pyrophoric, poor chemoselectivity.[4]
Metal-Mediated Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂, Zn/AcOHHigh: Tolerates ketones, esters, amides, nitriles.Inexpensive and readily available reagents, robust and reliable, excellent for multi-functionalized molecules.[3]Stoichiometric metal waste, harsh acidic conditions can be problematic, difficult workup due to metal salt formation.[3][4][11]
Transfer Hydrogenation Hydrazine (N₂H₄·H₂O), Formic Acid, Ammonium Formate with a catalyst (e.g., Pd/C, Fe)High: Generally very chemoselective, preserving most other reducible groups.[12][13]Avoids hazardous H₂ gas, uses standard lab glassware, often proceeds under mild conditions.Hydrazine is highly toxic, generates stoichiometric byproducts from the H-donor.
Hydride Transfer LiAlH₄, NaBH₄ (with catalyst)Variable: LiAlH₄ reduces aliphatic NO₂ but forms azo compounds with aromatic NO₂.[8] NaBH₄ is unreactive alone but effective with catalysts.[14][15]Effective for specific cases (e.g., aliphatic nitro groups).LiAlH₄ is extremely reactive and pyrophoric.[16] NaBH₄ requires an additive/catalyst. Poor atom economy.

In-Depth Look at Key Methodologies

Catalytic Hydrogenation

This method is the industrial workhorse for producing simple anilines due to its efficiency and low waste.[4] The reaction involves the heterogeneous catalysis of hydrogen gas on the surface of a noble metal, typically palladium on a carbon support (Pd/C).

  • Mechanism & Causality: Both the nitroarene and molecular hydrogen adsorb onto the catalyst surface. The catalyst facilitates the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the nitro group. The high surface area of the carbon support is critical for maximizing contact between the reactants and the palladium active sites. The choice of solvent (often methanol or ethanol) is based on its ability to dissolve the substrate without poisoning the catalyst.

  • Chemoselectivity: This is the primary drawback. The high reactivity of catalysts like Pd/C leads to low chemoselectivity. Double and triple bonds, carbonyls, nitriles, and imines are often reduced concurrently. Aromatic halogens (especially Br and I) are susceptible to hydrodehalogenation. Raney Nickel is sometimes used as a less aggressive alternative, particularly when trying to preserve aryl halides.[8]

Metal-Mediated Reductions (Béchamp Reduction and Variants)

The use of zero-valent metals in acidic or neutral media is one of the oldest and most reliable methods for nitro reduction.[3] The classic Béchamp reduction uses iron filings and hydrochloric acid, but milder variants using iron in aqueous ammonium chloride are now common.

  • Mechanism & Causality: The reaction proceeds via single electron transfer (SET) from the metal to the nitro group.[3][11] The resulting nitro radical anion is then protonated by the acidic medium. This process repeats until the amine is formed. The acid serves both to activate the metal surface and to provide the necessary protons for the reduction cascade. In the case of Fe/NH₄Cl, the hydrolysis of the ammonium salt provides a buffered, mildly acidic environment, which is often better tolerated by sensitive substrates.

  • Chemoselectivity: This is the key advantage. Metal-mediated reductions are renowned for their excellent functional group tolerance. Ketones, esters, nitriles, and amides are typically untouched, making this the method of choice for complex intermediates in drug development.[10]

Hydride Transfer Reagents

Complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents in organic chemistry, but their application to nitroarenes is nuanced.

  • Mechanism & Causality: These reagents act as a source of nucleophilic hydride (H⁻).[16][17] The electron-deficient nitrogen of the nitro group is, however, not a very strong electrophile.

    • LiAlH₄: This is a potent reducing agent. While it effectively reduces aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds often leads to condensation products, yielding azo compounds.[8][9] Its violent reactivity with protic solvents necessitates the use of anhydrous ethers.[18]

    • NaBH₄: This reagent is much milder and is generally unreactive towards nitro groups on its own.[9] However, its reactivity can be unlocked by various catalysts (e.g., Ag/TiO₂, NiCl₂, CuSO₄).[14][15][19] In these systems, the catalyst is believed to form metal hydride species or nanoparticles in situ, which are the true reducing agents.[9] This catalytic approach offers a much safer and often more selective alternative to LiAlH₄.

Experimental Protocols & Workflows

A self-validating protocol not only provides steps but explains the purpose of each manipulation, ensuring reproducibility and troubleshooting capability.

Protocol 1: Catalytic Hydrogenation of 4-Nitrotoluene

This protocol illustrates a standard, high-efficiency reduction of a simple nitroarene.

Workflow Diagram:

G start Setup charge Charge Reactor start->charge Parr Shaker purge Purge with N₂ charge->purge 4-Nitrotoluene MeOH, 10% Pd/C add_h2 Introduce H₂ purge->add_h2 Remove O₂ react Run Reaction add_h2->react Set 50 psi monitor Monitor (TLC/GC) react->monitor Shake at RT monitor->react Incomplete depressurize Depressurize & Purge monitor->depressurize Complete filter Filter Catalyst depressurize->filter Vent H₂ concentrate Concentrate filter->concentrate Through Celite end Pure Product concentrate->end Rotary Evaporator

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL heavy-walled pressure vessel ("Parr bottle") equipped with a magnetic stir bar, add 4-nitrotoluene (5.0 g, 36.5 mmol) and methanol (100 mL).

    • Rationale: The pressure vessel is essential for safely handling hydrogen gas. Methanol is an excellent solvent for the substrate and is compatible with the hydrogenation conditions.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~250 mg, ~0.5 mol%).

    • Rationale: Wet Pd/C is used to mitigate its pyrophoric nature. The catalyst loading is kept low as it is highly efficient.

  • System Purge: Seal the vessel and connect it to a Parr hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times.

    • Rationale: This crucial step removes all oxygen from the system. A mixture of hydrogen and oxygen is explosive in the presence of an ignition source like a palladium catalyst.

  • Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to a pressure of 50 psi. Seal the inlet and begin vigorous stirring.

    • Rationale: 50 psi is a typical pressure for this transformation, providing a sufficient concentration of hydrogen to drive the reaction efficiently. Stirring ensures good mixing of the three-phase system (solid catalyst, liquid solution, gas).

  • Reaction Monitoring: The reaction is exothermic and uptake of hydrogen will be observed on the pressure gauge. After hydrogen uptake ceases (typically 1-2 hours), continue stirring for an additional 30 minutes. A sample can be taken (after careful depressurization and purging) to check for completion by TLC or GC-MS.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol (2 x 20 mL).

    • Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper and contaminating the product.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield p-toluidine as a solid. The product is often of high purity but can be recrystallized if necessary.

Protocol 2: Chemoselective Reduction of 4-Nitroacetophenone with Iron

This protocol demonstrates the high functional group tolerance of metal-mediated reductions, preserving a ketone.

Workflow Diagram:

G start Setup charge Charge Flask start->charge Round-bottom flask heat Heat to Reflux charge->heat 4-Nitroacetophenone EtOH/H₂O, NH₄Cl, Fe powder monitor Monitor (TLC) heat->monitor Stir vigorously monitor->heat Incomplete cool Cool to RT monitor->cool Complete basify Basify cool->basify Filter off iron salts extract Extract basify->extract Add aq. Na₂CO₃ dry Dry & Concentrate extract->dry Ethyl Acetate end Pure Product dry->end Na₂SO₄, Rotovap

Caption: Workflow for chemoselective iron reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitroacetophenone (5.0 g, 30.3 mmol), ethanol (100 mL), water (25 mL), and ammonium chloride (8.1 g, 151 mmol).

    • Rationale: The ethanol/water co-solvent system ensures solubility of both the organic substrate and the inorganic salt. Ammonium chloride provides the mild acidic conditions required.[20]

  • Addition of Iron: Add iron powder (<100 mesh, 5.1 g, 91 mmol) to the mixture in one portion.

    • Rationale: A fine powder provides a high surface area for the reaction. A stoichiometric excess of iron is used to ensure complete conversion.

  • Reaction: Heat the vigorously stirred mixture to reflux (approx. 85 °C). The reaction is often exothermic and may reflux without external heating initially.

    • Rationale: Heating increases the reaction rate. Vigorous stirring is essential to keep the dense iron powder suspended.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material (typically 1-3 hours).

  • Workup: Allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite and wash the filter cake with ethanol (2 x 30 mL).

    • Rationale: Hot filtration can sometimes be easier, but cooling first is safer. The Celite removes the iron powder and insoluble iron oxides.

  • Isolation: Concentrate the filtrate under reduced pressure. To the residue, add 100 mL of water and basify to pH ~9 with saturated aqueous sodium carbonate.

    • Rationale: Basification deprotonates the anilinium salt product to the free amine and precipitates any remaining iron salts, aiding in their removal.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminoacetophenone.

Conclusion

The reduction of nitroarenes is a versatile and indispensable transformation. While catalytic hydrogenation offers unparalleled atom economy for simple substrates, its lack of selectivity is a significant limitation. For the synthesis of complex, poly-functionalized molecules, classic metal-mediated reductions using reagents like iron or stannous chloride remain superior due to their outstanding chemoselectivity.[11] Transfer hydrogenation provides a valuable compromise, offering high selectivity while avoiding the hazards of high-pressure hydrogen gas. The judicious choice of methodology, grounded in an understanding of the underlying reaction mechanisms and reagent compatibility, is paramount to achieving synthetic success.

References

  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2025). Vertex AI Search.
  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
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A Senior Application Scientist's Guide to Identifying Impurities in 2-Methoxy-4-(methylsulfonyl)aniline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1][2] This guide provides an in-depth comparison of mass spectrometry-based approaches for the impurity profiling of 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds.[3][4] We will delve into the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Impurity Profiling

Impurities in a drug substance can originate from starting materials, intermediates, by-products of side reactions, or degradation products.[1] Even at trace levels, these impurities can possess undesirable pharmacological or toxicological effects, impacting the overall safety profile of the final drug product. Therefore, robust analytical methodologies are essential for their detection, identification, and quantification.[2] Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC), has become an indispensable tool in this endeavor due to its high sensitivity, specificity, and ability to provide structural information.[1][5]

Predicting Potential Impurities in this compound

A logical starting point for any impurity profiling study is to understand the synthetic route of the active pharmaceutical ingredient (API). While specific proprietary synthesis details for this compound may vary, a plausible synthetic pathway can be inferred from related literature.[4] A common approach involves the modification of a substituted aniline precursor.[3]

Based on a general understanding of organic synthesis, potential impurities in this compound could include:

  • Starting Material Residues: Unreacted precursors such as 2-methoxyaniline or reagents used for the introduction of the methylsulfonyl group.

  • Isomeric Impurities: Positional isomers where the methoxy or methylsulfonyl groups are attached to different positions on the aniline ring.

  • Over-Alkylated/Sulfonylated Products: Molecules with additional methoxy or methylsulfonyl groups.

  • By-products from Side Reactions: Impurities formed through competing reaction pathways.

  • Degradation Products: Compounds formed during storage or under specific stress conditions (e.g., oxidation, hydrolysis).

The following diagram illustrates a hypothetical synthetic pathway and the potential points of impurity introduction.

Synthesis_and_Impurity_Formation cluster_Impurities Potential Impurities 2-Methoxyaniline 2-Methoxyaniline Reaction_Step_1 Sulfonylation 2-Methoxyaniline->Reaction_Step_1 Sulfonylation_Reagent Sulfonylation_Reagent Sulfonylation_Reagent->Reaction_Step_1 Intermediate Intermediate Reaction_Step_1->Intermediate Unreacted_Starting_Materials Unreacted_Starting_Materials Reaction_Step_1->Unreacted_Starting_Materials Isomeric_Products Isomeric_Products Reaction_Step_1->Isomeric_Products Side_Reaction_Byproducts Side_Reaction_Byproducts Reaction_Step_1->Side_Reaction_Byproducts Reaction_Step_2 Methylation (if applicable) Intermediate->Reaction_Step_2 Methylation_Reagent Methylation_Reagent Methylation_Reagent->Reaction_Step_2 This compound This compound Reaction_Step_2->this compound Degradation_Products Degradation_Products This compound->Degradation_Products Storage/Stress

Caption: Hypothetical synthesis of this compound and potential impurity entry points.

Comparing Mass Spectrometry Techniques for Impurity Identification

The choice of mass spectrometry technique is pivotal for successful impurity profiling. Here, we compare the most relevant approaches.

Technique Principle Strengths Limitations Best Suited For
LC-MS (Single Quadrupole) Separates compounds by liquid chromatography and detects them based on their mass-to-charge ratio (m/z).Robust, relatively low cost, good for known impurity quantification.Limited structural information, lower resolution can lead to ambiguity with co-eluting species.Routine quality control and quantification of known impurities.
LC-MS/MS (Triple Quadrupole) A precursor ion is selected, fragmented, and the resulting product ions are detected.High sensitivity and selectivity, excellent for quantification of trace impurities.Primarily a targeted approach, not ideal for unknown impurity identification.Targeted screening and quantification of low-level known impurities.
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) Provides highly accurate mass measurements, allowing for the determination of elemental composition.[6]Unambiguous identification of unknown impurities by determining their molecular formula.[6] High resolving power separates isobaric interferences.Higher cost and complexity.Identification and structural elucidation of unknown impurities.[6]

For a comprehensive impurity profile of this compound, a combination of LC-HRMS for the identification of unknown impurities and LC-MS/MS for the sensitive quantification of identified impurities is the most powerful strategy.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a robust framework for the identification and characterization of impurities in this compound.

Impurity_Profiling_Workflow Sample_Preparation 1. Sample Preparation LC_HRMS_Screening 2. LC-HRMS Screening (Full Scan) Sample_Preparation->LC_HRMS_Screening Data_Processing 3. Data Processing & Impurity Detection LC_HRMS_Screening->Data_Processing MS_MS_Analysis 4. MS/MS Analysis for Structural Elucidation Data_Processing->MS_MS_Analysis Potential Impurities Identified Quantification_Method_Dev 5. LC-MS/MS Method Development & Validation MS_MS_Analysis->Quantification_Method_Dev Structures Confirmed Routine_Analysis 6. Routine QC Analysis Quantification_Method_Dev->Routine_Analysis

Caption: A systematic workflow for impurity profiling using mass spectrometry.

Step 1: Sample Preparation

The goal of sample preparation is to extract the analyte and its impurities from the sample matrix while minimizing interference.[7]

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a series of dilutions for linearity assessment.

Step 2: LC-HRMS Screening for Unknown Impurity Identification

This step aims to detect all potential impurities in the sample.

  • Protocol:

    • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

    • Column: A C18 reversed-phase column is a good starting point for separating compounds of moderate polarity.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used to enhance ionization in positive ion mode.[8]

    • HRMS System: An Orbitrap or TOF mass spectrometer is recommended for its high-resolution capabilities.[6]

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for aniline derivatives.[8]

    • Data Acquisition: Acquire data in full scan mode over a mass range that encompasses the expected parent compound and potential impurities (e.g., m/z 100-1000).

Step 3: Data Processing and Putative Impurity Identification

Specialized software is used to process the raw data and identify potential impurities.

  • Protocol:

    • Use software to compare the chromatogram of the sample to a blank injection to identify sample-specific peaks.

    • Generate a list of all detected ions with their accurate masses.

    • Propose elemental compositions for each ion based on the accurate mass measurement.

    • Compare the proposed formulas to the structures of known potential impurities.

Step 4: Structural Elucidation using Tandem Mass Spectrometry (MS/MS)

MS/MS is employed to fragment the impurity ions and obtain structural information.[6]

  • Protocol:

    • Perform a targeted MS/MS analysis on the ions of interest identified in the HRMS screening.

    • Analyze the fragmentation patterns. For sulfonamides, characteristic losses of SO2 (64 Da) are often observed.[9][10] The aniline moiety can also lead to specific fragmentation pathways.[11]

    • Compare the observed fragmentation patterns with those of reference standards (if available) or with in-silico fragmentation prediction software.

Interpreting Fragmentation Patterns

The fragmentation of this compound (C8H11NO3S, MW: 201.24)[12] in positive ion mode ESI-MS/MS would likely involve cleavage of the sulfonamide bond and fragmentation of the aniline ring.

Fragmentation_Pathway M+H [M+H]+ m/z 202.05 Loss_SO2 Loss of SO2 m/z 138.07 M+H->Loss_SO2 -SO2 (64 Da) Loss_CH3 Loss of CH3 from sulfonyl M+H->Loss_CH3 -CH3 (15 Da) Loss_OCH3 Loss of OCH3 M+H->Loss_OCH3 -OCH3 (31 Da) Aniline_Fragment Aniline-related fragments Loss_SO2->Aniline_Fragment

Caption: Plausible fragmentation pathways for protonated this compound.

Method Validation: Ensuring Trustworthiness

Once a method for impurity identification and quantification is developed, it must be validated to ensure its reliability.[13][14]

  • Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

    • Accuracy: The closeness of the test results to the true value.[14]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

    • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.

    • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Conclusion

The identification of impurities in pharmaceutical compounds like this compound is a multifaceted process that demands a strategic and scientifically sound approach. By leveraging the power of high-resolution mass spectrometry and tandem mass spectrometry, researchers can confidently identify and characterize both known and unknown impurities. A thorough understanding of the synthetic process, coupled with robust analytical methodologies and rigorous method validation, is paramount to ensuring the quality, safety, and efficacy of the final drug product.

References

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
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  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
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  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
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  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • National Institutes of Health. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
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A Researcher's Guide to the Synthesis of Substituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines are foundational building blocks in modern chemistry, critical to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic installation of the amino group onto an aromatic ring is a frequent challenge for researchers in drug development and synthetic chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this pivotal class of molecules, moving beyond mere protocols to explore the causality behind methodological choices. We will dissect classical and modern techniques, presenting experimental data to ground our analysis and empower chemists to select the optimal path for their specific synthetic challenges.

The synthesis of substituted anilines is broadly achieved through two main strategies: functional group interconversion, most notably the reduction of nitroarenes, and direct C–N bond formation via cross-coupling reactions.[1] Each approach carries a distinct profile of advantages, limitations, and considerations regarding substrate scope and functional group tolerance.[1]

The Classical Workhorse: Reduction of Nitroarenes

The reduction of aromatic nitro compounds is one of the oldest, most reliable, and economically viable methods for preparing primary anilines.[1][3] Its primary advantage lies in the wide availability of diverse nitroaromatic precursors, which are readily synthesized via electrophilic aromatic nitration.[1][4]

Mechanism Overview: The transformation from a nitro group (-NO2) to an amino group (-NH2) is a six-electron reduction that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[3][4] The choice of reducing agent is critical and is dictated by factors such as cost, scale, and the presence of other reducible functional groups on the substrate.[1][5]

Key Reducing Systems & Comparative Insights

Reagent/SystemTypical Conditions & Co-reagentsAdvantagesLimitations & Causality
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂ catalyst, various solvents (MeOH, EtOH, EtOAc)High efficiency, clean workup (catalyst is filtered off), scalable.[1][5]Can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers).[6][7] Aromatic halides may undergo hydrodehalogenation, especially with Pd/C.[5]
Metal/Acid Systems Fe, Sn, or Zn with HCl or Acetic AcidRobust, high-yielding, and inexpensive.[1][4] Iron is often preferred for its milder nature and better functional group tolerance compared to Sn or Zn.[5][7]Requires stoichiometric amounts of metal, leading to significant metal waste. Acidic conditions can be incompatible with acid-sensitive groups. Workup can be tedious.
Transfer Hydrogenation Hydrazine (N₂H₄), Ammonium formate (HCO₂NH₄) with Pd/C or Raney NickelAvoids the need for high-pressure hydrogen gas. Raney Nickel is often used to avoid dehalogenation of aryl halides.[5]Hydrazine is highly toxic. Reaction can be exothermic.
Selective Reagents Sodium Hydrosulfite (Na₂S₂O₄), Tin(II) Chloride (SnCl₂)Mild conditions allow for the presence of other reducible groups.[5][8] Na₂S can sometimes selectively reduce one nitro group in the presence of others.[5]Stoichiometric quantities are required, generating waste.

Experimental Protocol: Catalytic Hydrogenation of a Nitroarene

This protocol details a standard, reliable method for aniline synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve nitroarene in solvent (e.g., EtOH). B 2. Add Pd/C catalyst (5-10 mol%). A->B Inert atmosphere C 3. Purge vessel with N₂ or Argon. B->C D 4. Introduce H₂ atmosphere (balloon or Parr shaker). C->D Safety first E 5. Stir vigorously at room temperature. D->E F 6. Monitor reaction by TLC/LC-MS. E->F Typically 2-16 h G 7. Filter through Celite to remove catalyst. F->G Upon completion H 8. Concentrate filtrate under reduced pressure. G->H I 9. Purify via chromatography or recrystallization. H->I

Figure 1. General workflow for catalytic hydrogenation.
Modern Marvels: Palladium-Catalyzed C-N Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has transformed the synthesis of substituted anilines.[1] This powerful method allows for the direct formation of a C-N bond between an aryl halide (or triflate) and an amine, offering unparalleled scope and functional group tolerance.[9][10]

Mechanism Overview: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][10]

G Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amide_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amide_Complex BaseH Base-H⁺X⁻ Amine_Complex->BaseH Amide_Complex->Pd0 Product Ar-NR₂ Amide_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex Oxidative Addition R2NH R₂NH R2NH->Amine_Complex Base Base Base->Amide_Complex Deprotonation

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Addition of Reagents: Add the amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv), and an anhydrous solvent (e.g., toluene or dioxane).[10]

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[11] Historically, it required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[11][12] However, modern advancements, particularly the use of ligands like diamines and phenanthrolines, have led to milder, more efficient catalytic protocols.[11][12]

Advantages & Niche Applications:

  • Cost-Effective: Copper is significantly cheaper than palladium, making the Ullmann reaction attractive for large-scale synthesis.[2]

  • Alternative Reactivity: It can be effective for substrates that are challenging in palladium catalysis, particularly with certain electron-rich amines or highly functionalized aryl halides.

Limitations:

  • Despite improvements, conditions are often still harsher than the Buchwald-Hartwig amination.[11]

  • Substrate scope can be more limited, and aryl iodides are typically required for good reactivity.[11]

Emerging Frontiers: Photocatalytic Routes

Recent innovations have harnessed the power of photocatalysis to forge C-N bonds under exceptionally mild conditions. These methods often utilize visible light in conjunction with a photocatalyst (e.g., iridium or ruthenium complexes) and a transition metal co-catalyst (e.g., nickel).[13][14]

A notable strategy involves the nickel-catalyzed coupling of aryl halides with ammonium salts or other simple nitrogen sources under light irradiation.[15][16] This approach avoids the need for strong bases and often proceeds at room temperature, offering excellent functional group tolerance.[17] Another innovative photocatalytic approach enables the synthesis of anilines from ketones and amines, constructing the aromatic ring in situ.[13] While still an emerging field, photocatalysis promises greener, more efficient, and previously inaccessible pathways to substituted anilines.[17]

Comparative Summary & Strategic Selection

The choice of synthetic route is a multi-faceted decision guided by the specific molecular target and practical considerations.

MethodKey AdvantagePrimary Limitation(s)Best Suited For...
Nitroarene Reduction Cost-effective, scalable, readily available starting materials.[1]Limited functional group tolerance (especially hydrogenation), waste generation (metal/acid).Large-scale synthesis of simple anilines without sensitive functional groups.
Buchwald-Hartwig Amination Broadest substrate scope, excellent functional group tolerance, mild conditions.[1][9]High cost of palladium and specialized ligands, sensitivity to air/moisture.Complex molecule synthesis, late-stage functionalization in drug discovery.
Ullmann Condensation Low catalyst cost.[2]Often requires harsh conditions (high temp), more limited scope, typically needs aryl iodides.[11]Industrial-scale synthesis where cost is a primary driver and substrate is suitable.
Photocatalysis Extremely mild conditions (room temp), novel reactivity, high functional group tolerance.[15][17]Newer technology, catalyst systems can be complex, scalability can be a challenge.Synthesizing highly functionalized or novel aniline structures where traditional methods fail.

Conclusion

The synthesis of substituted anilines has a rich history and a vibrant future. While classical nitroarene reduction remains a highly valuable and economical tool, especially for large-scale production, modern palladium-catalyzed methods like the Buchwald-Hartwig amination have become indispensable in research and development for their sheer versatility and mildness.[1] Copper-catalyzed Ullmann reactions provide a cost-effective alternative, and emerging photocatalytic strategies are opening new avenues for synthesis under exceptionally gentle conditions.[13][11][14] A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, is essential for the modern synthetic chemist to navigate the path to these crucial molecules with efficiency and precision.

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A Senior Application Scientist's Guide to Assessing Kinase Inhibitors Derived from Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] Within the vast landscape of kinase inhibitors, compounds derived from the aniline scaffold have emerged as a particularly successful and versatile class. The aniline moiety serves as a privileged structure, providing a key interaction point within the ATP-binding site of many kinases and a versatile anchor for chemical modification to achieve potency and selectivity.[3][4]

This guide provides an in-depth comparison of the performance of different aniline-derived kinase inhibitors, focusing on prominent examples targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcr-Abl fusion protein. We will delve into the experimental data that underpins our understanding of their efficacy, explain the causality behind the chosen experimental methodologies, and provide detailed protocols for their assessment.

The 4-Anilinoquinazoline Core: A Paradigm of Targeted EGFR Inhibition

The 4-anilinoquinazoline scaffold is a cornerstone of EGFR inhibitor development, with first-generation drugs like gefitinib and erlotinib revolutionizing the treatment of non-small-cell lung cancer.[5][6] These molecules function as ATP-competitive inhibitors, where the quinazoline ring system forms hydrogen bonds with the hinge region of the kinase, while the aniline group projects into a deeper hydrophobic pocket.[7][8] This binding mode is crucial for their inhibitory activity.

Recent research continuously refines this scaffold to enhance potency and overcome resistance. For instance, a study introducing a 6-arylureido group to the 4-anilinoquinazoline core yielded compounds with significantly improved activity.[7] Let's compare the performance of one such novel compound, 7i, with the established drugs gefitinib and erlotinib.

Data Presentation: Comparative Efficacy against EGFR
CompoundTarget KinaseIC50 (nM)Reference
Compound 7i EGFR17.32[7]
Gefitinib EGFR25.42[7]
Erlotinib EGFR33.25[7]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.[9][10]

The data clearly shows that Compound 7i is more potent than both gefitinib and erlotinib in a biochemical assay.[7] Molecular docking studies revealed that the modified scaffold of Compound 7i allows for additional interactions with residues in the binding pocket, increasing its affinity for EGFR. This highlights a key principle in drug design: subtle modifications to a privileged scaffold can lead to significant gains in performance.[7]

Visualizing the EGFR Signaling Pathway

To understand the context of inhibition, it's crucial to visualize the signaling pathway these drugs target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR_dimer->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR_dimer->PI3K_AKT Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR_dimer Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Beyond EGFR: Aniline Derivatives Targeting Bcr-Abl and VEGFR

The versatility of the aniline scaffold extends to other critical cancer targets, such as the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and the angiogenesis-driving VEGFR.

Case Study: Bcr-Abl Inhibition and Overcoming Resistance

Nilotinib and Ponatinib are potent Bcr-Abl inhibitors. A key difference in their aniline-derived core structure significantly impacts their ability to inhibit the T315I "gatekeeper" mutation, a common cause of resistance to earlier inhibitors like imatinib.[9][11]

Data Presentation: Comparative Efficacy against Bcr-Abl
CompoundKinase TargetNilotinib IC50 (nM)Ponatinib IC50 (nM)Reference
Wild-TypeBcr-Abl200.37[9]
MutantBcr-Abl T315I>30002.0[9]

This data starkly illustrates the power of rational drug design. Ponatinib, derived from a different bromo-(trifluoromethyl)aniline isomer than Nilotinib, is not only more potent against wild-type Bcr-Abl but, critically, retains low nanomolar activity against the resistant T315I mutant.[9] This demonstrates how the specific substitution pattern on the aniline ring is a determining factor for the inhibitor's efficacy and clinical utility.

Case Study: Targeting Angiogenesis with VEGFR Inhibitors

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a key anti-cancer strategy.[12] Various aniline-based scaffolds, including 5-anilinoquinazolines and 2-anilino-5-phenyloxazoles, have been developed as potent VEGFR-2 inhibitors.[12][13] For example, a series of novel 4-anilinoquinazoline-acylamino derivatives were designed as dual EGFR and VEGFR-2 inhibitors, showcasing the potential for multi-targeted therapies from a single core scaffold.[14]

Data Presentation: Dual EGFR/VEGFR-2 Inhibition
CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
15a 0.130.56[14]
15b 0.151.81[14]
15e 0.690.87[14]

These compounds show potent, sub-micromolar inhibition of both kinases, representing a promising approach to simultaneously block tumor cell proliferation (via EGFR) and the tumor's blood supply (via VEGFR-2).[14]

Methodology Deep Dive: How Performance is Assessed

Objective assessment of inhibitor performance relies on robust, reproducible, and physiologically relevant assays. While initial screens are often performed in simple biochemical systems, it is crucial to progress to cell-based models to evaluate a compound's true potential.[15]

Visualizing the Experimental Workflow

The general process for determining an inhibitor's IC50 value, a cornerstone of performance assessment, follows a structured workflow.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitor in DMSO C Add inhibitor dilutions to wells A->C B Plate cells or prepare kinase reaction mix B->C D Incubate for a defined period C->D E Add detection reagents (e.g., MTT, ADP-Glo™) D->E F Measure signal (Absorbance/Luminescence) E->F G Plot dose-response curve (% Inhibition vs. [Inhibitor]) F->G H Calculate IC50 value G->H

Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.

Experimental Protocol 1: Biochemical Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive, luminescence-based method widely used in drug discovery.[7][16][17]

Rationale: This cell-free system allows for the direct measurement of an inhibitor's effect on the kinase enzyme without the complexities of cell membranes, metabolism, or off-target effects within a cell. It is a crucial first step to confirm direct enzyme engagement and determine intrinsic potency.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Km for the specific kinase)[18]

  • Kinase reaction buffer

  • Test compounds (aniline derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM.

  • Kinase Reaction Setup: In each well of the microplate, prepare the kinase reaction by adding the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP to each well. Mix gently.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add the Kinase-Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence signal in each well using a luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Calculation: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Experimental Protocol 2: Cell-Based Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.[9][19]

Rationale: Moving from a biochemical to a cellular context is a critical step to assess a compound's performance. This assay determines if the enzymatic inhibition observed previously translates into a functional anti-proliferative effect in living cancer cells. It also provides an initial assessment of cell permeability and potential cytotoxicity.[15][20]

Materials:

  • Human cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (aniline derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well clear plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a CO2 incubator.[19]

  • Compound Treatment: The next day, remove the old media and add fresh media containing various concentrations of the test compounds (prepared by serial dilution). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours, in a CO2 incubator.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker until the color is uniform.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.[9]

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Conclusion

The aniline scaffold is a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated through the comparative analysis of inhibitors targeting EGFR, Bcr-Abl, and VEGFR, the specific chemical nature and substitution pattern of the aniline ring are critical determinants of performance. A single scaffold can be tuned to achieve single-digit nanomolar potency, overcome drug resistance mutations, or even engage multiple targets simultaneously. The objective assessment of these inhibitors requires a multi-faceted approach, beginning with direct enzymatic assays like the ADP-Glo™ to establish on-target potency and progressing to cell-based assays like the MTT to confirm functional efficacy in a more physiologically relevant context. By understanding the structure-activity relationships and employing robust, validated experimental protocols, researchers can continue to leverage the power of aniline derivatives to develop the next generation of targeted therapies.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

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  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

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  • Kinase selectivity profiling by inhibitor affinity chromatography. (2004). Semantic Scholar. [Link]

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  • Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. (n.d.). PubMed. [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). PubMed. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. (2014). AACR Journals. [Link]

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  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (n.d.). PubMed. [Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. (2018). ACS Publications. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. [Link]

  • de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. (2008). PubMed. [Link]

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. (n.d.). ACS Publications. [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. (2013). PubMed. [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. [Link]

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  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Development of VEGFR Inhibitors as Antiangiogenic Agents. (n.d.). ResearchGate. [Link]

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  • IC50 Determination. (n.d.). edX. [Link]

  • Screening assays for tyrosine kinase inhibitors. (n.d.). Ovid. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022). National Center for Biotechnology Information. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). National Center for Biotechnology Information. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies. [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (2025). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-4-(methylsulfonyl)aniline. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The protocols described are rooted in established safety principles and regulatory standards, providing a self-validating system for waste management.

Hazard Profile and Initial Risk Assessment

This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health and environmental risks.[1][2] While specific toxicological data for this exact compound are not exhaustively detailed, its structure—an aniline derivative containing a sulfonyl group—warrants a cautious approach based on data from analogous compounds and functional group toxicology.

The primary hazards are associated with its aniline structure. Aniline and its derivatives are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3] Chronic exposure to some aromatic amines has been linked to carcinogenic effects.[1][2][4] Therefore, it must be handled as a probable human carcinogen.[5]

Hazard Identification Summary:

Hazard ClassClassificationPrimary ConcernsSupporting Sources
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Ingestion can lead to systemic toxic effects.[6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact can cause redness, itching, and inflammation.[6][7][8]
Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Contact with eyes can result in significant irritation and potential damage.[6][7][8]
Aquatic Hazard Harmful to aquatic lifeRelease into the environment must be strictly avoided to prevent harm to ecosystems.[9]
Carcinogenicity Suspected CarcinogenAromatic amines as a class are associated with cancer risks.[2][10]

Due to these hazards, this compound must be treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[11][12] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [11][13]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all handling and preparation for disposal must be conducted within a certified chemical fume hood. Proper ventilation is critical to prevent inhalation of any dust or vapors.[8]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Always double-glove when handling the pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[14]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.

Waste Characterization and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management.[11]

Step-by-Step Segregation:

  • Designate as Hazardous Waste: All waste containing this compound (including pure compound, solutions, and contaminated materials) must be designated as hazardous chemical waste.

  • Maintain Separation: This waste stream must be kept separate from all other chemical waste types (e.g., halogenated solvents, strong acids, bases) to prevent dangerous reactions. Use physical barriers or secondary containment to ensure separation.[11]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-rinsed empty containers, contaminated gloves, weigh paper, and spill cleanup materials in a designated, lined solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated, chemically compatible liquid waste container.

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to readiness for pickup by a licensed hazardous waste contractor.

Experimental Protocol: Waste Accumulation and Storage

  • Container Selection:

    • Select a waste container that is chemically compatible with anilines and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12][13] Avoid metal containers for acidic solutions.[12]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[11]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.[15]

    • The label must include:

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The approximate concentration or percentage of each component.

      • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[15]

      • The accumulation start date (the date the first drop of waste is added).

  • Accumulation:

    • Keep the waste container tightly closed except when adding waste.[13]

    • Store the container in a designated Satellite Accumulation Area (SAA) which must be at or near the point of generation and under the control of laboratory personnel.[15]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]

    • Place the primary waste container within a larger, chemically compatible secondary containment bin to mitigate leaks or spills.[11]

  • Requesting Disposal:

    • Once the container is full or the accumulation time limit is approaching (regulations vary, but can be as short as 90 days), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[12]

    • All shipments of hazardous waste require a manifest that identifies the hazards associated with the waste.[16]

Emergency Procedures for Spills

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Assess the Spill: Determine the extent of the spill and whether you have the training and materials to clean it up safely. For large spills, contact your institution's emergency response team.

  • Control Vapors and Dust: Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Cleanup:

    • Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, Chemizorb®, or dry sand). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

    • Carefully sweep or collect the absorbed material and place it into a designated hazardous waste container.[10]

    • Decontaminate the spill area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EH&S department in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Begin Work with This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (e.g., residual solid, solutions, contaminated labware) fume_hood->generate_waste characterize Characterize as Hazardous Waste generate_waste->characterize segregate Segregate from Incompatible Chemicals characterize->segregate container Select & Label Compatible Waste Container segregate->container accumulate Accumulate Waste in SAA (Keep Closed, Use Secondary Containment) container->accumulate full Container Full or Time Limit Reached? accumulate->full accumulate->full No request_pickup Request Pickup via EH&S or Licensed Contractor full->request_pickup Yes transport Licensed Contractor Transports Waste with Manifest request_pickup->transport end Final Disposal at Approved Treatment Facility (e.g., Incineration) transport->end spill Spill Occurs evacuate Evacuate & Alert spill->evacuate cleanup Clean up with Absorbent Material evacuate->cleanup spill_waste Collect as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • American Chemical Society. Regulation of Laboratory Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Publications. (2023, November 9). Toxicity of Primary Aromatic Amines.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Inducomm. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Aarti Industries. (2021, October 15). 2-methoxy-4-nitroaniline GPS Safety Summary.
  • Fisher Scientific. Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet: 4-(Cyclopropylmethoxy)-2-methylaniline.
  • Fisher Scientific. Safety Data Sheet: 4-(Methylsulfonyl)aniline.
  • Fisher Scientific. Safety Data Sheet: 2-Methoxy-4-nitroaniline.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • U.S. Environmental Protection Agency (EPA). Aniline.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-CHLORO-4-(METHYLSULFONYL)ANILINE.

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Personal protective equipment for handling 2-Methoxy-4-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methoxy-4-(methylsulfonyl)aniline

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 41608-73-5). The protocols herein are designed to be self-validating, grounded in established safety principles and the best available data for this specific compound.

Disclaimer: This guide is based on publicly available safety data. Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier before commencing any work and perform a site-specific risk assessment.

Hazard Identification: Understanding the Risks

This compound is a compound that requires careful handling due to its specific hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1][2] Understanding these hazards is the foundational step in designing a safe handling procedure.

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute toxicity, Oral (Category 4)
ngcontent-ng-c887220695="" class="ng-star-inserted">
Warning H302: Harmful if swallowed.[1]
Skin corrosion/irritation (Category 2)
ngcontent-ng-c887220695="" class="ng-star-inserted">
Warning H315: Causes skin irritation.
Serious eye damage/eye irritation (Category 2A)
ngcontent-ng-c887220695="" class="ng-star-inserted">
Warning H319: Causes serious eye irritation.
Specific target organ toxicity, single exposure (Category 3)
ngcontent-ng-c887220695="" class="ng-star-inserted">
Warning H335: May cause respiratory irritation.

The causality is clear: the chemical properties of this aniline derivative can provoke irritation upon contact with skin, eyes, and the respiratory tract, and it poses a toxic risk if ingested.[2] Therefore, our primary safety objective is to prevent direct contact and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our guiding principle.[1][2][3]

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US) are required at all times when handling this compound.[3][4]

  • Rationale: The H319 classification indicates a risk of serious eye irritation. Standard safety glasses with side shields may not provide a sufficient seal against powders or splashes. Goggles offer superior protection.

  • Enhanced Precaution: If there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a face shield should be worn in combination with safety goggles.[5]

Skin Protection
  • Lab Coat: A standard, long-sleeved laboratory coat is required to protect against incidental contact.

  • Gloves:

    • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. Always check the manufacturer's glove compatibility data if prolonged contact is anticipated.

    • Inspection: Before use, always inspect gloves for any signs of degradation or perforation.

    • Technique: Never reuse disposable gloves. When removing gloves, do so without touching the outer contaminated surface with bare skin. Change gloves immediately if you know or suspect they have been contaminated.

Respiratory Protection
  • Primary Control: The most effective way to mitigate respiratory risk (H335) is through engineering controls. Always handle this compound in a certified chemical fume hood or a well-ventilated area to keep exposure to dust or aerosols to a minimum.

  • When a Respirator is Needed: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) would be required.[6] Use of a respirator must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA.

Operational Plan: From Preparation to Disposal

A safe experiment is a well-planned one. The following procedural steps are designed to minimize risk at every stage of handling.

Step 1: Donning Personal Protective Equipment

The order in which you put on PPE is critical to ensure complete protection and prevent cross-contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence A 1. Inspect PPE for damage B 2. Wash and dry hands thoroughly A->B Cleanliness First C 3. Don Lab Coat B->C Body Protection D 4. Don Safety Goggles C->D Eye Protection E 5. Don Gloves (pull cuffs over lab coat sleeves) D->E Hand Protection

Caption: Workflow for correctly donning PPE before handling chemicals.

Step 2: Handling Solid this compound
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.

  • Weighing: To prevent generating dust, do not pour the solid directly from the primary container. Use a clean spatula to carefully transfer the required amount to a weigh boat. Close the primary container immediately after use.

  • Transfer & Dissolution: If making a solution, gently tap the weigh boat to transfer the solid into your glassware. Add the solvent slowly to avoid splashing.

Step 3: Waste Management and Disposal

Proper segregation and disposal of waste are paramount to laboratory and environmental safety.

  • Contaminated PPE: Used gloves, weigh boats, and other disposable items should be placed in a designated solid hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: Unused chemical and solutions must be disposed of as hazardous waste.[3]

    • Collect waste in a clearly labeled, compatible container with a secure cap.[7]

    • The label must include the words "HAZARDOUS WASTE" and the full chemical name.[7]

    • Never mix incompatible waste streams.

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.[7]

Emergency Response Plan

In the event of an exposure or spill, a swift and correct response is critical. The following flowcharts are based on standard precautionary statements.[2]

In Case of Skin or Eye Exposure

Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Start Exposure Occurs (Skin or Eye Contact) Skin SKIN CONTACT: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for 15 min. Start->Skin If on skin Eye EYE CONTACT: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for 15 min. Start->Eye If in eyes Medical Seek medical advice/attention. Bring the SDS if possible. Skin->Medical Eye->Medical

Caption: Emergency first aid response for skin or eye exposure.

First Aid Measures Summary
  • If Swallowed (P301 + P312 + P330): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If on Skin (P302 + P352): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

  • If Inhaled (P304 + P340): Move person to fresh air and keep comfortable for breathing.[2]

  • If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

References

  • This compound | CAS 41608-73-5 . American Elements. [Link]

  • This compound . AbacipharmTech. [Link]

Sources

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